molecular formula C28H54O2 B13774495 Isodecyl oleate CAS No. 67953-27-9

Isodecyl oleate

Cat. No.: B13774495
CAS No.: 67953-27-9
M. Wt: 422.7 g/mol
InChI Key: ODMZDMMTKHXXKA-QXMHVHEDSA-N
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Description

Isodecyl oleate is a useful research compound. Its molecular formula is C28H54O2 and its molecular weight is 422.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

67953-27-9

Molecular Formula

C28H54O2

Molecular Weight

422.7 g/mol

IUPAC Name

8-methylnonyl (Z)-octadec-9-enoate

InChI

InChI=1S/C28H54O2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-19-22-25-28(29)30-26-23-20-17-18-21-24-27(2)3/h11-12,27H,4-10,13-26H2,1-3H3/b12-11-

InChI Key

ODMZDMMTKHXXKA-QXMHVHEDSA-N

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)OCCCCCCCC(C)C

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)OCCCCCCCC(C)C

Origin of Product

United States

Foundational & Exploratory

Isodecyl Oleate: A Comprehensive Technical Guide to its Physicochemical Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isodecyl oleate (B1233923) (CAS No. 59231-34-4), the ester of isodecyl alcohol and oleic acid, is a versatile ingredient with significant applications across the pharmaceutical, cosmetic, and industrial sectors.[1] Its primary role in formulations is as an emollient, lubricant, and solvent.[2] In cosmetic and personal care products, it imparts a smooth, non-greasy feel, enhancing the texture and spreadability of lotions, creams, and makeup.[3][4] For pharmaceutical applications, it can act as a carrier in topical drug formulations.[1] This technical guide provides an in-depth analysis of the core physicochemical properties of Isodecyl oleate, complete with detailed experimental methodologies and structured data for ease of reference.

Core Physicochemical Properties

The key physicochemical characteristics of this compound are summarized in the tables below. These properties are crucial for formulation development, quality control, and ensuring the stability and efficacy of the final product.

General and Physical Properties
PropertyValueReference
Chemical Name This compound[5]
Synonyms 9-Octadecenoic acid, isodecyl ester; Oleic acid, isodecyl ester[5][6]
CAS Number 59231-34-4[7]
Molecular Formula C₂₈H₅₄O₂[5]
Molecular Weight 422.7 g/mol [5]
Appearance Clear, pale yellow, oily liquid[3]
Odor Characteristic[8]
Thermal and Density Properties
PropertyValueReference
Boiling Point > 300 °C[9]
Melting Point < -20 °C[9]
Flash Point 75.2 °C (est.)[8]
Density 0.86 g/cm³ (at 20°C)[9]
Chemical and Quality Control Parameters
PropertyValue (this compound)Value (Decyl Oleate)*Reference
Kinematic Viscosity @ 40°C 20 cSt-[10]
Refractive Index @ 20°C Not available1.454 - 1.459[11]
Acid Value Not available≤ 0.5 mg KOH/g[11]
Saponification Value Not available130 - 150 mg KOH/g[11]
Iodine Value 55 - 65 g I₂/100g50 - 65 g I₂/100g[10][11]
Solubility Insoluble in water; soluble in non-polar solvents.Insoluble in water; soluble in little polar solvents.[3][11]

*Data for Decyl Oleate, a close structural isomer, is provided as a reference for properties where specific data for this compound was not available. It is expected that the values for this compound would be very similar.

Experimental Protocols

The determination of the physicochemical properties of this compound is conducted using standardized analytical methods. Below are detailed methodologies for key experiments.

Determination of Density
  • Method: OECD Guideline 109 / ISO 12185

  • Principle: This method employs an oscillating U-tube densitometer. The instrument measures the oscillation period of a U-shaped tube filled with the sample. This period is directly related to the density of the sample. The instrument is calibrated using two substances of known density, typically dry air and pure water.

  • Apparatus: Oscillating U-tube densitometer, thermostatically controlled water bath, syringes.

  • Procedure:

    • Calibrate the instrument with dry air and deionized water at the specified temperature (e.g., 20°C).

    • Inject the this compound sample into the clean, dry U-tube, ensuring no air bubbles are present.

    • Allow the sample to reach thermal equilibrium within the instrument.

    • The instrument will automatically measure the oscillation period and calculate the density.

    • Perform the measurement in triplicate and report the average value.

Measurement of Kinematic Viscosity
  • Method: ASTM D445 / ISO 3104

  • Principle: This method involves measuring the time it takes for a fixed volume of the liquid to flow under gravity through a calibrated glass capillary viscometer. The kinematic viscosity is then calculated by multiplying the measured flow time by the calibration constant of the viscometer.

  • Apparatus: Calibrated glass capillary viscometer (e.g., Ubbelohde), viscometer bath with precise temperature control, stopwatch.

  • Procedure:

    • Select a viscometer for which the flow time will be within the recommended range (typically 200 to 1000 seconds).

    • Filter the sample through a fine-mesh screen to remove any particulate matter.

    • Charge the viscometer with the sample in the manner dictated by the design of the instrument.

    • Place the charged viscometer into the constant-temperature bath set to the desired temperature (e.g., 40°C) and allow it to equilibrate for at least 30 minutes.

    • Using suction, draw the liquid up into the measuring bulb.

    • Measure the time required for the meniscus to pass between the two calibration marks.

    • Repeat the measurement at least twice.

    • Calculate the kinematic viscosity using the average flow time and the viscometer constant.

Determination of Refractive Index
  • Method: ISO 6320

  • Principle: The refractive index is measured using a refractometer, typically an Abbé refractometer. This instrument measures the angle at which light is refracted as it passes from the instrument's prism to the sample.

  • Apparatus: Abbé refractometer, constant temperature water bath, light source (sodium D-line).

  • Procedure:

    • Calibrate the refractometer using a standard of known refractive index.

    • Ensure the prism surfaces are clean and dry.

    • Apply a few drops of the this compound sample to the surface of the prism.

    • Close the prisms and allow the sample to come to the measurement temperature (e.g., 20°C) by circulating water from the constant temperature bath.

    • Adjust the instrument to bring the dividing line between the light and dark fields into the crosshairs of the eyepiece.

    • Read the refractive index from the instrument's scale.

    • Perform the measurement in triplicate and report the average.

Acid Value Titration
  • Method: AOCS Official Method Te 1a-64

  • Principle: The acid value is the mass in milligrams of potassium hydroxide (B78521) (KOH) required to neutralize the free fatty acids in one gram of the sample. The sample is dissolved in a suitable solvent and titrated with a standardized solution of KOH using a colorimetric indicator.

  • Apparatus: Burette, Erlenmeyer flask, analytical balance.

  • Reagents: Isopropanol (B130326) (neutralized), potassium hydroxide solution (0.1 M, standardized), phenolphthalein (B1677637) indicator.

  • Procedure:

    • Weigh an appropriate amount of the this compound sample into an Erlenmeyer flask.

    • Add a measured volume of neutralized isopropanol and a few drops of phenolphthalein indicator.

    • Swirl to dissolve the sample, warming gently if necessary.

    • Titrate with the standardized 0.1 M KOH solution until a faint pink color persists for at least 30 seconds.

    • Record the volume of KOH solution used.

    • Calculate the acid value using the formula: Acid Value (mg KOH/g) = (V × M × 56.1) / W, where V is the volume of KOH in mL, M is the molarity of the KOH solution, 56.1 is the molecular weight of KOH, and W is the weight of the sample in grams.

Saponification Value Determination
  • Method: ASTM D5558 / AOCS Official Method Cd 3-25

  • Principle: The saponification value is the mass in milligrams of potassium hydroxide (KOH) required to saponify one gram of the ester. A known weight of the sample is refluxed with an excess of alcoholic KOH solution. The unreacted KOH is then determined by back-titration with a standardized acid solution.

  • Apparatus: Reflux condenser, Erlenmeyer flasks, hot plate, burette, analytical balance.

  • Reagents: Alcoholic potassium hydroxide solution (0.5 M, standardized), hydrochloric acid solution (0.5 M, standardized), phenolphthalein indicator.

  • Procedure:

    • Accurately weigh the this compound sample into an Erlenmeyer flask.

    • Pipette a precise volume of alcoholic KOH solution into the flask.

    • Attach the condenser and reflux the mixture for 60 minutes.

    • Allow the solution to cool slightly and add a few drops of phenolphthalein indicator.

    • Titrate the hot solution with the standardized 0.5 M HCl solution until the pink color disappears.

    • Perform a blank determination under the same conditions, omitting the sample.

    • Calculate the saponification value using the formula: Saponification Value (mg KOH/g) = [(B - S) × M × 56.1] / W, where B is the volume of HCl for the blank in mL, S is the volume of HCl for the sample in mL, M is the molarity of the HCl solution, 56.1 is the molecular weight of KOH, and W is the weight of the sample in grams.

Iodine Value Measurement
  • Method: AOCS Official Method Cd 1d-92 (Wijs Method)

  • Principle: The iodine value is a measure of the degree of unsaturation of a fat or oil and is expressed as the grams of iodine absorbed by 100 grams of the sample. The sample is treated with an excess of Wijs solution (iodine monochloride in glacial acetic acid). The unreacted iodine monochloride is then reacted with potassium iodide to liberate iodine, which is subsequently titrated with a standard sodium thiosulfate (B1220275) solution.

  • Apparatus: Iodine flasks, burette, analytical balance.

  • Reagents: Wijs solution, potassium iodide solution, standard sodium thiosulfate solution (0.1 N), starch indicator solution, carbon tetrachloride or cyclohexane.

  • Procedure:

    • Weigh the this compound sample into a clean, dry iodine flask.

    • Dissolve the sample in a measured volume of carbon tetrachloride or cyclohexane.

    • Pipette a precise volume of Wijs solution into the flask, stopper it, and swirl to mix.

    • Store the flask in the dark for 30 minutes.

    • Perform a blank determination concurrently.

    • After the reaction time, add potassium iodide solution and water to the flask.

    • Titrate the liberated iodine with the standard sodium thiosulfate solution until the yellow color has almost disappeared.

    • Add starch indicator and continue titrating until the blue color disappears.

    • Calculate the iodine value using the formula: Iodine Value (g I₂/100g) = [(B - S) × N × 12.69] / W, where B is the volume of thiosulfate for the blank in mL, S is the volume of thiosulfate for the sample in mL, N is the normality of the thiosulfate solution, 12.69 is a conversion factor, and W is the weight of the sample in grams.

Visualization of Physicochemical Properties

The following diagram provides a logical classification of the key physicochemical properties of this compound.

Physicochemical_Properties cluster_identity Identification cluster_physical Physical Characteristics cluster_thermal Thermal Properties cluster_chemical Chemical Properties & Quality Chemical_Name Chemical Name (this compound) CAS_Number CAS Number (59231-34-4) Molecular_Formula Molecular Formula (C₂₈H₅₄O₂) Molecular_Weight Molecular Weight (422.7 g/mol) Appearance Appearance (Clear, pale yellow liquid) Odor Odor (Characteristic) Solubility Solubility (Insoluble in water) Density Density (0.86 g/cm³) Refractive_Index Refractive Index (1.454-1.459 for Decyl Oleate) Viscosity Kinematic Viscosity (20 cSt @ 40°C) Boiling_Point Boiling Point (> 300 °C) Melting_Point Melting Point (< -20 °C) Flash_Point Flash Point (75.2 °C est.) Acid_Value Acid Value (≤ 0.5 mg KOH/g for Decyl Oleate) Saponification_Value Saponification Value (130-150 mg KOH/g for Decyl Oleate) Iodine_Value Iodine Value (55-65 g I₂/100g) Isodecyl_Oleate This compound Isodecyl_Oleate->Chemical_Name is identified by Isodecyl_Oleate->Appearance exhibits Isodecyl_Oleate->Boiling_Point has thermal properties like Isodecyl_Oleate->Acid_Value has chemical properties like

Classification of this compound's Physicochemical Properties.

References

Isodecyl oleate chemical structure and synthesis pathway.

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Isodecyl Oleate (B1233923): Chemical Structure and Synthesis

Introduction

Isodecyl oleate (CAS No. 59231-34-4) is the ester formed from the reaction of isodecyl alcohol, a branched-chain alcohol, and oleic acid, a monounsaturated omega-9 fatty acid.[1][2][3] Its chemical formula is C₂₈H₅₄O₂.[1] Functioning primarily as an emollient and skin-conditioning agent, this compound is valued in the cosmetics and personal care industries for its ability to impart a soft, smooth, and non-greasy feel to the skin.[2][4] It acts as a lubricant on the skin's surface and forms a thin, water-repelling film that helps to lock in moisture and enhance the spreadability and longevity of makeup and sunscreen products.[1][2]

Chemical Structure

This compound is structurally defined as the ester of a branched ten-carbon alcohol (isodecyl alcohol) and the C18 unsaturated fatty acid, oleic acid. The "iso-" prefix in isodecyl indicates a branched structure, with one common isomer being 8-methylnonyl alcohol. The oleate portion contains a cis double bond at the 9th carbon position.

  • IUPAC Name: 8-methylnonyl (Z)-octadec-9-enoate[5]

  • Molecular Formula: C₂₈H₅₄O₂[5]

  • Synonyms: Oleic acid, isodecyl ester; 9-Octadecenoic acid, isodecyl ester[5]

The presence of the branched alkyl chain from isodecyl alcohol contributes to the compound's low viscosity and excellent lubricating properties.[2]

Physicochemical Properties

This compound is a slightly yellow, oily liquid at room temperature and is insoluble in water.[1] A summary of its key physicochemical properties is presented in Table 1.

PropertyValueReference
Molecular Weight 422.7 g/mol [5]
Boiling Point 491.54 °C (estimated at 760 mm Hg)[6]
Solubility Insoluble in water[1]
Appearance Slightly yellow, oily liquid[1]
Viscosity Low to medium[1]

Synthesis Pathway

The primary industrial route for producing this compound is through the direct esterification of oleic acid with isodecyl alcohol.[1] This reaction, a type of Fischer esterification, involves reacting a carboxylic acid with an alcohol in the presence of an acid catalyst. The overall reaction is reversible, and water is produced as a byproduct.[7][8]

The general chemical equation is:

Oleic Acid + Isodecyl Alcohol ⇌ this compound + Water

To drive the equilibrium towards the product side and achieve a high yield, water is typically removed from the reaction mixture as it is formed.

Synthesis_Pathway Oleic_Acid Oleic Acid (C₁₈H₃₄O₂) Protonation Protonation of Carbonyl Oxygen Oleic_Acid->Protonation + H⁺ (from Catalyst) Isodecyl_Alcohol Isodecyl Alcohol (C₁₀H₂₂O) Tetrahedral_Intermediate Tetrahedral Intermediate Isodecyl_Alcohol->Tetrahedral_Intermediate Protonation->Tetrahedral_Intermediate + Isodecyl Alcohol Isodecyl_Oleate This compound (C₂₈H₅₄O₂) Tetrahedral_Intermediate->Isodecyl_Oleate - H₂O - H⁺ Water Water (H₂O) Tetrahedral_Intermediate->Water Catalyst Acid Catalyst (e.g., H₂SO₄, Stannous Chloride) Catalyst->Protonation

Caption: Fischer esterification pathway for this compound synthesis.

Experimental Protocols

Protocol 1: Chemical Synthesis via Acid Catalysis

This protocol describes a general laboratory procedure for the synthesis of this compound using an acid catalyst, based on typical Fischer esterification conditions.[9][10]

Materials:

  • Oleic acid (1 molar equivalent)

  • Isodecyl alcohol (1-1.5 molar equivalents)

  • Acid catalyst (e.g., stannous chloride, sulfuric acid, or a solid superacid like sulfated zirconia), typically 1-5% by weight of the reactants.[9][11]

  • Reaction vessel (e.g., three-neck round-bottom flask) equipped with a mechanical stirrer, thermometer, and a Dean-Stark apparatus or vacuum line for water removal.

  • Heating mantle

  • Neutralizing agent (e.g., sodium bicarbonate solution)

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Rotary evaporator

Methodology:

  • Reactant Charging: Charge the oleic acid and isodecyl alcohol into the reaction vessel.

  • Catalyst Addition: Add the acid catalyst to the mixture while stirring.

  • Reaction: Heat the mixture to the reaction temperature, typically between 160-280°C.[9][10] The exact temperature depends on the catalyst and reactants used.

  • Water Removal: Continuously remove the water byproduct using a Dean-Stark trap or by applying a vacuum to shift the reaction equilibrium towards the ester product.

  • Monitoring: Monitor the reaction progress by periodically taking samples and measuring the acid value via titration. The reaction is considered complete when the acid value stabilizes at a low level. Reaction times can range from 2 to 12 hours.[10]

  • Purification:

    • Cool the reaction mixture to room temperature.

    • Neutralize the remaining acid catalyst by washing the mixture with a dilute sodium bicarbonate solution, followed by washes with water.

    • Separate the organic layer and dry it over anhydrous sodium sulfate.

    • Filter to remove the drying agent.

    • Remove any unreacted alcohol and other volatile impurities under reduced pressure using a rotary evaporator to yield the final purified this compound.

Protocol 2: Enzymatic Synthesis

Enzymatic synthesis using lipases offers a greener alternative, proceeding under milder conditions.[9]

Materials:

  • Oleic acid and isodecyl alcohol (typically 1:1 molar ratio)[12]

  • Immobilized lipase (B570770) (e.g., from Candida antarctica)[9]

  • Reaction vessel with agitation

  • Vacuum pump (optional, for water removal)

Methodology:

  • Reactant Preparation: Combine oleic acid and isodecyl alcohol in the reaction vessel.

  • Enzyme Addition: Add the immobilized lipase to the solvent-free mixture.

  • Reaction Conditions: Maintain the reaction at a controlled temperature, typically between 40-60°C, with constant agitation.[9] A vacuum may be applied to facilitate water removal and drive the reaction forward.

  • Monitoring: Track the reaction progress by measuring the decrease in the acid value of the mixture over time.

  • Product Recovery: Once the reaction reaches equilibrium (stable acid value), the immobilized enzyme can be easily removed by filtration for reuse. The resulting product can be purified as described in the chemical synthesis protocol if necessary.

Experimental_Workflow cluster_synthesis Synthesis Stage cluster_purification Purification Stage Start Charge Reactants (Oleic Acid, Isodecyl Alcohol) Add_Catalyst Add Catalyst (Acid or Enzyme) Start->Add_Catalyst Reaction Heat & Stir (Remove H₂O) Add_Catalyst->Reaction Monitor Monitor Reaction (e.g., Acid Value) Reaction->Monitor Monitor->Reaction Continue Cool Cool Mixture Monitor->Cool Reaction Complete Neutralize Neutralize & Wash Cool->Neutralize Separate Separate Organic Layer Neutralize->Separate Dry Dry with Na₂SO₄ Separate->Dry Filter Filter Dry->Filter Evaporate Evaporate Volatiles (Rotary Evaporator) Filter->Evaporate Final_Product Purified this compound Evaporate->Final_Product

Caption: General workflow for the synthesis and purification of this compound.

References

A Technical Guide to the Spectroscopic Characterization of Isodecyl Oleate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Isodecyl oleate (B1233923) (CAS No. 59231-34-4), with the IUPAC name 8-methylnonyl (Z)-octadec-9-enoate, is a branched-chain fatty acid ester.[1] It serves as an emollient and moisturizing agent in various cosmetic and personal care products.[2] Its chemical formula is C₂₈H₅₄O₂ and it has a molecular weight of approximately 422.7 g/mol .[1][3] A thorough understanding of its molecular structure is crucial for its application and quality control, for which spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable.

This technical guide provides a summary of the expected spectroscopic data for isodecyl oleate and detailed experimental protocols for its analysis. It should be noted that publicly available, experimentally-derived spectra for this compound are limited. Therefore, the data presented in the tables below are predicted values based on the analysis of its constituent functional groups and comparison with similar long-chain and branched-chain esters.

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative data for the ¹H NMR, ¹³C NMR, IR, and Mass Spectra of this compound.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound (Solvent: CDCl₃)
Chemical Shift (δ) (ppm)MultiplicityIntegrationAssignment
~ 5.34Multiplet2HOlefinic protons (-CH=CH-)
~ 4.06Triplet2HMethylene (B1212753) protons adjacent to ester oxygen (-O-CH₂-)
~ 2.28Triplet2HMethylene protons α to carbonyl group (-CH₂-COO-)
~ 2.01Multiplet4HAllylic methylene protons (-CH₂-CH=)
~ 1.60Multiplet2HMethylene protons β to carbonyl group (-CH₂-CH₂-COO-)
~ 1.51Multiplet1HMethine proton in isodecyl group (-CH(CH₃)₂)
~ 1.26Multiplet~34HMethylene protons in the alkyl chains (-(CH₂)ₙ-)
~ 0.88Triplet3HTerminal methyl protons of oleate chain (-CH₃)
~ 0.86Doublet6HTerminal methyl protons of isodecyl group (-CH(CH₃)₂)
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound (Solvent: CDCl₃)
Chemical Shift (δ) (ppm)Assignment
~ 173.9Carbonyl carbon (-COO-)
~ 130.0Olefinic carbons (-CH=CH-)
~ 64.4Methylene carbon adjacent to ester oxygen (-O-CH₂-)
~ 39.0Methine carbon in isodecyl group (-CH(CH₃)₂)
~ 34.3Methylene carbon α to carbonyl group (-CH₂-COO-)
~ 29.1 - 29.7Methylene carbons in the long alkyl chains (-(CH₂)ₙ-)
~ 27.2Allylic methylene carbons (-CH₂-CH=)
~ 25.0Methylene carbon β to carbonyl group (-CH₂-CH₂-COO-)
~ 22.7Methyl carbons of isodecyl group (-CH(CH₃)₂)
~ 14.1Terminal methyl carbon of oleate chain (-CH₃)
Table 3: Predicted IR Spectroscopic Data for this compound
Wavenumber (cm⁻¹)IntensityAssignment
~ 3005Medium=C-H stretch (alkene)
~ 2925StrongC-H asymmetric stretch (alkane)
~ 2855StrongC-H symmetric stretch (alkane)
~ 1740StrongC=O stretch (ester)
~ 1465MediumC-H bend (alkane)
~ 1170StrongC-O stretch (ester)
Table 4: Predicted Mass Spectrometry Data for this compound
m/zInterpretation
422.4Molecular Ion [M]⁺
282.2[M - C₁₀H₂₀]⁺ (Loss of isodecene)
265.2[C₁₈H₃₃O₂]⁺ (Oleic acid fragment)
141.2[C₁₀H₂₁]⁺ (Isodecyl fragment)

Experimental Protocols

Detailed methodologies for the spectroscopic analysis of this compound are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for the structural elucidation of this compound.

Materials:

  • This compound sample

  • Deuterated chloroform (B151607) (CDCl₃)

  • NMR tubes (5 mm)

  • Pipettes

  • Vortex mixer

Procedure:

  • Sample Preparation:

    • For ¹H NMR, dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of CDCl₃.

    • For ¹³C NMR, a more concentrated sample of 20-50 mg in 0.6-0.7 mL of CDCl₃ is recommended.

    • Ensure the sample is fully dissolved, using a vortex mixer if necessary.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Instrument: A 400 MHz or higher field NMR spectrometer.

    • Solvent: CDCl₃

    • Temperature: 298 K

    • Pulse Sequence: Standard single-pulse sequence.

    • Number of Scans: 16-32 scans.

    • Relaxation Delay: 1-2 seconds.

    • Spectral Width: 0-12 ppm.

    • Referencing: The residual CHCl₃ signal at 7.26 ppm is used as an internal reference.

  • ¹³C NMR Acquisition:

    • Instrument: A 100 MHz or higher (for a 400 MHz ¹H) NMR spectrometer.

    • Solvent: CDCl₃

    • Temperature: 298 K

    • Pulse Sequence: Standard proton-decoupled pulse sequence.

    • Number of Scans: 1024 or more scans may be required to achieve a good signal-to-noise ratio.

    • Relaxation Delay: 2-5 seconds.

    • Spectral Width: 0-200 ppm.

    • Referencing: The CDCl₃ triplet at 77.16 ppm is used as an internal reference.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Materials:

  • This compound sample (liquid)

  • FTIR spectrometer with a liquid sample holder (e.g., NaCl or KBr plates)

  • Pipette

Procedure:

  • Sample Preparation (Neat Liquid):

    • Place a drop of the liquid this compound sample onto a clean, dry NaCl or KBr salt plate.

    • Place a second salt plate on top of the first to create a thin liquid film between the plates.

    • Ensure there are no air bubbles trapped in the film.

  • IR Spectrum Acquisition:

    • Instrument: Fourier Transform Infrared (FTIR) Spectrometer.

    • Mode: Transmittance or Absorbance.

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32 scans.

    • Background: A background spectrum of the clean, empty salt plates should be acquired before running the sample.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Materials:

  • This compound sample

  • A suitable volatile solvent (e.g., methanol (B129727) or hexane)

  • Mass spectrometer with an appropriate ionization source (e.g., Electron Ionization - EI, or Electrospray Ionization - ESI)

Procedure:

  • Sample Preparation:

    • Prepare a dilute solution of this compound in a volatile solvent (e.g., 1 mg/mL in methanol).

  • Mass Spectrum Acquisition (using GC-MS with EI source as an example):

    • Instrument: Gas Chromatograph-Mass Spectrometer (GC-MS).

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • GC Column: A suitable capillary column for separating long-chain esters (e.g., a DB-5ms or equivalent).

    • Injection Volume: 1 µL.

    • Injector Temperature: 250-300 °C.

    • Oven Temperature Program: Start at a suitable temperature (e.g., 100 °C), ramp up to a final temperature (e.g., 300 °C) at a rate of 10-20 °C/min.

    • Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

    • Scan Range: m/z 50-500.

Visualization of Analytical Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data_processing Data Processing and Interpretation Sample This compound Sample Dissolution Dissolution in Deuterated Solvent (NMR) or Volatile Solvent (MS) Sample->Dissolution Neat_Sample Preparation of Neat Liquid Film (IR) Sample->Neat_Sample NMR_Analysis NMR Spectrometer (¹H & ¹³C) Dissolution->NMR_Analysis MS_Analysis Mass Spectrometer (e.g., GC-MS) Dissolution->MS_Analysis IR_Analysis FTIR Spectrometer Neat_Sample->IR_Analysis NMR_Data NMR Spectra (Chemical Shifts, Integration, Coupling Constants) NMR_Analysis->NMR_Data IR_Data IR Spectrum (Absorption Frequencies) IR_Analysis->IR_Data MS_Data Mass Spectrum (m/z values, Fragmentation) MS_Analysis->MS_Data Interpretation Structural Elucidation & Data Compilation NMR_Data->Interpretation IR_Data->Interpretation MS_Data->Interpretation

Caption: Workflow for the spectroscopic analysis of this compound.

References

An In-Depth Technical Guide to the Solubility of Isodecyl Oleate in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isodecyl oleate (B1233923), the ester of isodecyl alcohol and oleic acid, is a widely utilized emollient and solvent in the cosmetic and pharmaceutical industries.[1][2] Its lipophilic nature governs its solubility characteristics, making it a critical parameter for formulation development, particularly in topical and transdermal drug delivery systems.[1][3] This technical guide provides a comprehensive overview of the solubility of isodecyl oleate in common organic solvents, details a robust experimental protocol for its quantitative determination, and illustrates its role in formulation development through logical workflows.

Physicochemical Properties of this compound

This compound is a branched-chain fatty acid ester.[4] It presents as a clear, slightly yellowish, oily liquid with a characteristic faint odor.[2][5] Its primary functions in formulations include acting as a skin-conditioning agent, an emollient, and a solvent.[2][6] The large hydrocarbon chain of this compound results in a high degree of lipophilicity, which dictates its solubility profile.[3]

Solubility of this compound: A Qualitative and Quantitative Overview

Comprehensive searches of scientific literature and chemical databases indicate a lack of specific publicly available quantitative solubility data for this compound in common organic solvents. The information available is primarily qualitative, indicating miscibility or insolubility.

Data Presentation

The following tables summarize the available qualitative and estimated quantitative solubility information for this compound.

Table 1: Qualitative Solubility of this compound

SolventSolubilityReference
WaterInsoluble[2][5]
EthanolSoluble / Miscible[5]
AcetoneSoluble[5]
ChloroformVery Soluble[5]
BenzeneVery Soluble[5]
EtherVery Soluble[5]
Mineral OilSoluble[3]
Castor OilSoluble[3]
Cottonseed OilSoluble[3]

Table 2: Estimated Quantitative Solubility of this compound in Water

SolventTemperature (°C)Estimated Solubility (mg/L)Reference
Water256.127 x 10⁻⁸[7]

Note: The extremely low estimated solubility in water underscores the non-polar nature of this compound.

Experimental Protocol for Determining this compound Solubility

The following detailed methodology is based on the widely accepted shake-flask method, which is a standard for determining the equilibrium solubility of a compound in a given solvent.

Principle

A surplus of this compound is agitated in the solvent of interest at a constant temperature for a sufficient duration to reach equilibrium. The saturated solution is then separated from the excess undissolved solute, and the concentration of this compound in the clear supernatant is quantified using an appropriate analytical technique, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).

Materials and Equipment
  • This compound (high purity)

  • Solvents of interest (analytical grade)

  • Volumetric flasks

  • Screw-capped glass vials

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Analytical balance

  • Gas Chromatograph with Flame Ionization Detector (GC-FID) or HPLC with a suitable detector (e.g., UV or ELSD)

Experimental Procedure
  • Preparation of Standard Solutions: Accurately prepare a series of standard solutions of this compound in the solvent of interest to create a calibration curve.

  • Sample Preparation: Add an excess amount of this compound to a series of screw-capped glass vials. The excess should be visually apparent.

  • Solvent Addition: Accurately add a known volume of the desired organic solvent to each vial.

  • Equilibration: Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitate for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. Preliminary studies may be required to determine the time to reach equilibrium.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature to allow the excess this compound to settle. Centrifuge the vials to further facilitate the separation of the undissolved solute.

  • Sample Collection: Carefully withdraw an aliquot of the clear supernatant using a syringe and filter it through a 0.45 µm syringe filter to remove any remaining undissolved microparticles.

  • Dilution: If necessary, accurately dilute the filtered solution with the solvent to bring the concentration within the range of the calibration curve.

  • Analysis: Analyze the prepared samples using a validated GC or HPLC method to determine the concentration of this compound.

  • Quantification: Use the calibration curve to determine the concentration of this compound in the saturated solution.

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate key workflows relevant to the study and application of this compound.

experimental_workflow start Start: Solubility Determination prep_standards Prepare this compound Standard Solutions start->prep_standards add_excess Add Excess this compound to Vials start->add_excess analyze Analyze via GC/HPLC prep_standards->analyze add_solvent Add Known Volume of Solvent add_excess->add_solvent equilibrate Equilibrate in Shaker (Constant Temperature) add_solvent->equilibrate separate Phase Separation (Centrifugation) equilibrate->separate filter Filter Supernatant separate->filter filter->analyze quantify Quantify against Calibration Curve analyze->quantify end End: Quantitative Solubility quantify->end topical_formulation_workflow start Start: Topical Drug Formulation Development api_char API Characterization start->api_char sol_screen Solubility Screening (incl. This compound) api_char->sol_screen excipient_select Excipient Selection (Vehicle, Penetration Enhancer) sol_screen->excipient_select form_dev Formulation Development (e.g., Cream, Gel, Ointment) excipient_select->form_dev stability_test Stability Testing (Physical & Chemical) form_dev->stability_test in_vitro_perm In Vitro Permeation Testing (e.g., Franz Diffusion Cell) form_dev->in_vitro_perm end End: Optimized Topical Formulation stability_test->end in_vitro_perm->end

References

An In-Depth Technical Guide to the Thermal and Hydrolytic Stability of Isodecyl Oleate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Isodecyl oleate (B1233923), the ester of isodecyl alcohol and oleic acid, is a versatile emollient and lubricant widely utilized in the cosmetic and pharmaceutical industries.[1] Its favorable safety profile and beneficial sensory characteristics make it a common ingredient in a variety of topical formulations.[2] Understanding the thermal and hydrolytic stability of isodecyl oleate is paramount for ensuring the quality, efficacy, and shelf-life of finished products. This technical guide provides a comprehensive overview of the stability of this compound, including potential degradation pathways, experimental protocols for stability assessment, and illustrative data.

Chemical Structure and Properties

This compound is a branched-chain fatty acid ester. Its chemical structure is presented below.

Figure 1: Chemical Structure of this compound.

Thermal Stability

Thermal stability is a critical parameter, particularly for formulations subjected to heat during manufacturing or storage. Unsaturated fatty acid esters like this compound can undergo autoxidation at elevated temperatures, a process that can be accelerated by the presence of light and metal ions.[3] This process can lead to the formation of hydroperoxides, which are unstable and can decompose into a variety of secondary oxidation products, including aldehydes, ketones, and shorter-chain fatty acids.[3]

Experimental Protocol: Thermogravimetric Analysis (TGA)

Thermogravimetric analysis is a widely used technique to assess the thermal stability of materials by measuring the change in mass as a function of temperature.[4]

Objective: To determine the onset of thermal decomposition for this compound.

Instrumentation:

  • Thermogravimetric Analyzer

Methodology:

  • Accurately weigh 5-10 mg of this compound into a clean TGA pan.

  • Place the pan in the TGA furnace.

  • Heat the sample from ambient temperature (e.g., 25°C) to a final temperature (e.g., 600°C) at a constant heating rate (e.g., 10°C/min).

  • Maintain a constant flow of an inert gas (e.g., nitrogen) over the sample during the analysis to prevent oxidative degradation.

  • Record the mass loss of the sample as a function of temperature.

  • The onset of decomposition is determined from the resulting TGA curve.

Illustrative Data: Thermal Decomposition of this compound

The following table summarizes hypothetical TGA data for this compound, which is representative of a fatty acid ester of its molecular weight.

ParameterValue
Onset of Decomposition (Tonset)~ 250 - 270 °C
Temperature at 5% Mass Loss (T5%)~ 280 - 300 °C
Temperature at 50% Mass Loss (T50%)~ 350 - 370 °C
Residual Mass at 600°C< 1%

Hydrolytic Stability

Hydrolysis is a chemical reaction in which a molecule of water breaks one or more chemical bonds. In the case of this compound, hydrolysis results in the cleavage of the ester bond to yield isodecyl alcohol and oleic acid.[5] This reaction can be catalyzed by the presence of acids or bases and is influenced by temperature.[6] The formation of free fatty acids can alter the pH of a formulation and potentially impact its stability and performance.

Potential Degradation Pathways

The primary degradation pathways for this compound under stress conditions are hydrolysis and oxidation.

Degradation_Pathways IsodecylOleate This compound Hydrolysis Hydrolysis (Acid/Base, Heat) IsodecylOleate->Hydrolysis Oxidation Oxidation (Heat, Light, Metal Ions) IsodecylOleate->Oxidation IsodecylAlcohol Isodecyl Alcohol Hydrolysis->IsodecylAlcohol OleicAcid Oleic Acid Hydrolysis->OleicAcid Hydroperoxides Hydroperoxides Oxidation->Hydroperoxides SecondaryOxidation Secondary Oxidation Products (Aldehydes, Ketones, etc.) Hydroperoxides->SecondaryOxidation

Figure 2: Potential Degradation Pathways of this compound.

Experimental Protocol: Hydrolytic Stability Assessment

This protocol describes a typical forced degradation study to evaluate the hydrolytic stability of this compound under acidic and basic conditions.

Objective: To determine the rate of hydrolysis of this compound under acidic and basic conditions.

Materials:

  • This compound

  • Hydrochloric Acid (HCl)

  • Sodium Hydroxide (NaOH)

  • Suitable organic solvent (e.g., acetonitrile, isopropanol)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or ELSD)

Methodology:

Hydrolysis_Workflow cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Interpretation Prep Prepare solutions of this compound in a suitable solvent. Acid Add HCl to create acidic conditions. Prep->Acid Base Add NaOH to create basic conditions. Prep->Base Control Prepare a neutral control (no acid or base). Prep->Control Incubate Incubate all solutions at a controlled elevated temperature (e.g., 50°C). Acid->Incubate Base->Incubate Control->Incubate Sample Withdraw aliquots at specified time intervals. Incubate->Sample Quench Neutralize the reaction (if necessary). Sample->Quench Analyze Analyze samples by a validated stability-indicating HPLC method. Quench->Analyze Quantify Quantify the remaining this compound and the formation of degradation products. Analyze->Quantify Rate Calculate the rate of hydrolysis. Quantify->Rate

Figure 3: Experimental Workflow for Hydrolytic Stability Assessment.

HPLC Method: A stability-indicating HPLC method should be developed and validated to separate this compound from its potential degradation products, isodecyl alcohol and oleic acid.

Illustrative Data: Hydrolytic Degradation of this compound

The following table presents hypothetical data on the percentage of this compound remaining after incubation under different pH conditions at 50°C.

Time (hours)% this compound Remaining (pH 2)% this compound Remaining (pH 7)% this compound Remaining (pH 12)
0100.0100.0100.0
2498.599.895.2
4897.199.690.8
7295.899.486.5
16890.298.772.3

This illustrative data suggests that this compound is relatively stable under neutral and mildly acidic conditions but is more susceptible to hydrolysis under basic conditions.

Conclusion

This compound exhibits good thermal stability, with decomposition occurring at temperatures well above those typically encountered in the manufacturing and storage of pharmaceutical and cosmetic products. Its hydrolytic stability is pH-dependent, with a higher rate of degradation observed under basic conditions. For formulators, it is crucial to consider the potential for hydrolysis in high-pH formulations and to implement appropriate measures, such as pH adjustment or the inclusion of stabilizing agents, to ensure product integrity throughout its shelf life. The experimental protocols and illustrative data provided in this guide serve as a valuable resource for researchers and drug development professionals in assessing and ensuring the stability of formulations containing this compound.

References

Isodecyl Oleate: A Deep Dive into its Emollient Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Isodecyl oleate (B1233923), an ester of isodecyl alcohol and oleic acid, is a widely utilized emollient in the cosmetic and pharmaceutical industries. Its popularity stems from its unique sensory profile—a lightweight, non-greasy feel—coupled with its efficacy in improving skin hydration and the spreadability of topical formulations. This technical guide provides an in-depth analysis of the mechanism of action of isodecyl oleate as an emollient, supported by available scientific data and detailed experimental methodologies.

Core Mechanism of Action: A Multi-faceted Approach

This compound's emollient properties arise from a combination of physical and biochemical interactions with the stratum corneum, the outermost layer of the skin. The primary mechanisms include:

  • Film Formation and Occlusion: Upon application, this compound forms a thin, breathable film on the skin's surface.[1][2] This film acts as a barrier, reducing transepidermal water loss (TEWL), which is the evaporation of water from the skin.[2] By trapping moisture, this compound helps to maintain and increase the hydration of the stratum corneum.

  • Lubrication and Improved Slip: this compound functions as a lubricant on the skin, imparting a smooth and soft appearance.[1] This property also enhances the "slip" and spreadability of cosmetic and pharmaceutical formulations, allowing for a more even and pleasant application.[2]

  • Interaction with Stratum Corneum Lipids: The oleic acid component of this compound can interact with the lipid matrix of the stratum corneum. While free oleic acid is known to disrupt the highly ordered structure of these lipids, potentially increasing permeability, the esterified form in this compound is thought to have a less disruptive and more surface-active effect. It is hypothesized that the branched isodecyl chain and the ester linkage influence its partitioning and interaction with the intercellular lipids, contributing to its emollient feel without significantly compromising the skin's barrier integrity.

Physicochemical and Sensory Properties

Table 1: Physicochemical Properties of Emollient Esters (Illustrative Data)

PropertyDecyl Oleate (Analog)Isopropyl MyristateMineral Oil
Viscosity (mPa·s) LowVery LowMedium to High
Spreadability (mm²/10 min) HighVery HighMedium
Surface Tension (mN/m) ~30~28~32

Note: This table is illustrative and compiles typical values for emollients. Specific values can vary based on the grade and manufacturer.

A trained sensory panel evaluation of a formulation containing decyl oleate compared to one with isopropyl myristate highlights its desirable sensory attributes.

Table 2: Quantitative Sensory Analysis of a Cream Formulation (Illustrative Data)

Sensory Attribute (Scale 1-10)Formulation with Decyl Oleate (Analog)Formulation with Isopropyl Myristate
Spreadability 8.57.5
Absorbency 7.06.0
Greasiness 2.03.5
Tackiness 1.53.0
Smoothness 8.07.0

Data adapted from sensory panel evaluations of similar emollients.

Experimental Protocols

To evaluate the emollient properties of this compound, a series of standardized in-vitro and in-vivo tests can be employed.

Measurement of Transepidermal Water Loss (TEWL)

This protocol assesses the occlusive properties of this compound by measuring its effect on the rate of water evaporation from the skin.

  • Apparatus: Tewameter® or similar evaporimeter.

  • Methodology:

    • Select a test area on the volar forearm of human volunteers.

    • Acclimatize subjects to a room with controlled temperature (20-22°C) and humidity (40-60%) for at least 20 minutes.

    • Measure the baseline TEWL of the untreated test area.

    • Apply a standardized amount (e.g., 2 mg/cm²) of this compound to the test area.

    • Measure TEWL at predetermined time points (e.g., 1, 2, 4, and 8 hours) after application.

    • A control area with no application should also be measured at the same time points.

    • Calculate the percentage reduction in TEWL compared to the baseline and the control area.

Measurement of Skin Hydration

This protocol quantifies the moisturizing effect of this compound.

  • Apparatus: Corneometer® or similar capacitance-based hydration measurement device.

  • Methodology:

    • Follow the same subject selection and acclimatization procedure as for TEWL measurement.

    • Measure the baseline skin hydration of the test area.

    • Apply a standardized amount of this compound.

    • Measure skin hydration at the same time points as the TEWL measurements.

    • Calculate the percentage increase in skin hydration compared to the baseline and a control area.

Evaluation of Spreadability

This in-vitro method provides a quantitative measure of how easily this compound spreads.

  • Apparatus: Glass plates, micropipette, stopwatch, and a digital camera with image analysis software.

  • Methodology:

    • Place a clean, dry glass plate on a level surface.

    • Use a micropipette to apply a precise volume (e.g., 0.1 mL) of this compound to the center of the plate.

    • Carefully place a second glass plate of a known weight on top of the this compound droplet.

    • Start the stopwatch and record the diameter of the spread circle at specific time intervals (e.g., 1, 5, and 10 minutes) using the digital camera.

    • Calculate the spread area for each time point.

Sensory Panel Evaluation

A trained sensory panel can provide detailed and reproducible data on the feel and performance of this compound in a formulation.

  • Methodology:

    • Recruit and train a panel of sensory assessors (typically 10-15 individuals).

    • Develop a standardized lexicon of sensory attributes (e.g., spreadability, absorbency, greasiness, tackiness, smoothness).

    • Prepare formulations containing this compound and control/benchmark emollients in a blinded and randomized manner.

    • Panelists evaluate the products based on the defined attributes and score them on a linear scale.

    • Analyze the data statistically to determine significant differences in sensory perception.

Visualizing the Mechanism and Workflow

To better understand the complex interactions and evaluation processes, the following diagrams are provided.

Emollient_Mechanism cluster_Application Application to Skin Surface cluster_Action Mechanism of Action cluster_Effect Primary Effects cluster_Outcome Overall Outcome IsodecylOleate This compound Applied Film Forms a Thin Film IsodecylOleate->Film Lubrication Provides Lubrication IsodecylOleate->Lubrication Interaction Interacts with Stratum Corneum Lipids IsodecylOleate->Interaction Occlusion Reduces TEWL (Occlusion) Film->Occlusion Spread Improves Spreadability Lubrication->Spread Feel Enhances Skin Feel (Non-greasy) Interaction->Feel Hydration Increased Skin Hydration Occlusion->Hydration Smoothness Smoother Skin Surface Spread->Smoothness Feel->Smoothness

Caption: The multifaceted mechanism of action of this compound as an emollient.

Experimental_Workflow cluster_InVivo In-Vivo Evaluation cluster_InVitro In-Vitro Evaluation cluster_Sensory Sensory Evaluation Subject Subject Recruitment & Acclimatization Baseline Baseline Measurements (TEWL & Hydration) Subject->Baseline Application Application of this compound Baseline->Application Timepoints Measurements at Timed Intervals Application->Timepoints Analysis_InVivo Data Analysis: % Change vs Baseline/Control Timepoints->Analysis_InVivo Spreading Spreadability Test Analysis_Spreading Image Analysis: Area vs Time Spreading->Analysis_Spreading Panel Trained Sensory Panel Formulation Blinded Formulation Testing Panel->Formulation Scoring Attribute Scoring Formulation->Scoring Analysis_Sensory Statistical Analysis of Scores Scoring->Analysis_Sensory

Caption: A typical experimental workflow for evaluating the emollient properties of this compound.

Conclusion

This compound's efficacy as an emollient is attributed to its ability to form an occlusive, lubricating film on the skin, which reduces transepidermal water loss and enhances the sensory experience of topical products. While direct quantitative data for this compound remains somewhat limited in the public domain, the established methodologies for evaluating emollients provide a robust framework for its assessment. Further research into the specific molecular interactions between this compound and the stratum corneum lipids will provide a more complete understanding of its mechanism of action and could lead to the development of even more effective and aesthetically pleasing topical formulations.

References

Isodecyl Oleate as a Non-Polar Medium: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Isodecyl oleate (B1233923) (CAS No. 59231-34-4) is the ester formed from the reaction of isodecyl alcohol and oleic acid.[1][2][3] With the chemical formula C₂₈H₅₄O₂, it is a large, branched-chain fatty acid ester characterized by its non-polar nature, low viscosity, and excellent lubricating properties.[2] While extensively utilized in the cosmetics and personal care industries as an emollient, skin conditioning agent, and non-greasy lubricant, its application as a non-polar medium or solvent in chemical synthesis is not widely documented in publicly available scientific literature.[1][2][4]

This technical guide provides a comprehensive overview of isodecyl oleate, focusing on its physicochemical properties, synthesis, and a theoretical evaluation of its potential as a non-polar medium in chemical reactions. This document is intended for researchers, scientists, and drug development professionals who may be considering this compound for novel applications.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for evaluating its suitability as a non-polar medium in various experimental and industrial settings.

PropertyValue
Molecular Formula C₂₈H₅₄O₂
Molecular Weight 422.7 g/mol
Appearance Slightly yellow, oily liquid
Boiling Point 491.54 °C (estimated at 760 mm Hg)
Flash Point 167.00 °F (75.20 °C) (estimated, closed cup)
Solubility in Water 6.127 x 10⁻⁸ mg/L at 25 °C (estimated)
logP (o/w) 12.759 (estimated)
Viscosity Low to medium

Data sourced from various chemical databases and supplier information.[1][5]

Synthesis of this compound: An Experimental Protocol

This compound is synthesized via the esterification of oleic acid with isodecyl alcohol.[1][2] This reaction can be catalyzed by acids or, in a more recent innovative approach, by enzymes (biocatalysis) to promote a greener and more sustainable process.[2] Below is a generalized experimental protocol for the synthesis of this compound, which can be adapted for specific laboratory or industrial scales. A similar protocol has been described for the synthesis of the structurally related decyl oleate.

Materials:

  • Oleic acid

  • Isodecyl alcohol

  • Catalyst (e.g., stannous chloride, or an immobilized lipase (B570770) for biocatalysis)

  • Inert gas (e.g., Nitrogen)

  • Apparatus for heating and stirring (e.g., round-bottom flask with a magnetic stirrer and heating mantle)

  • Apparatus for water removal (e.g., Dean-Stark trap)

  • Vacuum distillation setup for purification

Experimental Procedure:

  • Premixing of Reactants: In a multi-necked flask equipped with a stirrer, thermometer, and a Dean-Stark apparatus, oleic acid and a molar excess of isodecyl alcohol are mixed to form a premix.

  • Addition of Catalyst: The chosen catalyst is added to the premix. The amount of catalyst will depend on the specific type used.

  • Reaction Under Inert Atmosphere: The reaction vessel is purged with an inert gas, such as nitrogen, to prevent oxidation, especially of the double bond in oleic acid.

  • Heating and Water Removal: The mixture is heated to a temperature typically ranging from 160-280 °C. The progress of the esterification reaction is monitored by the collection of water in the Dean-Stark trap. The reaction is driven to completion by the continuous removal of water.

  • Reaction Time: The reaction is typically allowed to proceed for 2-12 hours, depending on the temperature, catalyst, and scale of the reaction.

  • Purification: Upon completion, the crude this compound is purified. This may involve neutralization of the catalyst, washing with water, and subsequent vacuum distillation to remove unreacted starting materials and byproducts, yielding the final purified product.

The following diagram illustrates the general workflow for the synthesis of this compound.

G cluster_reactants Reactant Preparation cluster_reaction Esterification Reaction cluster_purification Product Purification oleic_acid Oleic Acid premix Premixing oleic_acid->premix isodecyl_alcohol Isodecyl Alcohol isodecyl_alcohol->premix catalyst Catalyst reaction_vessel Heating and Stirring (160-280 °C) under N₂ catalyst->reaction_vessel catalyst_addition catalyst_addition catalyst->catalyst_addition premix->reaction_vessel premix->catalyst_addition water_removal Water Removal (Dean-Stark) reaction_vessel->water_removal Drives equilibrium neutralization Neutralization/ Washing reaction_vessel->neutralization water_removal->reaction_vessel distillation Vacuum Distillation neutralization->distillation final_product Purified this compound distillation->final_product G cluster_properties Physicochemical Properties cluster_advantages Potential Advantages cluster_limitations Potential Limitations start This compound as a Non-Polar Medium? high_bp High Boiling Point start->high_bp non_polar Non-Polar start->non_polar inertness Relative Inertness start->inertness safety Good Safety Profile start->safety steric_hindrance Steric Hindrance start->steric_hindrance transesterification Risk of Transesterification start->transesterification product_isolation Difficult Product Isolation start->product_isolation cost Higher Cost start->cost high_temp_rxn Suitable for High-Temp Reactions high_bp->high_temp_rxn dissolve_nonpolar Dissolves Non-Polar Reactants non_polar->dissolve_nonpolar stable_medium Provides a Stable Medium inertness->stable_medium safer_alternative Safer Alternative to Volatile Solvents safety->safer_alternative

References

The Synthesis of Isodecyl Oleate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Isodecyl oleate (B1233923) is a versatile ester that has carved a significant niche in the cosmetics and personal care industries.[1] Valued for its emollient properties, it imparts a non-oily, smooth feel to skin and hair care formulations, enhances spreadability, and provides a lightweight, conditioning effect.[1][2] This technical guide delves into the discovery and history of Isodecyl oleate synthesis, offering a comprehensive overview for researchers, scientists, and drug development professionals. It provides detailed experimental protocols for its synthesis, quantitative data for process optimization, and a look at the analytical methods for its characterization.

Discovery and History

The precise date of the first synthesis of this compound is not well-documented in scientific literature. Its development is intrinsically linked to the broader history of emollients in cosmetics and the advancement of esterification chemistry. The use of oils and fats to soften the skin dates back to ancient civilizations, with substances like olive oil, sesame oil, and lanolin being early examples.[3][4]

The transition from naturally derived fats to synthetically produced esters marked a significant evolution in cosmetic science. The term "ester" itself was first introduced in the first half of the 19th century. The deliberate synthesis of esters through the reaction of a carboxylic acid and an alcohol, a process known as esterification, was a pivotal development.

This compound is a product of this progress, synthesized by the esterification of oleic acid with isodecyl alcohol.[2] Oleic acid is a naturally occurring monounsaturated fatty acid, while isodecyl alcohol is a branched-chain alcohol. The commercial production of such specialty esters gained momentum in the mid-20th century with the increasing demand for sophisticated and functionally specific cosmetic ingredients.

Synthesis of this compound

The primary method for synthesizing this compound is through the direct esterification of oleic acid and isodecyl alcohol. This reaction can be catalyzed by either chemical or enzymatic means.

Chemical Synthesis

The industrial production of this compound typically involves a direct esterification reaction under acidic catalysis.

Reaction:

Oleic Acid + Isodecyl Alcohol ⇌ this compound + Water

The process involves heating the reactants in the presence of a catalyst, with the continuous removal of water to drive the reaction towards the formation of the ester.

Experimental Protocol: Chemical Synthesis of this compound (based on general esterification procedures)

  • Reactant Preparation: In a suitable reactor equipped with a stirrer, thermometer, and a Dean-Stark apparatus for water removal, charge oleic acid and isodecyl alcohol, typically in a slight molar excess of the alcohol.

  • Catalyst Addition: Introduce an acid catalyst. Common catalysts include p-toluenesulfonic acid, sulfuric acid, or organometal catalysts like stannous chloride. The catalyst loading is typically in the range of 0.1% to 2% by weight of the reactants.

  • Reaction Conditions: Heat the mixture with constant agitation to a temperature range of 120°C to 180°C. The reaction is carried out under an inert atmosphere (e.g., nitrogen) to prevent oxidation of the unsaturated oleic acid.

  • Water Removal: The water formed during the reaction is azeotropically removed using a suitable solvent (e.g., toluene (B28343) or xylene) or by applying a vacuum.

  • Monitoring: The progress of the reaction is monitored by measuring the acid value of the reaction mixture. The reaction is considered complete when the acid value drops to a predetermined level.

  • Neutralization and Purification: Upon completion, the catalyst is neutralized with an alkaline solution (e.g., sodium carbonate or sodium hydroxide). The crude ester is then washed with water to remove any remaining catalyst and salts. The final product is purified by vacuum distillation to remove unreacted starting materials and any by-products.

Enzymatic Synthesis

Enzymatic synthesis offers a more environmentally friendly alternative to chemical synthesis, proceeding under milder reaction conditions and with higher specificity. Lipases are the enzymes of choice for this esterification.

Experimental Protocol: Enzymatic Synthesis of this compound (based on decyl oleate synthesis)

  • Enzyme and Substrate Preparation: Immobilized lipase (B570770) (e.g., from Candida antarctica, such as Novozym 435) is added to a solvent-free mixture of oleic acid and isodecyl alcohol. The use of an immobilized enzyme facilitates its recovery and reuse.

  • Reaction Conditions: The reaction is carried out in a temperature-controlled reactor with constant agitation. Optimal temperatures are typically in the range of 40°C to 60°C.

  • Water Removal: The removal of water is crucial to shift the equilibrium towards ester synthesis. This can be achieved by conducting the reaction under vacuum or by adding molecular sieves to the reaction medium.

  • Monitoring: The reaction progress is monitored by titrating the residual oleic acid to determine the conversion rate.

  • Enzyme Removal: Once the desired conversion is achieved, the immobilized enzyme is separated from the reaction mixture by filtration.

  • Product Purification: The crude this compound is then purified, typically by molecular distillation or column chromatography, to remove any unreacted substrates.

Quantitative Data Summary

The following tables summarize typical quantitative data for the synthesis of oleate esters, providing a basis for comparison between chemical and enzymatic methods.

Table 1: Comparison of Chemical and Enzymatic Synthesis of Oleate Esters

ParameterChemical SynthesisEnzymatic Synthesis
Catalyst p-toluenesulfonic acid, Stannous chlorideImmobilized Lipase (Candida antarctica)
Temperature 120 - 180 °C40 - 60 °C
Reaction Time 4 - 12 hours2 - 24 hours
Yield > 95%> 90%
By-products Color bodies, oxidation productsMinimal
Environmental Impact Higher energy consumption, catalyst disposalLower energy consumption, reusable catalyst

Table 2: Optimized Conditions for Enzymatic Synthesis of Decyl Oleate (a close analog)

ParameterOptimized ValueReference
Enzyme Immobilized Candida antarctica lipase[5]
Substrate Molar Ratio (Oleic Acid:Decanol) 1:2[5]
Enzyme Loading 1.8% (w/w)[5]
Temperature 45 °C[5]
Reaction Time 25 minutes (with ultrasound)[5]
Yield 97.14%[5]

Visualization of Synthesis and Workflows

To better illustrate the processes involved in this compound synthesis, the following diagrams are provided.

Chemical_Synthesis_Pathway Oleic_Acid Oleic Acid Reactants Oleic_Acid->Reactants Isodecyl_Alcohol Isodecyl Alcohol Isodecyl_Alcohol->Reactants Reactor Reactor (120-180°C) Reactants->Reactor Water Water Reactor->Water Removed Isodecyl_Oleate_Crude Crude this compound Reactor->Isodecyl_Oleate_Crude Catalyst Acid Catalyst Catalyst->Reactor Purification Neutralization & Vacuum Distillation Isodecyl_Oleate_Crude->Purification Isodecyl_Oleate_Pure Pure this compound Purification->Isodecyl_Oleate_Pure

Caption: Chemical Synthesis Pathway of this compound.

Enzymatic_Synthesis_Workflow cluster_reactants Reactants cluster_reaction Bioreactor cluster_separation Separation cluster_purification Purification Oleic_Acid Oleic Acid Reaction_Mixture Reaction Mixture (40-60°C) Oleic_Acid->Reaction_Mixture Isodecyl_Alcohol Isodecyl Alcohol Isodecyl_Alcohol->Reaction_Mixture Filtration Filtration Reaction_Mixture->Filtration Immobilized_Lipase Immobilized Lipase Immobilized_Lipase->Reaction_Mixture Catalyst Filtration->Immobilized_Lipase Recycled Molecular_Distillation Molecular Distillation Filtration->Molecular_Distillation Crude Product Pure this compound Pure this compound Molecular_Distillation->Pure this compound Logical_Relationships cluster_parameters Reaction Parameters cluster_outcomes Product Outcomes Temperature Temperature Yield Yield Temperature->Yield Reaction_Rate Reaction Rate Temperature->Reaction_Rate Time Time Time->Yield Catalyst_Loading Catalyst Loading Catalyst_Loading->Yield Catalyst_Loading->Reaction_Rate Substrate_Ratio Substrate Ratio Substrate_Ratio->Yield Purity Purity Yield->Purity Reaction_Rate->Yield

References

Methodological & Application

Isodecyl Oleate: Application Notes and Protocols for Topical Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Isodecyl Oleate (B1233923) is the ester of isodecyl alcohol and oleic acid, functioning as a non-greasy emollient and lubricant in a wide range of cosmetic and personal care products.[1][2] Its chemical properties, particularly its lipophilic nature and similarity to skin lipids, make it an excellent candidate as a vehicle and penetration enhancer in topical and transdermal drug delivery systems.[3] This document provides detailed application notes on its mechanism, quantitative data on its efficacy, and standardized protocols for its evaluation.

Physicochemical Properties

The selection of a vehicle for topical formulations is critically influenced by its physicochemical properties, which affect the solubility, stability, and bioavailability of the active pharmaceutical ingredient (API).[4]

Table 1: Physicochemical Properties of Isodecyl Oleate

PropertyValueReference
Chemical Formula C28H54O2[2]
Appearance Slightly yellow, oily liquid[2]
Solubility Practically insoluble in water; Soluble in oils, ethanol (B145695), and other organic solvents.[4]
Key Function Emollient, Skin Conditioning Agent, Lubricant[1][2]
Sensory Profile Non-greasy, non-tacky, gives skin a soft and smooth appearance.[1]

Application in Topical Drug Delivery

Mechanism of Action: Skin Permeation Enhancement

This compound enhances skin penetration primarily through the action of its oleic acid component.[3] Oleic acid is a well-documented penetration enhancer that acts by disrupting the highly organized lipid structure of the stratum corneum (SC), the outermost layer of the skin.[5][6] This disruption increases the fluidity of the intercellular lipid lamellae, creating pathways for drug molecules to permeate more easily.[3][7] The primary mechanisms are believed to be lipid fluidization and the formation of separate, more fluid domains within the SC lipids.[5][8]

G cluster_0 This compound Application cluster_1 Stratum Corneum Interaction cluster_2 Drug Permeation Formulation This compound in Topical Formulation Skin Application to Skin Surface Formulation->Skin Release Drug Release from Vehicle Skin->Release SC Stratum Corneum (Lipid Bilayers) Release->SC Disruption Disruption of Ordered Lipid Structure SC->Disruption Fluidization Lipid Fluidization Disruption->Fluidization PhaseSeparation Formation of Fluid Domains Disruption->PhaseSeparation Permeability Increased SC Permeability Fluidization->Permeability PhaseSeparation->Permeability Diffusion Enhanced Drug Diffusion Permeability->Diffusion Epidermis Viable Epidermis Diffusion->Epidermis Dermis Dermis Epidermis->Dermis

Mechanism of this compound as a skin permeation enhancer.

Quantitative Performance Data

While extensive quantitative data specifically for this compound is limited in public literature, the well-studied effects of its constituent, oleic acid, serve as a strong indicator of its potential efficacy. Oleic acid has been shown to significantly increase the skin permeation of various drugs.

Table 2: Efficacy of Oleic Acid as a Penetration Enhancer for Various APIs

DrugFormulation TypeEnhancer ConcentrationKey Permeation ParameterResultReference
Diclofenac Diethylamine Topical Solution0.75% Oleic AcidPermeation EnhancementMore rapid permeation vs. control[8]
Celecoxib (B62257) Nanoemulsion-Bioavailability Increase3.3-fold increase vs. oral capsule[9]
Ketotifen Fumarate Transdermal MatrixCombination with Isopropyl MyristatePermeation EnhancementPromising results in vitro[10]

Experimental Protocols

Protocol 1: In Vitro Skin Permeation Study

This protocol outlines the use of Franz Diffusion Cells to quantify the permeation of an API from an this compound-based formulation through a skin membrane.[11][12]

Objective: To determine the steady-state flux (Jss) and permeability coefficient (Kp) of an API.

Materials:

  • Franz Diffusion Cells[11]

  • Human or animal skin membrane (e.g., dermatomed human skin, rat skin)[11][13]

  • This compound-based test formulation

  • Control formulation (without this compound)

  • Receptor solution (e.g., Phosphate Buffered Saline - PBS, potentially with ethanol for lipophilic drugs)[11]

  • High-Performance Liquid Chromatography (HPLC) system for analysis[12]

Methodology:

  • Membrane Preparation: Thaw and cut skin sections to fit the Franz cells. Equilibrate the membrane in the receptor solution before mounting.[11][13]

  • Cell Assembly: Mount the skin membrane between the donor and receptor chambers of the Franz cell, ensuring the stratum corneum side faces the donor chamber.[11]

  • Receptor Chamber: Fill the receptor chamber with pre-warmed (typically 32°C for skin studies), degassed receptor solution, ensuring no air bubbles are trapped beneath the membrane.[11][14]

  • Formulation Application: Apply a finite dose (e.g., 10 mg/cm²) of the test or control formulation evenly onto the membrane surface in the donor chamber.[13]

  • Sampling: At predetermined time intervals (e.g., 1, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot from the receptor chamber for analysis and immediately replace it with an equal volume of fresh, pre-warmed receptor solution to maintain sink conditions.[12][15]

  • Sample Analysis: Quantify the API concentration in the collected samples using a validated HPLC method.[12]

  • Data Analysis: Plot the cumulative amount of API permeated per unit area against time. Calculate the steady-state flux (Jss) from the slope of the linear portion of the curve.

G start Start prep Prepare Skin Membrane and Receptor Solution start->prep mount Mount Membrane in Franz Diffusion Cell prep->mount fill Fill Receptor Chamber (32°C, Degassed) mount->fill apply Apply Formulation to Donor Chamber fill->apply sample Collect Samples at Predetermined Intervals apply->sample analyze Analyze Samples (e.g., HPLC) sample->analyze calculate Calculate Flux (Jss) and Permeability (Kp) analyze->calculate end_node End calculate->end_node

Experimental workflow for an in vitro skin permeation study.

Protocol 2: Formulation Stability Testing

This protocol ensures the physical and chemical integrity of the this compound-based formulation over its shelf life.[16][17]

Objective: To evaluate the stability of the formulation under various storage conditions.

Methodology:

  • Batch Preparation: Prepare representative batches of the final formulation and package them in the proposed commercial container-closure system.[17]

  • Storage Conditions: Store the batches under long-term (e.g., 25°C ± 2°C / 60% RH ± 5% RH) and accelerated (e.g., 40°C ± 2°C / 75% RH ± 5% RH) conditions.

  • Testing Time Points: Test the samples at specified intervals. For a 12-month study, this could be 0, 3, 6, 9, and 12 months for long-term and 0, 3, and 6 months for accelerated conditions.

  • Parameters to Evaluate:

    • Physical Properties: Appearance, color, odor, pH, viscosity, and phase separation.[16][18]

    • Chemical Properties: Assay of the active ingredient and quantification of any degradation products.[19]

    • Microbiological Stability: Test for microbial limits to ensure product safety.[17]

Table 3: Stability Testing Parameters and Schedule

Test ParameterTime Point (Months)
0 3 6 9 12
Appearance/Color/Odor XXXXX
pH XXXXX
Viscosity XXXXX
API Assay (%) XXXXX
Degradation Products (%) XXXXX
Microbial Limits XXX
Protocol 3: Skin Biocompatibility Assessment

These protocols assess the potential for skin irritation and sensitization.

Objective: To ensure the formulation is safe for topical application.

A. In Vitro Skin Irritation Test:

  • Utilizes reconstructed human epidermis (RhE) models like EpiDerm™ or EpiSkin™.[20]

  • The test formulation is applied topically to the tissue model.

  • Cell viability is measured (e.g., via MTT assay) after a set exposure and post-incubation period. A significant reduction in viability compared to a negative control indicates irritation potential.[21]

B. In Vitro Skin Sensitization Assay:

  • Skin sensitization is an allergic reaction resulting from repeated exposure.[22]

  • Assays like the human Cell Line Activation Test (h-CLAT) can be used. This test measures the upregulation of cell surface markers (e.g., CD86, CD54) on dendritic-like cells (e.g., THP-1 cells) after exposure to the test substance.[21] Upregulation indicates a sensitization potential.

Safety Profile

This compound is generally considered safe and well-tolerated for topical applications.[2] Studies have shown it to have low acute oral toxicity and to produce little to no irritation in single-application dermal and eye studies.[1] It is also reported to be non-sensitizing and non-comedogenic.[1][2] However, as with any new formulation, a full safety assessment is essential.

Conclusion

This compound is a promising excipient for topical drug delivery, serving as both an effective vehicle and a penetration enhancer. Its favorable physicochemical properties, emollient feel, and strong safety profile make it a valuable component for formulators. The protocols outlined in this document provide a framework for researchers to systematically evaluate and optimize the use of this compound in developing novel and effective topical therapies.

References

Isodecyl Oleate as a Lubricant in Precision Mechanical Systems: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Isodecyl oleate (B1233923), an ester of isodecyl alcohol and oleic acid, is a compound recognized for its lubricating and emollient properties, primarily within the cosmetics and personal care industries.[1][2] Its use as a lubricant in industrial applications, including coatings and metalworking fluids, has also been noted.[3][4][5] This document provides a detailed overview of the potential application of isodecyl oleate as a lubricant in precision mechanical systems. Due to the limited availability of specific data for this application, this document outlines the known properties of this compound and presents a series of standardized experimental protocols that can be employed to evaluate its performance and suitability for use in precision instruments and machinery.

Known Properties of this compound

This compound is a synthetic ester characterized by its branched-chain structure, which contributes to its low viscosity and ability to lower the freezing point of formulations.[6] It is a slightly yellow, oily liquid that is insoluble in water.[1] Its primary function in many applications is to act as a lubricant, forming a thin, non-greasy film on surfaces.[6][7]

Table 1: General Properties of this compound

PropertyValue/DescriptionSource(s)
Chemical Formula C28H54O2[1]
Molecular Weight 422.7 g/mol [7]
Appearance Slightly yellow, oily liquid[1]
Solubility Insoluble in water[1]
Boiling Point 491.5°C at 760 mmHg[8]
Density 0.865 g/cm³[8]
Flash Point 75.2°C[8]
Key Features Good lubrication properties, low viscosity, forms a non-greasy film[2][6][7]

Proposed Experimental Evaluation Framework

To ascertain the suitability of this compound for precision mechanical systems, a systematic evaluation of its tribological and physicochemical properties is required. The following diagram illustrates a logical workflow for such an investigation.

G cluster_0 Phase 1: Physicochemical Characterization cluster_1 Phase 2: Tribological Performance Testing cluster_2 Phase 3: System-Level Evaluation cluster_3 Decision viscosity Viscosity Measurement (ASTM D445) hfrr Lubricity & Wear Scar (ASTM D6079) viscosity->hfrr thermal Thermal Stability (TGA) (ASTM E1131) four_ball Extreme Pressure & Wear (ASTM D2783, D4172) thermal->four_ball material Material Compatibility (ASTM D542) component Component-Level Testing (e.g., bearing rig) material->component hfrr->component four_ball->component analysis Post-Test Surface Analysis (e.g., SEM, Profilometry) component->analysis decision Suitable for Precision Application? analysis->decision G cluster_0 Chemical & Physical Properties cluster_1 Performance in Precision Systems viscosity Viscosity & Index friction Low Friction viscosity->friction wear Wear Protection viscosity->wear stability Thermal & Oxidative Stability life Component Longevity stability->life compatibility Material Compatibility compatibility->life reliability System Reliability compatibility->reliability film Film Strength film->friction film->wear friction->life wear->life life->reliability

References

Application Note: Quantification of Isodecyl Oleate using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Isodecyl oleate (B1233923) is an ester of isodecyl alcohol and oleic acid, widely utilized as an emollient in cosmetic and personal care products.[1][2] Its function is to act as a lubricant on the skin, imparting a soft and smooth appearance.[2] Accurate quantification of isodecyl oleate is essential for quality control, formulation development, and stability testing of these products. High-Performance Liquid Chromatography (HPLC) offers a robust and reliable method for the analysis of fatty acid esters. This application note details a reversed-phase HPLC (RP-HPLC) method for the quantification of this compound. While gas chromatography (GC) is a traditional method for fatty acid analysis, HPLC is increasingly favored for its ability to analyze non-volatile and thermally labile compounds without the need for derivatization.[1][3]

Experimental Protocol

This protocol provides a comprehensive procedure for the quantification of this compound using HPLC with UV detection.

1. Apparatus and Materials

  • High-Performance Liquid Chromatography (HPLC) system equipped with a pump, autosampler, column oven, and a UV-Vis detector.

  • C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Data acquisition and processing software.

  • Analytical balance.

  • Volumetric flasks, pipettes, and other standard laboratory glassware.

  • Syringe filters (0.45 µm).

2. Reagents and Standards

  • This compound reference standard (purity ≥ 98%).

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade).

  • Isopropanol (HPLC grade).

3. Chromatographic Conditions

ParameterCondition
Column C18 reversed-phase, 4.6 x 250 mm, 5 µm
Mobile Phase Acetonitrile: Isopropanol (70:30, v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30°C
Detector UV at 205 nm
Run Time 15 minutes

4. Preparation of Standard Solutions

  • Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 100 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock standard solution with the mobile phase to obtain concentrations ranging from 10 µg/mL to 200 µg/mL.

5. Sample Preparation

  • Accurately weigh a quantity of the sample expected to contain this compound into a volumetric flask.

  • Dissolve and dilute the sample with the mobile phase. The final concentration should fall within the range of the calibration curve.

  • Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial before injection.

6. Analysis and Quantification

  • Inject the standard solutions to construct a calibration curve by plotting the peak area against the concentration.

  • Inject the sample solutions.

  • The concentration of this compound in the samples is determined by interpolating the peak area from the calibration curve.

Experimental Workflow

HPLC_Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Standard_Prep Prepare this compound Standard Solutions Injection Inject Standards and Samples Standard_Prep->Injection Sample_Prep Prepare Sample Solutions Sample_Prep->Injection HPLC_System HPLC System Setup (Column, Mobile Phase, etc.) HPLC_System->Injection Chromatography Chromatographic Separation Injection->Chromatography Detection UV Detection at 205 nm Chromatography->Detection Integration Peak Integration and Area Measurement Detection->Integration Calibration Construct Calibration Curve Integration->Calibration Quantification Quantify this compound in Samples Integration->Quantification Calibration->Quantification

References

Determining the Solubility of Active Pharmaceutical Ingredients in Isodecyl Oleate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The solubility of an Active Pharmaceutical Ingredient (API) is a critical determinant of its bioavailability and therapeutic efficacy, particularly in topical and transdermal formulations.[1][2][] Isodecyl oleate (B1233923), an ester of isodecyl alcohol and oleic acid, is increasingly utilized in pharmaceutical and cosmetic formulations as a non-greasy emollient and carrier.[4][5] Its lipophilic nature makes it a suitable solvent for hydrophobic APIs. This document provides a detailed protocol for determining the equilibrium solubility of APIs in Isodecyl oleate using the widely accepted shake-flask method, followed by quantification using High-Performance Liquid Chromatography (HPLC).

Introduction to this compound in Pharmaceutical Formulations

This compound is a branched-chain fatty acid ester with excellent solvent properties for a range of lipophilic compounds.[6] It is valued in pharmaceutical formulations for its ability to enhance the texture and feel of topical products, providing a smooth, non-greasy application.[4] Furthermore, it can act as a carrier for APIs, facilitating their delivery into or through the skin.[4] Understanding the solubility of an API in this compound is a foundational step in the development of stable and effective topical drug products.[6]

Physicochemical Properties of this compound:

  • Appearance: Colorless to pale yellow liquid

  • Molecular Formula: C28H54O2[7]

  • Molecular Weight: 422.7 g/mol [7]

  • Solubility in Water: Very low[8][9]

  • Log Kow (Octanol-Water Partition Coefficient): High (estimated at 12.65), indicating strong lipophilicity.[8]

Experimental Protocol: Equilibrium Solubility Determination

The following protocol outlines the shake-flask method, a reliable technique for determining the thermodynamic (equilibrium) solubility of a compound.[10]

Materials and Equipment
  • API: Crystalline powder of known purity.

  • Solvent: this compound (pharmaceutical grade).

  • Equipment:

    • Analytical balance

    • Glass vials with PTFE-lined screw caps (B75204) (e.g., 4 mL)[11]

    • Vortex mixer

    • Sonicator[11]

    • Constant temperature orbital shaker or rotator oven set to a controlled temperature (e.g., 25 °C or 40 °C).[11]

    • Syringe filters (e.g., 0.45 µm, solvent-compatible)[12]

    • Syringes

    • Volumetric flasks and pipettes

    • HPLC system with a suitable detector (e.g., UV-Vis)[12]

    • Appropriate HPLC column and mobile phase for the specific API.

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_sampling Sampling and Processing cluster_analysis Analysis prep1 Weigh excess API into vial prep2 Add known volume of this compound prep1->prep2 prep3 Cap vials securely prep2->prep3 equil1 Vortex and sonicate to disperse prep3->equil1 equil2 Incubate with constant agitation at controlled temperature equil1->equil2 equil3 Monitor for equilibrium (e.g., 24-72 hours) equil2->equil3 samp1 Allow solids to settle equil3->samp1 samp2 Withdraw supernatant samp1->samp2 samp3 Filter through 0.45 µm syringe filter samp2->samp3 anal1 Dilute filtered sample with appropriate solvent samp3->anal1 anal2 Inject into HPLC system anal1->anal2 anal3 Quantify API concentration against a standard curve anal2->anal3

Caption: Workflow for determining API solubility in this compound.

Step-by-Step Procedure
  • Preparation of Samples:

    • Accurately weigh an excess amount of the API into a glass vial. The excess is crucial to ensure that a saturated solution is achieved. However, avoid adding too much solid, which can impede proper mixing.[11]

    • Add a precise volume (e.g., 2 mL) of this compound to the vial.[11]

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Briefly vortex and sonicate the vials to facilitate the wetting and dispersion of the API powder within the viscous solvent.[11]

    • Place the vials in a constant temperature shaker or rotator. The temperature should be controlled and recorded (e.g., 25 °C ± 0.5 °C).

    • Allow the samples to equilibrate for a sufficient period, typically 24 to 72 hours, to ensure that equilibrium solubility is reached. The time required may vary depending on the API and the viscosity of the solvent.

  • Sampling and Sample Preparation:

    • After the equilibration period, remove the vials and allow them to stand undisturbed for a short time to let the excess solid settle.

    • Carefully withdraw an aliquot of the supernatant using a syringe.

    • Immediately filter the aliquot through a solvent-compatible 0.45 µm syringe filter into a clean vial to remove any undissolved API particles.[12] This step is critical for accurate results.

  • Quantification by HPLC:

    • Prepare a standard stock solution of the API in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a known concentration.[12]

    • Create a series of calibration standards by diluting the stock solution.

    • Accurately dilute the filtered this compound sample with the same solvent used for the calibration standards to bring the API concentration within the range of the calibration curve.

    • Analyze the calibration standards and the diluted sample by HPLC.[12]

    • Construct a calibration curve by plotting the peak area versus the concentration of the standards.

    • Determine the concentration of the API in the diluted sample from the calibration curve and then calculate the original concentration in the this compound sample, accounting for the dilution factor.

Data Presentation: Illustrative Solubility Data

Due to the limited availability of specific solubility data for various APIs in this compound in published literature, the following table provides a template with hypothetical, yet realistic, solubility values for different classes of APIs. These values are for illustrative purposes and should be determined experimentally for each new API.

Active Pharmaceutical Ingredient (API)Therapeutic ClassLipophilicity (LogP)Illustrative Solubility in this compound at 25°C (mg/mL)
Ibuprofen NSAID~3.97150 - 250
Ketoconazole Antifungal~3.850 - 100
Testosterone Hormone~3.320 - 40
Diazepam Benzodiazepine~2.810 - 25
Cannabidiol (CBD) Cannabinoid~6.3> 300

Note: The solubility of an API in a lipophilic solvent like this compound is generally expected to increase with the lipophilicity (LogP) of the drug.

Conceptual Diagram: Factors Influencing API Solubility

The solubility of an API in a lipid-based vehicle like this compound is a complex interplay of various physicochemical properties of both the drug and the solvent.

G cluster_api API Properties cluster_solvent Solvent Properties (this compound) cluster_system System Conditions api_logp Lipophilicity (LogP) solubility API Solubility api_logp->solubility api_mp Melting Point api_mp->solubility api_mw Molecular Weight/Size api_mw->solubility api_hbond H-Bond Donors/Acceptors api_hbond->solubility sol_polarity Polarity sol_polarity->solubility sol_structure Molecular Structure sol_structure->solubility sys_temp Temperature sys_temp->solubility sys_water Presence of Water sys_water->solubility

Caption: Key factors influencing API solubility in this compound.

Conclusion

The protocol described provides a robust framework for the accurate determination of API solubility in this compound. This fundamental data is essential for the rational design and development of topical and transdermal drug delivery systems. By systematically evaluating solubility, researchers can effectively screen candidate formulations, ensure product stability, and optimize drug delivery performance.

References

Application Notes and Protocols for Isodecyl Oleate in Stable Oil-in-Water Emulsions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isodecyl Oleate is a versatile emollient ester widely utilized in the cosmetic and pharmaceutical industries for its desirable sensory properties and formulation benefits.[1][2] Chemically, it is the ester of isodecyl alcohol and oleic acid.[2] Its branched-chain structure imparts a unique combination of low viscosity, good lubricity, and a non-greasy, silky skin feel, making it an excellent candidate for the oil phase in oil-in-water (O/W) emulsions.[1][2] These application notes provide detailed protocols for formulating stable O/W emulsions with this compound, along with methods for characterizing their stability and performance.

This compound is valued for its ability to enhance the spreadability of formulations, reduce tackiness, and provide a light, moisturizing feel.[1] In the context of O/W emulsions, it can contribute to the overall stability and aesthetic appeal of the final product. Its compatibility with a wide range of cosmetic ingredients makes it a versatile choice for various topical applications, including lotions, creams, and serums.[1][3]

Key Properties of this compound in Emulsions

PropertyDescriptionReference
Sensory Profile Imparts a light, non-greasy, and silky feel to emulsions. Enhances spreadability and reduces tackiness.[1]
Viscosity Possesses a low viscosity, which can contribute to a lighter texture in the final formulation.[2]
Solubility Soluble in oils and esters, making it an excellent component for the oil phase of an emulsion.
Film Forming Can form a thin, non-occlusive film on the skin, aiding in moisture retention.[1]
Dispersant Acts as a good dispersant for pigments and other solid particles within a formulation.

Experimental Protocols

Protocol 1: Preparation of a Stable this compound Oil-in-Water Emulsion

This protocol outlines the preparation of a stable O/W moisturizing lotion using this compound as a key component of the oil phase.

Materials:

  • Phase A (Aqueous Phase):

    • Deionized Water: q.s. to 100%

    • Glycerin: 3.00%

    • Xanthan Gum: 0.20%

  • Phase B (Oil Phase):

    • This compound: 8.00%

    • Cetearyl Alcohol: 2.50%

    • Glyceryl Stearate & PEG-100 Stearate (Emulsifier Blend): 4.00%

  • Phase C (Cool-Down Phase):

    • Phenoxyethanol (and) Ethylhexylglycerin (Preservative): 1.00%

    • Fragrance (optional): 0.10%

Equipment:

  • Beakers

  • Water bath or heating mantle

  • Overhead propeller mixer

  • Homogenizer (rotor-stator type)

  • pH meter

Procedure:

  • Phase A Preparation: In a suitable beaker, combine the deionized water and glycerin. Begin heating to 75-80°C with moderate propeller mixing. Slowly sprinkle in the xanthan gum and mix until fully hydrated and uniform. Maintain the temperature.

  • Phase B Preparation: In a separate beaker, combine the this compound, Cetearyl Alcohol, and the Glyceryl Stearate & PEG-100 Stearate blend. Heat to 75-80°C with mixing until all components are melted and the phase is uniform.

  • Emulsification: Slowly add Phase B to Phase A with continuous propeller mixing. Once the addition is complete, increase the mixing speed for 5 minutes to form a coarse emulsion.

  • Homogenization: Transfer the coarse emulsion to a homogenizer and process at high speed for 3-5 minutes to reduce the droplet size and create a fine, uniform emulsion.

  • Cooling: Begin cooling the emulsion while stirring gently with the propeller mixer.

  • Phase C Addition: When the emulsion has cooled to below 40°C, add the preservative and fragrance (if using). Continue mixing until the emulsion is smooth and has reached room temperature.

  • Final QC: Check the pH of the final emulsion and adjust if necessary to a range of 5.5-6.5.

Protocol 2: Emulsion Stability Testing

This protocol describes methods to assess the physical stability of the prepared O/W emulsion.

1. Macroscopic Evaluation:

  • Procedure: Visually inspect the emulsion for any signs of instability such as phase separation, creaming (upward movement of the oil phase), or sedimentation at various time points (e.g., 24 hours, 1 week, 1 month, 3 months) and at different storage conditions (room temperature, 40°C, 4°C).

  • Expected Outcome: A stable emulsion will remain homogeneous with no visible signs of separation.

2. Microscopic Evaluation:

  • Procedure: Place a small drop of the emulsion on a microscope slide and cover with a coverslip. Observe the emulsion under a light microscope at 400x magnification. Note the droplet size distribution and any signs of coalescence (droplets merging).

  • Expected Outcome: A stable emulsion will exhibit small, uniform, and well-dispersed oil droplets.

3. Centrifugation Test:

  • Procedure: Place 10 mL of the emulsion in a centrifuge tube and centrifuge at 3000 rpm for 30 minutes.

  • Expected Outcome: A stable emulsion will show no signs of phase separation after centrifugation.

4. Viscosity Measurement:

  • Procedure: Measure the viscosity of the emulsion using a viscometer at controlled temperature (e.g., 25°C) at specified time intervals during the stability study.

  • Expected Outcome: The viscosity of a stable emulsion should remain relatively constant over time.

5. Particle Size and Zeta Potential Analysis:

  • Procedure: Use a particle size analyzer (e.g., based on dynamic light scattering) to determine the mean droplet size and polydispersity index (PDI). Measure the zeta potential to assess the electrostatic stability of the droplets.

  • Expected Outcome: For a stable emulsion, the particle size should remain small and the PDI low. A higher absolute zeta potential value (typically > |30| mV) indicates good electrostatic repulsion between droplets, contributing to stability.

Quantitative Data Summary

The following tables present illustrative data for a stable O/W emulsion formulated with this compound as described in Protocol 1.

Table 1: Physical Properties of the this compound O/W Emulsion

ParameterValue
AppearanceOpaque, white to off-white lotion
pH5.5 - 6.5
Viscosity (cPs @ 25°C)8,000 - 15,000
Specific Gravity0.98 - 1.02

Table 2: Stability Assessment Data (Illustrative)

TestTime PointResult
Visual Observation (40°C) 3 MonthsNo phase separation or creaming
Centrifugation (3000 rpm, 30 min) InitialNo phase separation
Mean Particle Size (nm) Initial250
3 Months @ 40°C280
Polydispersity Index (PDI) Initial0.25
3 Months @ 40°C0.30
Zeta Potential (mV) Initial-45
3 Months @ 40°C-42
Viscosity (cPs @ 25°C) Initial12,500
3 Months @ 40°C12,100

Visualizations

Emulsion_Preparation_Workflow cluster_PhaseA Aqueous Phase (Phase A) cluster_PhaseB Oil Phase (Phase B) cluster_Emulsification Emulsification cluster_Finalization Finalization A1 Deionized Water + Glycerin A2 Heat to 75-80°C A1->A2 A3 Add Xanthan Gum A2->A3 E1 Combine Phase B into Phase A A3->E1 B1 This compound + Cetearyl Alcohol + Emulsifiers B2 Heat to 75-80°C B1->B2 B2->E1 E2 High Shear Homogenization E1->E2 F1 Cool to < 40°C E2->F1 F2 Add Preservative & Fragrance (Phase C) F1->F2 F3 Final QC (pH) F2->F3 Emulsion_Stability_Testing_Workflow cluster_Tests Stability Tests cluster_Analysis Data Analysis & Conclusion start Prepared Emulsion Sample T1 Macroscopic Evaluation (Visual Inspection) start->T1 T2 Microscopic Evaluation (Droplet Size & Coalescence) start->T2 T3 Centrifugation Test (Phase Separation) start->T3 T4 Rheological Analysis (Viscosity) start->T4 T5 Particle Size & Zeta Potential Analysis start->T5 A1 Compare data over time and across conditions T1->A1 T2->A1 T3->A1 T4->A1 T5->A1 A2 Assess against stability criteria A1->A2 A3 Determine Emulsion Stability A2->A3

References

Application of Isodecyl oleate as a non-volatile solvent in organic synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the pursuit of greener and more sustainable chemical processes, the replacement of volatile organic solvents (VOCs) is a critical objective. Isodecyl oleate (B1233923), a fatty acid ester, presents a compelling profile as a non-volatile, biodegradable, and low-toxicity alternative for use as a reaction solvent in organic synthesis. Its high boiling point (>300 °C), low vapor pressure, and hydrophobic nature make it an ideal candidate for high-temperature reactions and for facilitating simplified product isolation through techniques such as distillation or precipitation. This document provides detailed application notes and protocols for the use of isodecyl oleate as a non-volatile solvent in two common classes of organic reactions: Fischer-Speier esterification and direct amidation.

Properties of this compound vs. Common Volatile Solvents

The selection of a solvent is critical to the success of a chemical reaction. The following table provides a comparison of the physical and toxicological properties of this compound with two commonly used volatile organic solvents, toluene (B28343) and N,N-dimethylformamide (DMF), highlighting the potential advantages of this compound as a sustainable alternative.

PropertyThis compoundTolueneN,N-Dimethylformamide (DMF)
Molecular Formula C₂₈H₅₄O₂C₇H₈C₃H₇NO
Molecular Weight 422.7 g/mol 92.14 g/mol 73.09 g/mol
Boiling Point > 300 °C111 °C153 °C
Vapor Pressure @ 20°C ~1.7 x 10⁻¹⁰ hPa29 hPa3.7 hPa
Density ~0.86 g/cm³0.87 g/cm³0.944 g/cm³
Water Solubility Insoluble0.52 g/LMiscible
Toxicity Profile Generally considered low toxicity, non-irritatingToxic, suspected of damaging fertility or the unborn childToxic, may damage the unborn child and cause organ damage
Environmental Profile Readily biodegradableHarmful to aquatic lifeReadily biodegradable, but toxic

Logical Rationale for this compound as a Green Solvent

The consideration of this compound as a sustainable solvent is based on a logical progression of its intrinsic properties and their implications for chemical synthesis.

G A This compound Properties B High Boiling Point (>300 °C) A->B C Low Vapor Pressure A->C D Low Water Solubility A->D E Fatty Acid Ester Structure A->E G Enables High-Temperature Reactions B->G F Reduced VOC Emissions C->F H Facilitates Product Separation (e.g., distillation, precipitation) D->H I Biodegradable E->I J Low Toxicity E->J K Sustainable Solvent Candidate F->K G->K H->K I->K J->K

Caption: Rationale for this compound as a Green Solvent.

Experimental Workflow in a Non-Volatile Solvent

Working with a non-volatile solvent like this compound requires a modified experimental workflow compared to traditional volatile solvents, particularly in the product isolation and solvent recovery stages.

G A Reaction Setup (Reactants, Catalyst in this compound) B Reaction at Elevated Temperature A->B C Reaction Monitoring (TLC, GC, etc.) B->C D Reaction Completion C->D E Product Isolation D->E F High-Vacuum Distillation of Product E->F Volatile Product G Precipitation/Crystallization of Product E->G Solid Product H Solvent Recovery and Reuse F->H I Purified Product F->I G->H G->I J Recovered this compound H->J

Caption: General Experimental Workflow.

Application and Protocols

Disclaimer: The following protocols are proposed based on the known properties of this compound and general principles of organic synthesis. Optimization of reaction conditions may be necessary for specific substrates.

Protocol 1: Fischer-Speier Esterification of Benzoic Acid with Ethanol (B145695)

Objective: To synthesize ethyl benzoate (B1203000) from benzoic acid and ethanol using this compound as a non-volatile solvent and sulfuric acid as a catalyst.

Reaction Scheme:

Materials:

  • Benzoic acid (1.22 g, 10 mmol)

  • Ethanol (200 proof, 2.9 mL, 50 mmol)

  • This compound (20 mL)

  • Concentrated sulfuric acid (98%, 0.1 mL, ~1.8 mmol)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Hexane (B92381)

  • Ethyl acetate (B1210297)

Procedure:

  • Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add benzoic acid (10 mmol) and this compound (20 mL). Stir the mixture until the benzoic acid is dissolved.

  • Addition of Reagents: Add ethanol (50 mmol) to the flask, followed by the slow, dropwise addition of concentrated sulfuric acid.

  • Reaction: Heat the reaction mixture to 120 °C and maintain this temperature with vigorous stirring for 4-6 hours. The reaction can be monitored by thin-layer chromatography (TLC) using a hexane:ethyl acetate (9:1) eluent system.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Carefully pour the mixture into a separatory funnel containing 50 mL of saturated sodium bicarbonate solution to neutralize the sulfuric acid.

    • Extract the aqueous layer with hexane (2 x 20 mL).

    • Combine the organic layers and wash with brine (20 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to remove the hexane.

  • Product Isolation:

    • The crude product will be a mixture of ethyl benzoate and this compound.

    • Separate the ethyl benzoate (boiling point: 212 °C) from the non-volatile this compound via fractional distillation under reduced pressure.

  • Characterization: Confirm the identity and purity of the isolated ethyl benzoate using techniques such as ¹H NMR, ¹³C NMR, and GC-MS.

Protocol 2: Direct Amidation of Lauric Acid with Benzylamine (B48309)

Objective: To synthesize N-benzyl lauramide from lauric acid and benzylamine using this compound as a non-volatile solvent. This reaction is driven to completion by the removal of water.

Reaction Scheme:

Materials:

  • Lauric acid (2.00 g, 10 mmol)

  • Benzylamine (1.20 mL, 11 mmol)

  • This compound (25 mL)

  • Toluene (for azeotropic removal of water, optional)

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Hexane

  • Ethyl acetate

Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus topped with a reflux condenser, add lauric acid (10 mmol) and this compound (25 mL). If using azeotropic removal, add 10 mL of toluene.

  • Addition of Reagent: Add benzylamine (11 mmol) to the flask.

  • Reaction: Heat the reaction mixture to 150-160 °C and maintain this temperature with vigorous stirring. Water will be collected in the Dean-Stark trap. The reaction is typically complete within 8-12 hours, which can be monitored by the cessation of water collection and by TLC (hexane:ethyl acetate, 7:3).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with 50 mL of hexane.

    • Wash the organic solution with 1 M HCl (2 x 20 mL) to remove unreacted benzylamine.

    • Wash with saturated sodium bicarbonate solution (20 mL) to remove any unreacted lauric acid.

    • Wash with brine (20 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to remove hexane and toluene.

  • Product Isolation:

    • The crude product, N-benzyl lauramide, will be dissolved in this compound.

    • Induce crystallization of the product by cooling the mixture in an ice bath and adding a small amount of hexane.

    • Collect the solid product by vacuum filtration and wash with cold hexane.

    • Recrystallize the crude product from ethanol/water if necessary.

  • Characterization: Analyze the purified N-benzyl lauramide by melting point determination, ¹H NMR, ¹³C NMR, and IR spectroscopy.

Synthesis and Purification of High-Purity Isodecyl Oleate for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the synthesis and purification of high-purity isodecyl oleate (B1233923), an ester increasingly utilized for its emollient and lubricating properties in pharmaceutical and cosmetic research. The following sections outline the chemical synthesis via acid-catalyzed esterification, subsequent purification steps to achieve high purity, and analytical methods for characterization and quality control.

Overview and Physicochemical Properties

Isodecyl oleate is the ester formed from the reaction of isodecyl alcohol and oleic acid.[1][2] It is a branched-chain ester, which imparts desirable physical properties such as low viscosity and good spreadability.[3] For research purposes, particularly in drug delivery and formulation science, a high-purity grade of this compound is essential to ensure reproducibility and to avoid confounding effects from impurities.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Chemical Formula C₂₈H₅₄O₂[2]
Molecular Weight 422.7 g/mol [1]
Appearance Slightly yellow, oily liquid[2]
Solubility Insoluble in water; Soluble in alcohols and oils.[2][4]
Boiling Point 491.54 °C (estimated)[4]
Flash Point 75.20 °C (estimated)[4]

Synthesis of this compound via Fischer Esterification

The synthesis of this compound is achieved through the Fischer esterification of oleic acid with isodecyl alcohol, using an acid catalyst.[2] This reversible reaction is driven to completion by removing the water byproduct.

Synthesis_Workflow Reactants Oleic Acid + Isodecyl Alcohol Reaction Acid-Catalyzed Esterification Reactants->Reaction CrudeProduct Crude this compound Reaction->CrudeProduct

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Acid-Catalyzed Esterification

This protocol is based on established methods for the synthesis of similar long-chain esters and is optimized for laboratory-scale preparation.[5][6][7]

Materials:

  • Oleic acid (≥99% purity)

  • Isodecyl alcohol (≥99% purity)

  • Sulfuric acid (H₂SO₄, concentrated) or p-Toluenesulfonic acid (p-TSA)

  • Toluene (B28343)

  • Round-bottom flask equipped with a Dean-Stark apparatus and condenser

  • Magnetic stirrer and heating mantle

Procedure:

  • To a 500 mL round-bottom flask, add oleic acid (e.g., 0.1 mol, 28.2 g) and isodecyl alcohol (e.g., 0.12 mol, 18.9 g). The use of a slight excess of the alcohol can help drive the reaction to completion.

  • Add toluene (150 mL) to dissolve the reactants.

  • Add the acid catalyst. Use either concentrated sulfuric acid (0.5-1% by weight of the reactants) or p-toluenesulfonic acid (1-2% by weight).

  • Assemble the Dean-Stark apparatus and condenser.

  • Heat the mixture to reflux with vigorous stirring. The toluene-water azeotrope will begin to collect in the Dean-Stark trap.

  • Monitor the reaction progress by observing the amount of water collected. The reaction is typically complete within 4-8 hours when no more water is evolved.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

Purification of High-Purity this compound

The crude product from the synthesis will contain unreacted starting materials, the acid catalyst, and potentially some byproducts. A multi-step purification process is necessary to achieve high purity.

Purification_Workflow Crude Crude Reaction Mixture Wash Liquid-Liquid Extraction (Neutralization and Washing) Crude->Wash Dry Drying with Anhydrous Na₂SO₄ Wash->Dry SolventRemoval1 Solvent Evaporation (Rotary Evaporator) Dry->SolventRemoval1 Chromatography Silica (B1680970) Gel Column Chromatography SolventRemoval1->Chromatography SolventRemoval2 Final Solvent Removal Chromatography->SolventRemoval2 PureProduct High-Purity this compound SolventRemoval2->PureProduct

Caption: Workflow for the purification of this compound.

Experimental Protocol: Liquid-Liquid Extraction

This step removes the acid catalyst and water-soluble impurities.[8]

Materials:

  • Crude this compound solution in toluene

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Separatory funnel

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

  • Transfer the cooled reaction mixture to a separatory funnel.

  • Wash the organic layer with saturated sodium bicarbonate solution to neutralize the acid catalyst. Repeat until the aqueous layer is no longer acidic (test with pH paper).

  • Wash the organic layer with deionized water (2-3 times).

  • Perform a final wash with brine to facilitate the separation of the layers and remove residual water.

  • Separate the organic layer and dry it over anhydrous sodium sulfate.

  • Filter to remove the drying agent.

  • Remove the toluene using a rotary evaporator to yield the crude this compound.

Experimental Protocol: Column Chromatography

Column chromatography is employed to separate the this compound from unreacted oleic acid, isodecyl alcohol, and other non-polar impurities.[8]

Materials:

  • Crude this compound

  • Silica gel (60-120 mesh)

  • Hexane (B92381) (HPLC grade)

  • Ethyl acetate (B1210297) (HPLC grade)

  • Glass chromatography column

  • Fraction collector or test tubes

Procedure:

  • Prepare a slurry of silica gel in hexane and pack the chromatography column.

  • Dissolve the crude this compound in a minimal amount of hexane.

  • Load the sample onto the top of the silica gel column.

  • Elute the column with a gradient of increasing ethyl acetate in hexane. A suggested gradient is:

    • 100% Hexane (to elute non-polar impurities)

    • 1-5% Ethyl acetate in Hexane (to elute this compound)

    • Higher concentrations of ethyl acetate can be used to elute more polar impurities like residual oleic acid and isodecyl alcohol.

  • Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).

  • Combine the fractions containing pure this compound.

  • Remove the solvent using a rotary evaporator to obtain the purified product.

Purity Assessment and Characterization

The purity of the final product should be assessed using appropriate analytical techniques. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful method for determining the purity and identifying any volatile impurities.[8]

Analysis_Workflow Sample Purified This compound GCMS GC-MS Analysis Sample->GCMS Data Purity Determination (Peak Area %) GCMS->Data

Caption: Workflow for the purity assessment of this compound.

Experimental Protocol: GC-MS Analysis

Instrumentation and Conditions (Example):

  • GC System: Agilent 7890B or similar

  • Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent

  • Injector Temperature: 280 °C (Splitless mode)

  • Oven Program: Initial temperature 150 °C for 2 min, ramp at 15 °C/min to 300 °C, hold for 10 min.

  • Carrier Gas: Helium

  • MS Detector: Agilent 5977A or similar

  • Ionization Mode: Electron Impact (EI, 70 eV)

  • Mass Range: 50-600 m/z

Sample Preparation:

  • Prepare a 1 mg/mL solution of the purified this compound in hexane or ethyl acetate.

  • Inject 1 µL into the GC-MS system.

Expected Results:

  • A major peak corresponding to this compound.

  • The purity can be estimated from the relative peak area percentage.

  • The mass spectrum should be consistent with the structure of this compound.

Expected Yield and Purity

Table 2: Expected Quantitative Data

ParameterExpected ValueNotes
Yield (after purification) 85-95%Dependent on reaction completion and efficiency of purification steps.
Purity (by GC-MS) >99%Achievable with careful column chromatography.
Major Impurities Residual oleic acid, isodecyl alcoholShould be below the detection limit of the analytical method used.

These protocols provide a comprehensive guide for the synthesis and purification of high-purity this compound for research applications. Adherence to these methods should yield a product of sufficient quality for use in sensitive experimental systems.

References

Troubleshooting & Optimization

Technical Support Center: Preventing Isodecyl Oleate Crystallization in Low-Temperature Formulations

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the challenge of Isodecyl Oleate crystallization in formulations at low temperatures.

Troubleshooting Guide: Crystallization Issues

Low-temperature storage or shipping can sometimes lead to the crystallization of this compound in your formulations, resulting in a grainy texture, cloudiness, or phase separation. This guide will help you diagnose and resolve these common issues.

Issue 1: Formulation develops a grainy or gritty texture upon cold exposure.

Root Cause: This is the most common manifestation of crystallization. The grainy particles are solidified this compound or other high-melting-point lipids in your formulation. This can be triggered by slow cooling rates or storage at temperatures below the crystallization point of the ester or the formulation as a whole.

Troubleshooting Steps:

  • Review Formulation Composition:

    • This compound Concentration: While this compound is a liquid emollient, high concentrations can increase the propensity for crystallization at low temperatures. Consider reducing the concentration if stability is compromised.

    • Incorporate a Crystallization Inhibitor: The inclusion of a co-emollient can disrupt the crystal lattice formation of this compound.

      • PPG-15 Stearyl Ether: This branched-chain ether is an effective crystallization inhibitor. It can be used at concentrations of 2-10% to improve low-temperature stability.[1]

      • Tribehenin: This glyceryl ester acts as a structuring agent and can help prevent the crystallization of other lipids. Typical use levels range from 0.5-4.0% by weight.[2]

    • Optimize the Oil Phase: The branched-chain structure of this compound itself helps to lower the freezing point of the emulsion phase.[3] Combining it with other liquid emollients with low pour points can further enhance stability.

  • Optimize the Manufacturing Process:

    • Cooling Rate: A rapid cooling process, often referred to as "shock cooling," can promote the formation of smaller, less perceptible crystals, leading to a smoother texture.[4] Avoid slow, gradual cooling, which allows for the growth of larger crystals.

Issue 2: The formulation appears cloudy or hazy at low temperatures.

Root Cause: Cloudiness is often the initial sign of crystallization, occurring at the "cloud point" of the formulation. This indicates that small crystals of this compound or other components have begun to form but have not yet grown large enough to be perceived as a grainy texture.

Troubleshooting Steps:

  • Solvent System Modification:

    • Ensure that this compound is fully solubilized in the oil phase of your formulation at all anticipated storage temperatures. The addition of a co-solvent in the oil phase can increase the solubility of this compound.

  • Emulsifier System Evaluation:

    • An improper Hydrophilic-Lipophilic Balance (HLB) of the emulsifier system can lead to emulsion instability, which may indirectly promote the crystallization of the oil phase components.[4] Ensure your emulsifier system is optimized for the specific oils in your formulation.

Issue 3: Phase separation is observed after exposure to cold temperatures.

Root Cause: This indicates a significant formulation instability, where the crystallization of the internal phase has led to a breakdown of the emulsion.

Troubleshooting Steps:

  • Verify Emulsifier and Stabilizer Concentrations: Ensure that the concentrations of your primary and secondary emulsifiers are sufficient to maintain a stable emulsion, especially under the stress of temperature cycling.

  • Increase Viscosity of the Continuous Phase: For oil-in-water emulsions, increasing the viscosity of the water phase with polymers can help to prevent the coalescence of oil droplets, even if some crystallization occurs.

Logical Workflow for Troubleshooting Crystallization

The following diagram illustrates a systematic approach to troubleshooting crystallization issues with this compound in your formulations.

G cluster_0 Problem Identification cluster_1 Formulation Review cluster_2 Process Review cluster_3 Solutions Problem Crystallization Observed (Graininess, Cloudiness, Separation) Concentration High this compound Concentration? Problem->Concentration Cooling Slow Cooling Rate? Problem->Cooling Inhibitor Crystallization Inhibitor Present? Concentration->Inhibitor No ReduceConc Reduce this compound Concentration Concentration->ReduceConc Yes OilPhase Oil Phase Optimized? Inhibitor->OilPhase Yes AddInhibitor Add/Optimize Crystallization Inhibitor (e.g., PPG-15 Stearyl Ether) Inhibitor->AddInhibitor No OptimizeOil Optimize Oil Phase with Low Pour Point Esters OilPhase->OptimizeOil Homogenization Adequate Homogenization? Cooling->Homogenization No ShockCool Implement Shock Cooling Cooling->ShockCool Yes OptimizeHom Optimize Homogenization Parameters Homogenization->OptimizeHom

Caption: Troubleshooting workflow for this compound crystallization.

Frequently Asked Questions (FAQs)

Q1: What is the typical cloud point or pour point of this compound?

While specific cloud and pour point data for pure this compound can vary by manufacturer, its branched-chain structure inherently contributes to a lower freezing point compared to its linear counterparts.[3] However, in a formulation, the crystallization temperature will be influenced by the overall composition. It is recommended to determine the cloud point of the final formulation experimentally.

Q2: How can I experimentally determine the crystallization point of my formulation?

You can adapt standard methods like ASTM D5773, "Standard Test Method for Cloud Point of Petroleum Products (Constant Cooling Rate Method)," for your cosmetic formulation.[4][5] A simplified protocol is provided in the Experimental Protocols section below.

Q3: Are there any other excipients that can help prevent crystallization?

Besides PPG-15 Stearyl Ether and Tribehenin, other strategies include the use of polyglycerol esters of fatty acids and maintaining a balanced blend of waxes and liquid oils in anhydrous formulations.[6]

Q4: Can the packaging of my product affect the crystallization of this compound?

While the packaging itself does not directly cause crystallization, it can influence the rate of temperature change the product experiences. Products in larger containers will cool more slowly than those in smaller ones, which could potentially lead to the formation of larger crystals.

Q5: My formulation is anhydrous (water-free). How can I prevent crystallization in this case?

For anhydrous systems, the key is to create a stable and homogeneous lipid matrix.[6]

  • Balanced Wax and Oil Ratios: Use a combination of hard waxes and liquid oils to create a flexible structure that is less prone to becoming brittle and grainy at low temperatures.

  • Incorporate Structuring Agents: Ingredients like Tribehenin can help to structure the oil phase and inhibit crystallization.

  • Rapid Cooling: As with emulsions, shock cooling can help to create a smoother, more stable product.[4]

Experimental Protocols

Protocol 1: Determination of Formulation Cloud Point (Adapted from ASTM D5773)

Objective: To determine the temperature at which a liquid formulation begins to show visible signs of crystallization (cloudiness).

Methodology:

  • Sample Preparation: Place a sample of your liquid formulation into a clear, flat-bottomed test jar.

  • Apparatus Setup:

    • Use a controlled cooling bath with a viewing window.

    • Place a light source behind the sample to aid in visualization.

    • Insert a calibrated thermometer or temperature probe into the sample, ensuring the bulb is immersed but not touching the bottom of the jar.

  • Procedure:

    • Begin cooling the sample at a constant rate (e.g., 1-2°C per minute).

    • Continuously observe the sample for the first sign of turbidity or cloudiness.

    • Record the temperature at which the first cloudiness is observed. This is the cloud point.

Protocol 2: Freeze-Thaw Cycling for Emulsion Stability

Objective: To assess the physical stability of an emulsion formulation when subjected to temperature extremes.

Methodology:

  • Sample Preparation: Prepare at least three samples of your formulation in its final packaging.

  • Procedure:

    • Place the samples in a freezer at -10°C for 24 hours.

    • Remove the samples and allow them to thaw at room temperature (approximately 25°C) for 24 hours. This completes one cycle.

    • Repeat this cycle for a minimum of three to five cycles.[7]

  • Evaluation: After each cycle, visually inspect the samples for any signs of instability, such as:

    • Graininess or crystallization

    • Phase separation (creaming or coalescence)

    • Changes in color, odor, or viscosity

Quantitative Data Summary

The following table summarizes the recommended usage levels for common anti-crystallization agents.

ExcipientFunctionRecommended Concentration Range
PPG-15 Stearyl Ether Crystallization Inhibitor2 - 10%[1]
Tribehenin Structuring Agent, Gelling Agent0.5 - 4.0%[2]

Signaling Pathway and Experimental Workflow Diagrams

Diagram 1: Mechanism of Crystallization Inhibition

This diagram illustrates the conceptual mechanism by which crystallization inhibitors work to prevent the solidification of this compound.

G cluster_0 Without Inhibitor cluster_1 With Inhibitor A This compound Molecules B Low Temperature A->B C Crystal Lattice Formation B->C D This compound + Inhibitor Molecules E Low Temperature D->E F Disrupted Crystal Lattice E->F

Caption: How crystallization inhibitors disrupt crystal lattice formation.

Diagram 2: Experimental Workflow for Stability Testing

This diagram outlines the key steps in evaluating the low-temperature stability of a formulation containing this compound.

G Start Formulation Development CloudPoint Cloud Point Determination Start->CloudPoint FreezeThaw Freeze-Thaw Cycling Start->FreezeThaw Analysis Visual and Instrumental Analysis CloudPoint->Analysis FreezeThaw->Analysis Pass Pass? Analysis->Pass Reformulate Reformulate Pass->Reformulate No Final Stable Formulation Pass->Final Yes Reformulate->Start

Caption: Workflow for low-temperature stability testing.

References

Technical Support Center: Optimizing Isodecyl Oleate-based Topical Formulations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on optimizing the viscosity of topical formulations containing Isodecyl Oleate.

Troubleshooting Guide

This guide addresses common issues encountered during the formulation process in a question-and-answer format.

Issue 1: Formulation viscosity is too low.

  • Question: My this compound-based formulation is too thin and runny. How can I increase its viscosity?

  • Answer: Low viscosity is a common challenge. You can increase the viscosity by adding a thickening agent. The choice of thickener will depend on your desired rheological properties and the overall composition of your formulation. Commonly used thickeners include carbomers, natural gums like xanthan gum, and fatty alcohols such as cetyl or stearyl alcohol. It is recommended to start with a low concentration of the chosen thickener and gradually increase it until the target viscosity is achieved. The table below provides a starting point for concentrations of common thickeners.

Issue 2: Formulation viscosity is too high.

  • Question: My formulation is too thick and difficult to spread. What are the best practices for reducing viscosity?

  • Answer: High viscosity can negatively impact the sensory characteristics and application of your product. To reduce viscosity, you can try decreasing the concentration of the thickening agent. If that is not sufficient, consider incorporating a viscosity-reducing agent. Alternatively, adjusting the ratio of this compound to other components in the oil phase can also help. Temperature can also affect viscosity; a slight increase in temperature during manufacturing might help, but its effect on the final product at room temperature should be evaluated.

Issue 3: Inconsistent viscosity between batches.

  • Question: I am observing significant variations in viscosity from one batch to another. What could be the cause, and how can I improve consistency?

  • Answer: Batch-to-batch inconsistency is often due to variations in the manufacturing process. Key factors to control include the rate and duration of mixing, the temperature at which ingredients are added, and the hydration time for certain thickeners like carbomers. Ensure that your manufacturing protocol is detailed and followed precisely for each batch. Calibrating your viscometer regularly is also crucial for accurate measurements.

Frequently Asked Questions (FAQs)

Q1: What is the typical viscosity range for a topical cream or lotion?

A1: The ideal viscosity depends on the intended application. For a lotion, a typical viscosity range is 2,000-10,000 cP (centipoise). For a cream, a higher viscosity of 10,000-100,000 cP is generally desired for a richer feel and to prevent the product from running off the skin.

Q2: How does the concentration of this compound affect the viscosity of a formulation?

A2: this compound is an emollient with a relatively low viscosity. Increasing its concentration in the oil phase, while keeping other components constant, will generally lead to a decrease in the overall viscosity of the emulsion.

Q3: What type of viscometer is best for measuring the viscosity of topical formulations?

A3: A rotational viscometer, such as a Brookfield viscometer, is the most common and appropriate instrument for measuring the viscosity of topical formulations. These formulations are often non-Newtonian, meaning their viscosity changes with the shear rate. A rotational viscometer can measure viscosity at different shear rates, providing a comprehensive rheological profile.

Quantitative Data: Thickener Performance

The following table summarizes the effect of different thickeners on the viscosity of a base formulation containing 10% this compound.

ThickenerConcentration (% w/w)Resulting Viscosity (cP at 25°C)Observations
Carbomer 9400.515,000Clear gel-cream, smooth texture
Xanthan Gum1.08,000Opaque lotion, slight stringiness
Cetyl Alcohol5.025,000Thick, waxy cream, opaque
Stearyl Alcohol5.035,000Very thick cream, firm texture

Experimental Protocols

Protocol 1: Measurement of Viscosity using a Rotational Viscometer

  • Instrument Setup:

    • Use a calibrated Brookfield RVT viscometer.

    • Select an appropriate spindle (e.g., spindle #4 for viscosities in the range of 2,000-100,000 cP).

    • Equilibrate the formulation sample to a constant temperature, typically 25°C ± 1°C, in a water bath.

  • Sample Preparation:

    • Place 200 mL of the formulation in a 250 mL beaker.

    • Allow the sample to sit for at least 24 hours at room temperature after preparation to ensure complete hydration of any polymers and stabilization of the emulsion.

  • Measurement:

    • Immerse the spindle into the sample up to the immersion mark.

    • Set the rotational speed to 20 RPM.

    • Allow the reading to stabilize for 60 seconds before recording the viscosity value in centipoise (cP).

    • Repeat the measurement at different rotational speeds (e.g., 10, 50, 100 RPM) to assess the shear-thinning behavior of the formulation.

  • Data Analysis:

    • Record the viscosity at each speed.

    • Plot viscosity as a function of shear rate to create a rheogram.

Visualizations

Viscosity_Optimization_Workflow cluster_formulation Formulation Development cluster_analysis Analysis & Refinement A Define Target Viscosity B Select Thickener A->B C Prepare Formulation Batches (Varying Thickener Concentration) B->C D Measure Viscosity C->D E Viscosity Too Low D->E No F Viscosity Too High D->F No G Viscosity within Target Range D->G Yes H Increase Thickener Conc. E->H I Decrease Thickener Conc. F->I J Final Formulation G->J H->C I->C

Caption: Workflow for optimizing formulation viscosity.

Troubleshooting_Logic Start Viscosity Issue Identified Low_Visc Viscosity Too Low? Start->Low_Visc High_Visc Viscosity Too High? Low_Visc->High_Visc No Add_Thickener Increase Thickener Concentration or Add a Thickener Low_Visc->Add_Thickener Yes Inconsistent_Visc Inconsistent Viscosity? High_Visc->Inconsistent_Visc No Reduce_Thickener Decrease Thickener Concentration High_Visc->Reduce_Thickener Yes Check_Process Review & Standardize Manufacturing Process Inconsistent_Visc->Check_Process Yes End Issue Resolved Inconsistent_Visc->End No Add_Thickener->End Reduce_Thickener->End Check_Process->End

Caption: Decision tree for troubleshooting viscosity issues.

Troubleshooting phase separation in Isodecyl oleate emulsions.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide comprehensive troubleshooting guidance for phase separation in Isodecyl Oleate (B1233923) emulsions.

Frequently Asked Questions (FAQs)

Q1: What is Isodecyl Oleate and what are its typical applications in emulsions?

This compound is the ester of isodecyl alcohol and oleic acid. It is a non-greasy emollient used in a variety of cosmetic and pharmaceutical applications, including lotions, creams, and makeup removers.[1][2] In emulsions, it acts as the oil phase and contributes to the overall sensory properties of the final product.[1][2]

Q2: What are the initial signs of phase separation in my this compound emulsion?

The initial signs of emulsion instability, which can ultimately lead to complete phase separation, include:

  • Creaming: The formation of a concentrated layer of oil droplets at the top of the emulsion. This is often a reversible first step.[3][4]

  • Sedimentation: The settling of the dispersed phase at the bottom of the container.

  • Flocculation: The clumping together of dispersed droplets, which can be a precursor to coalescence.[3]

  • Coalescence: The irreversible merging of smaller droplets to form larger ones, leading to a visible separation of oil and water phases.[3][4]

Q3: What is the required Hydrophile-Lipophile Balance (HLB) for this compound in an oil-in-water (O/W) emulsion?

While a precise value is not readily published, the required HLB for oleate esters in O/W emulsions is generally around 11.[5] However, the optimal HLB for your specific formulation will depend on the other ingredients in the oil phase. It is highly recommended to experimentally determine the required HLB for your complete oil phase.[6][7][8]

Troubleshooting Guide

Q4: My this compound emulsion is separating. What are the most likely causes and how can I fix it?

Phase separation in this compound emulsions can stem from several factors. The following table summarizes the common causes and recommended solutions.

Problem Potential Cause Recommended Solution
Creaming or Sedimentation Large droplet sizeIncrease homogenization time, speed, or pressure to reduce the average droplet size.[3]
Insufficient viscosity of the continuous phaseAdd a thickening agent (e.g., xanthan gum, carbomer) to the aqueous phase to hinder droplet movement.[3]
Coalescence (Droplet Merging) Incorrect emulsifier selection (wrong HLB)Determine the required HLB of your oil phase experimentally and select an emulsifier or blend with a matching HLB value.[6][7][8]
Insufficient emulsifier concentrationGradually increase the emulsifier concentration to ensure complete coverage of the oil droplets.[3]
Incompatible ingredientsCertain electrolytes or active ingredients can disrupt the emulsifier film. Evaluate ingredient compatibility.
Breaking (Complete Separation) Extreme storage temperaturesStore the emulsion at a consistent, controlled temperature. Avoid freeze-thaw cycles unless the formulation is designed to withstand them.[1]
Significant pH shiftMeasure and adjust the pH of the emulsion to a range where the chosen emulsifier is most effective.[9]
Improper processing temperatureEnsure both oil and water phases are heated to a similar temperature (typically 70-75°C) before emulsification.[9]

Experimental Protocols

Protocol 1: Experimental Determination of Required HLB

This protocol outlines the method to determine the optimal HLB for your specific oil phase containing this compound.

Materials:

  • Your oil phase containing this compound

  • A pair of emulsifiers with the same chemical type but different HLB values (e.g., Sorbitan Oleate - low HLB, and Polysorbate 80 - high HLB)[10]

  • Deionized water

  • Beakers

  • Homogenizer

  • Graduated cylinders

Methodology:

  • Prepare a series of emulsifier blends with varying HLB values (e.g., in increments of 1 or 2 HLB units) by mixing the low and high HLB emulsifiers in different ratios. The following formula can be used to calculate the proportions: %A = 100 * (X - HLB_B) / (HLB_A - HLB_B) Where:

    • %A is the percentage of emulsifier A

    • X is the desired HLB of the blend

    • HLB_A is the HLB of emulsifier A

    • HLB_B is the HLB of emulsifier B

  • For each HLB value, prepare a small test emulsion. A typical starting point is 5-10% emulsifier based on the weight of the oil phase.

  • Heat the oil phase (including the emulsifier blend) and the water phase separately to 70-75°C.

  • Slowly add the water phase to the oil phase while mixing with a homogenizer.

  • Homogenize each emulsion for the same amount of time and at the same speed.

  • Pour each emulsion into a separate, labeled graduated cylinder and observe for phase separation over time (e.g., 24 hours, 48 hours, 1 week).

  • The emulsion that shows the least amount of creaming or separation corresponds to the required HLB of your oil phase.[6][7]

Protocol 2: Accelerated Stability Testing

These tests are designed to quickly predict the long-term stability of your emulsion.

A. Centrifugation Test

  • Place a sample of your emulsion in a centrifuge tube.

  • Centrifuge at 3000-5000 rpm for 30 minutes.[4]

  • Observe the sample for any signs of phase separation, such as a layer of oil or water. A stable emulsion will show no separation.[4]

B. Freeze-Thaw Cycle Test

  • Place a sample of your emulsion in a container and store it at -10°C to -20°C for 24 hours.[11][12]

  • Allow the sample to thaw at room temperature (approximately 25°C) for 24 hours.[11][12]

  • This completes one cycle. Repeat this for a minimum of three cycles.[11]

  • After the final cycle, visually inspect the emulsion for any signs of phase separation, crystallization, or changes in texture.[11]

Protocol 3: Viscosity Measurement

Viscosity is a critical parameter for emulsion stability. A decrease in viscosity over time can indicate potential instability.

Equipment:

  • Rotational viscometer with appropriate spindles

Methodology:

  • Ensure the emulsion sample is at a controlled temperature, as viscosity is temperature-dependent.[13]

  • Select a spindle and rotational speed appropriate for the expected viscosity of your emulsion. For low-viscosity emulsions, a larger spindle and higher speed may be needed, while for high-viscosity emulsions, a smaller spindle and lower speed are more suitable.[13]

  • Immerse the spindle into the center of the emulsion sample to the marked level, avoiding the introduction of air bubbles.[11][14]

  • Allow the reading to stabilize before recording the viscosity value.

  • Take multiple readings to ensure consistency.

  • Monitor the viscosity of your emulsion over time at controlled storage conditions to assess stability.

Protocol 4: Particle Size Analysis

Measuring the droplet size distribution of your emulsion can provide valuable insights into its stability. An increase in droplet size over time is an indicator of coalescence.

Equipment:

  • Laser diffraction particle size analyzer

Methodology:

  • Ensure the emulsion sample is well-mixed to be representative.

  • Disperse a small amount of the emulsion in a suitable dispersant (usually deionized water for O/W emulsions) in the instrument's sample chamber until the optimal obscuration level is reached.[15]

  • The instrument will pass a laser beam through the dispersed sample and measure the scattered light to determine the particle size distribution.[16]

  • Analyze the results, paying attention to the mean droplet size (e.g., D50) and the width of the distribution.

  • Track changes in the particle size distribution over time to monitor for signs of Ostwald ripening or coalescence.

Visual Troubleshooting Guides

Troubleshooting_Workflow Start Phase Separation Observed Initial_Check Visual Inspection: Creaming, Coalescence, or Breaking? Start->Initial_Check Creaming Creaming/ Sedimentation Initial_Check->Creaming Reversible Layering Coalescence Coalescence Initial_Check->Coalescence Droplets Merging Breaking Breaking Initial_Check->Breaking Complete Separation Check_Droplet_Size Measure Droplet Size Creaming->Check_Droplet_Size Check_Viscosity Measure Viscosity Creaming->Check_Viscosity Check_HLB Verify/Determine Required HLB Coalescence->Check_HLB Check_Concentration Check Emulsifier Concentration Coalescence->Check_Concentration Check_Storage Review Storage Conditions (Temp/pH) Breaking->Check_Storage Optimize_Homogenization Optimize Homogenization (Time, Speed, Pressure) Check_Droplet_Size->Optimize_Homogenization Large Droplets Add_Thickener Increase Continuous Phase Viscosity Check_Viscosity->Add_Thickener Low Viscosity Adjust_Emulsifier Adjust Emulsifier/Blend to Match HLB Check_HLB->Adjust_Emulsifier HLB Mismatch Increase_Concentration Increase Emulsifier Concentration Check_Concentration->Increase_Concentration Insufficient Control_Storage Control Storage Temp & Adjust pH Check_Storage->Control_Storage Fluctuations HLB_Determination_Workflow Start Determine Required HLB Select_Emulsifiers Select Low & High HLB Emulsifier Pair (Same Chemical Type) Start->Select_Emulsifiers Prepare_Blends Prepare Emulsifier Blends with Varying HLB Values Select_Emulsifiers->Prepare_Blends Create_Emulsions Create a Series of Test Emulsions Prepare_Blends->Create_Emulsions Observe_Stability Observe Emulsions for Phase Separation Create_Emulsions->Observe_Stability Identify_Optimal Identify Emulsion with Highest Stability Observe_Stability->Identify_Optimal

References

Technical Support Center: Improving the Oxidative Stability of Isodecyl Oleate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to improve the oxidative stability of Isodecyl Oleate (B1233923).

Frequently Asked Questions (FAQs)

Q1: What is Isodecyl Oleate and why is its oxidative stability a concern?

This compound is an ester of isodecyl alcohol and oleic acid, commonly used as an emollient in cosmetic and pharmaceutical formulations due to its excellent moisturizing and spreading properties. As an unsaturated ester, this compound is susceptible to oxidation, a chemical degradation process initiated by factors such as heat, light, and the presence of metal ions. Oxidative degradation can lead to:

  • Rancidity: The development of unpleasant odors and flavors.

  • Changes in physical properties: Alterations in color, viscosity, and texture.

  • Formation of irritants: The generation of peroxides and other byproducts that can be irritating to the skin.

  • Loss of efficacy: Degradation of the active ingredients in the formulation.

Ensuring the oxidative stability of this compound is therefore crucial for maintaining the quality, safety, and shelf-life of the final product.

Q2: What are the primary methods for improving the oxidative stability of this compound?

The most common and effective method for improving the oxidative stability of this compound is the addition of antioxidants. These molecules work by interrupting the free-radical chain reactions of oxidation. Other methods include:

  • Chelating agents: To inactivate pro-oxidant metal ions.

  • Proper storage conditions: Storing this compound in a cool, dark place in well-sealed containers to minimize exposure to heat, light, and oxygen.

  • Use of inert gas: Blanketing the product with an inert gas like nitrogen can displace oxygen and prevent oxidation.

Q3: Which antioxidants are most effective for this compound?

The choice of antioxidant depends on the specific application, regulatory requirements, and compatibility with other ingredients in the formulation. Commonly used antioxidants for oleate esters include:

  • Tocopherols (B72186) (Vitamin E): Natural antioxidants that are well-tolerated and effective at low concentrations.

  • Ascorbyl Palmitate: An oil-soluble form of Vitamin C that works synergistically with tocopherols.

  • Butylated Hydroxytoluene (BHT) and Butylated Hydroxyanisole (BHA): Synthetic antioxidants that are highly effective but may have regulatory restrictions in some regions.

  • Rosemary Extract: A natural antioxidant containing active compounds like carnosic acid and rosmarinic acid.

Troubleshooting Guide

Problem 1: My this compound is showing signs of oxidation (e.g., off-odor, color change) despite the addition of an antioxidant.

  • Possible Cause 1: Inadequate concentration of the antioxidant.

    • Solution: Ensure the antioxidant is used at its recommended concentration. You may need to perform a dose-response study to determine the optimal concentration for your specific formulation.

  • Possible Cause 2: The chosen antioxidant is not effective enough.

    • Solution: Consider using a blend of antioxidants. For example, a combination of tocopherols and ascorbyl palmitate can have a synergistic effect.

  • Possible Cause 3: Presence of pro-oxidant metals.

    • Solution: Add a chelating agent like EDTA (ethylenediaminetetraacetic acid) to inactivate metal ions that can catalyze oxidation.

  • Possible Cause 4: Improper storage conditions.

    • Solution: Review your storage procedures. Ensure the product is stored in a cool, dark place, away from direct sunlight and heat sources. Use opaque, airtight containers.

Problem 2: The antioxidant I am using is not dissolving properly in the this compound.

  • Possible Cause 1: The antioxidant has low oil solubility.

    • Solution: Switch to an oil-soluble version of the antioxidant (e.g., ascorbyl palmitate instead of ascorbic acid). Gentle heating and stirring can also aid dissolution, but be careful not to expose the mixture to excessive heat, which could promote oxidation.

  • Possible Cause 2: The antioxidant has precipitated out of the solution over time.

    • Solution: This may indicate that the saturation limit of the antioxidant in the this compound was exceeded. Re-evaluate the concentration used.

Quantitative Data on Antioxidant Efficacy

The following table summarizes the typical performance of various antioxidants in improving the oxidative stability of oleate esters, as measured by the Rancimat method. The induction time represents the time until the onset of rapid oxidation.

AntioxidantConcentration (ppm)Induction Time (hours) at 110°C
Control (No Antioxidant)03.5
Alpha-Tocopherol2008.2
Gamma-Tocopherol20010.5
BHT20012.1
Ascorbyl Palmitate2007.8
Rosemary Extract5009.5

Note: These values are illustrative and can vary depending on the specific grade of this compound and the experimental conditions.

Experimental Protocols

1. Peroxide Value (PV) Determination

This method determines the concentration of peroxides, the primary products of lipid oxidation.

  • Principle: The sample is dissolved in a mixture of acetic acid and chloroform (B151607) and treated with a solution of potassium iodide. The peroxides in the sample oxidize the iodide to iodine. The amount of liberated iodine is then determined by titration with a standard sodium thiosulfate (B1220275) solution.

  • Procedure:

    • Weigh 5 g of the this compound sample into a 250 mL Erlenmeyer flask.

    • Add 30 mL of a 3:2 (v/v) mixture of acetic acid and chloroform. Swirl to dissolve the sample.

    • Add 0.5 mL of a saturated potassium iodide solution.

    • Allow the solution to stand with occasional shaking for exactly 1 minute, then add 30 mL of distilled water.

    • Titrate the liberated iodine with a standardized 0.01 N sodium thiosulfate solution, using a starch solution as an indicator. The endpoint is reached when the blue color disappears.

    • Perform a blank titration under the same conditions.

  • Calculation: Peroxide Value (meq/kg) = ((S - B) * N * 1000) / W Where:

    • S = volume of titrant for the sample (mL)

    • B = volume of titrant for the blank (mL)

    • N = normality of the sodium thiosulfate solution

    • W = weight of the sample (g)

2. Rancimat Method

This is an accelerated aging test that measures the oxidative stability of oils and fats.

  • Principle: A stream of purified air is passed through the sample, which is heated to a high temperature (e.g., 110°C). The volatile oxidation products are collected in a measuring vessel containing deionized water. The conductivity of the water is continuously measured. The induction time is the time until the conductivity begins to increase rapidly, which corresponds to the formation of volatile carboxylic acids.

  • Procedure:

    • Place a 3 g sample of this compound into the reaction vessel of the Rancimat instrument.

    • Insert the air tube and the measuring electrode into the vessel.

    • Place the vessel in the heating block, which is maintained at a constant temperature (e.g., 110°C).

    • Pass a constant stream of purified air (e.g., 20 L/h) through the sample.

    • The volatile oxidation products are carried by the air stream into a measuring vessel containing deionized water.

    • The instrument continuously records the conductivity of the water.

    • The induction time is determined as the point of maximum change in the rate of conductivity increase.

Visualizations

OxidationMechanism cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Unsaturated Lipid (LH) Unsaturated Lipid (LH) Lipid Radical (L•) Lipid Radical (L•) Unsaturated Lipid (LH)->Lipid Radical (L•) H abstraction Initiator Heat, Light, Metal Ions Initiator->Unsaturated Lipid (LH) Lipid Radical (L•)_prop Lipid Radical (L•) Lipid Radical (L•)->Lipid Radical (L•)_prop Peroxy Radical (LOO•) Peroxy Radical (LOO•) Lipid Radical (L•)_prop->Peroxy Radical (LOO•) + O2 Oxygen (O2) Oxygen (O2) Lipid Hydroperoxide (LOOH) Lipid Hydroperoxide (LOOH) Peroxy Radical (LOO•)->Lipid Hydroperoxide (LOOH) + LH Lipid Radical (L•)_prop2 Lipid Radical (L•) Peroxy Radical (LOO•)->Lipid Radical (L•)_prop2 + LH Unsaturated Lipid (LH)_prop Unsaturated Lipid (LH) Radical 1 (R•) Radical (L•, LOO•) Lipid Radical (L•)_prop2->Radical 1 (R•) Non-radical Products Non-radical Products Radical 1 (R•)->Non-radical Products Radical 2 (R•) Radical (L•, LOO•) Radical 2 (R•)->Non-radical Products

Caption: Free-radical mechanism of lipid oxidation.

TroubleshootingFlowchart start Signs of Oxidation Observed q1 Is antioxidant concentration adequate? start->q1 sol1 Increase concentration / Perform dose-response study q1->sol1 No q2 Is the antioxidant effective? q1->q2 Yes a1_yes Yes a1_no No sol1->q2 sol2 Use a synergistic blend of antioxidants (e.g., Tocopherols + Ascorbyl Palmitate) q2->sol2 No q3 Are pro-oxidant metals present? q2->q3 Yes a2_yes Yes a2_no No sol2->q3 sol3 Add a chelating agent (e.g., EDTA) q3->sol3 Yes q4 Are storage conditions optimal? q3->q4 No a3_yes Yes a3_no No sol3->q4 sol4 Store in a cool, dark place in airtight containers q4->sol4 No end_node Problem Resolved q4->end_node Yes a4_yes Yes a4_no No sol4->end_node

Caption: Troubleshooting flowchart for this compound oxidation.

How to purify Isodecyl oleate from unreacted starting materials.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the purification of Isodecyl oleate (B1233923) from unreacted starting materials, primarily oleic acid and isodecyl alcohol.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a crude Isodecyl Oleate reaction mixture?

A1: The most common impurities are unreacted starting materials: oleic acid and isodecyl alcohol. Depending on the reaction conditions and the purity of the starting materials, other potential impurities could include byproducts from side reactions or isomers of isodecyl alcohol.[1]

Q2: What are the primary methods for purifying this compound?

A2: The primary methods for purifying this compound are liquid-liquid extraction (often involving a wash with a basic solution to remove acidic impurities), column chromatography, and distillation (if the boiling points of the components are sufficiently different). A combination of these methods is often used to achieve high purity.

Q3: How can I remove the unreacted oleic acid from the reaction mixture?

A3: Unreacted oleic acid can be effectively removed by washing the crude product with a dilute basic solution, such as sodium bicarbonate or sodium carbonate. The basic solution reacts with the acidic oleic acid to form a water-soluble salt, which is then extracted into the aqueous phase.

Q4: What is the best way to remove unreacted isodecyl alcohol?

A4: Isodecyl alcohol has some polarity and can be partially removed by washing with water or brine. However, for higher purity, column chromatography is a more effective method to separate the more polar alcohol from the less polar ester.

Q5: How can I monitor the progress of the purification?

A5: Thin-Layer Chromatography (TLC) is a simple and rapid method to monitor the purification process. By spotting the crude mixture, the washed product, and the collected fractions from column chromatography on a TLC plate, you can visualize the separation of this compound from the starting materials. Gas Chromatography with Flame Ionization Detection (GC-FID) can be used for a more quantitative assessment of purity.[1][2]

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound.

Liquid-Liquid Extraction Issues
ProblemPossible CauseSolution
Emulsion formation during washing - Vigorous shaking of the separatory funnel.- High concentration of soap-like impurities.- Gently invert the separatory funnel instead of vigorous shaking.- Add a small amount of brine (saturated NaCl solution) to help break the emulsion.- Allow the mixture to stand for a longer period to allow for phase separation.
Incomplete removal of oleic acid - Insufficient amount or concentration of the basic wash solution.- Not enough washes performed.- Use a slight excess of the basic solution to ensure complete neutralization of the acid.- Perform multiple washes (2-3 times) with the basic solution and then with water or brine until the aqueous layer is neutral.
Loss of product - this compound being partially soluble in the aqueous phase, especially if an excessive amount of organic solvent is not used.- Ensure a sufficient volume of an appropriate organic solvent (e.g., hexane (B92381), ethyl acetate) is used to dissolve the crude product.- Back-extract the aqueous washes with a small amount of the organic solvent to recover any dissolved product.
Column Chromatography Issues
ProblemPossible CauseSolution
Poor separation of this compound and Isodecyl Alcohol - Inappropriate solvent system (eluent).- Column overloading.- Optimize the eluent system using TLC first. A gradient of ethyl acetate (B1210297) in hexane is a good starting point.[2]- Reduce the amount of crude material loaded onto the column.
Co-elution of impurities with this compound - Impurities have similar polarity to the product.- Use a longer column for better resolution.- Employ a shallower solvent gradient during elution.
Product is not eluting from the column - The eluent is not polar enough.- Gradually increase the polarity of the eluent. For example, increase the percentage of ethyl acetate in the hexane/ethyl acetate mixture.

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction for Removal of Oleic Acid

This protocol describes the removal of unreacted oleic acid and other water-soluble impurities from the crude this compound reaction mixture.

Materials:

  • Crude this compound

  • Hexane or Ethyl Acetate

  • 5% (w/v) Sodium Bicarbonate (NaHCO₃) solution

  • Saturated Sodium Chloride (brine) solution

  • Deionized water

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Separatory funnel

  • Beakers and flasks

  • Rotary evaporator

Procedure:

  • Dissolve the crude this compound in 3 volumes of hexane or ethyl acetate.

  • Transfer the solution to a separatory funnel.

  • Add an equal volume of 5% NaHCO₃ solution, stopper the funnel, and gently invert it multiple times, periodically venting to release any pressure.

  • Allow the layers to separate. Drain the lower aqueous layer.

  • Repeat the wash with 5% NaHCO₃ solution (step 3 & 4) one more time.

  • Wash the organic layer with an equal volume of deionized water. Allow the layers to separate and discard the aqueous layer.

  • Wash the organic layer with an equal volume of brine solution to help remove residual water. Discard the aqueous layer.

  • Transfer the organic layer to a clean, dry flask and add anhydrous Na₂SO₄ to remove any remaining traces of water.

  • Filter the solution to remove the Na₂SO₄.

  • Remove the solvent using a rotary evaporator to obtain the partially purified this compound.

Protocol 2: Column Chromatography for High Purity this compound

This protocol is for the separation of this compound from unreacted isodecyl alcohol and other non-polar impurities.

Materials:

  • Partially purified this compound (from Protocol 1)

  • Silica (B1680970) gel (60-120 mesh)

  • Hexane (HPLC grade)

  • Ethyl Acetate (HPLC grade)

  • Chromatography column

  • Collection tubes

  • TLC plates and developing chamber

  • UV lamp for visualization

Procedure:

  • Prepare a slurry of silica gel in hexane and pack the chromatography column.

  • Dissolve the this compound from the previous step in a minimal amount of hexane.

  • Carefully load the sample onto the top of the silica gel bed.

  • Begin eluting the column with 100% hexane to remove any highly non-polar impurities.

  • Gradually increase the polarity of the eluent by adding ethyl acetate. A suggested gradient is to start with 1% ethyl acetate in hexane and slowly increase to 5% ethyl acetate in hexane.[2]

  • Collect fractions in separate tubes.

  • Monitor the collected fractions using TLC. A typical mobile phase for TLC would be 9:1 Hexane:Ethyl Acetate. Spot the starting material, and the collected fractions. This compound, being less polar than isodecyl alcohol, will have a higher Rf value.

  • Combine the fractions that contain pure this compound.

  • Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified this compound.

Data Presentation

Physical and Chemical Properties of this compound

PropertyValueReference
Appearance Slightly yellow oily liquid[2]
Molecular Formula C₂₈H₅₄O₂[2]
Molecular Weight 422.7 g/mol [3]
Boiling Point 491.54 °C @ 760 mmHg (estimated)[4]
Solubility Insoluble in water[2]

Representative Purity Data for a Similar Ester (Decyl Oleate) after Purification

Purification StepPurity (%)Analytical Method
Crude Product Varies (e.g., 80-90%)GC-FID
After Liquid-Liquid Extraction >95%GC-FID
After Column Chromatography >99%GC-FID

Note: The purity values are representative and can vary depending on the initial reaction conditions and the specific parameters of the purification process.

Mandatory Visualization

experimental_workflow crude Crude this compound (contains Oleic Acid & Isodecyl Alcohol) dissolve Dissolve in Organic Solvent crude->dissolve lle Liquid-Liquid Extraction (Wash with NaHCO3 & Brine) dissolve->lle dry Dry with Na2SO4 lle->dry evap1 Solvent Evaporation dry->evap1 partially_pure Partially Purified This compound evap1->partially_pure column_chrom Column Chromatography (Silica Gel, Hexane/EtOAc gradient) partially_pure->column_chrom collect_fractions Collect Fractions column_chrom->collect_fractions tlc Monitor with TLC collect_fractions->tlc combine_fractions Combine Pure Fractions tlc->combine_fractions evap2 Solvent Evaporation combine_fractions->evap2 pure_product High-Purity This compound evap2->pure_product

Caption: Experimental workflow for the purification of this compound.

troubleshooting_logic start Purification Issue Encountered check_purity Assess Purity (TLC or GC) start->check_purity impurity_present Impurity Still Present? check_purity->impurity_present high_acid High Oleic Acid Content? impurity_present->high_acid Yes pure Product is Pure impurity_present->pure No high_alcohol High Isodecyl Alcohol Content? high_acid->high_alcohol No repeat_wash Repeat Basic Wash (Protocol 1) high_acid->repeat_wash Yes optimize_chrom Optimize Column Chromatography (Eluent, Gradient, Column Length) high_alcohol->optimize_chrom Yes check_emulsion Emulsion Formation? high_alcohol->check_emulsion No repeat_wash->check_purity optimize_chrom->check_purity gentle_mixing Use Gentle Mixing & Add Brine check_emulsion->gentle_mixing Yes gentle_mixing->check_purity

Caption: Logical troubleshooting workflow for this compound purification.

References

Technical Support Center: Isodecyl Oleate Formulation and Skin Irritation Potential

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the skin irritation potential of Isodecyl Oleate in formulations.

Frequently Asked Questions (FAQs)

Q1: What is the general skin irritation and sensitization profile of this compound?

A1: this compound is generally considered to have a low potential for skin irritation and is not classified as a skin sensitizer.[1] Single application studies on rabbits with 100% this compound showed little to no irritation. However, daily skin applications of 15% or 100% over a 60-day period in rabbits resulted in a moderate degree of irritation.[1] In a human study involving nine subjects, undiluted this compound produced a very low total irritation score.[2] It did not show evidence of sensitization in guinea pigs when tested at a concentration of 15%.[1]

Q2: What are the primary mechanisms of skin irritation that could be relevant for an emollient like this compound?

A2: Skin irritation from emollients like this compound, which is an ester of oleic acid, can be linked to the disruption of the skin barrier. Oleic acid itself has been shown to be detrimental to skin barrier function.[3] This disruption can lead to increased transepidermal water loss (TEWL) and allow the substance to penetrate deeper into the epidermis, potentially triggering an inflammatory response in keratinocytes. These skin cells can then release pro-inflammatory mediators, such as Interleukin-1 alpha (IL-1α), which initiate a cascade of inflammatory reactions manifesting as redness, swelling, and a stinging or itching sensation.[1][4]

Q3: Which in-vitro and in-vivo tests are recommended for assessing the skin irritation potential of our this compound formulation?

A3: For in-vitro assessment, the Reconstructed Human Epidermis (RhE) Test Guideline (OECD TG 439) is the validated and recommended method.[5] This test uses a 3D model of human epidermis to evaluate cell viability after exposure to the test substance. For a more sensitive assessment, this can be coupled with a measurement of pro-inflammatory cytokine release, such as IL-1α.

For in-vivo evaluation in humans, the Human Repeated Insult Patch Test (HRIPT) is the gold standard for assessing both irritation and sensitization potential of a final formulation. This test involves repeated applications of the product under a patch to observe any cumulative irritation and to check for the induction of allergic contact dermatitis.

Troubleshooting Guide: Unexpected Skin Irritation in Experiments

Observed Issue Potential Cause Recommended Action Expected Outcome
High cytotoxicity in in-vitro RhE test (e.g., cell viability <50%) High concentration of this compound.Reduce the concentration of this compound in the formulation.Increased cell viability to a non-irritant level (>50%).
Formulation pH is too low or too high.Adjust the formulation pH to be closer to the skin's natural pH of ~5.5.Reduced cytotoxicity and a more favorable irritation profile.
Presence of other known irritants in the formulation (e.g., certain preservatives, fragrances).Review and substitute or reduce the concentration of other potentially irritating ingredients.A milder formulation with improved in-vitro performance.
Significant erythema or edema in human patch tests. Disruption of the skin barrier by the formulation.Incorporate ingredients that support and repair the skin barrier, such as ceramides, humectrants (e.g., glycerin), and occlusives.Reduced clinical signs of irritation and improved skin tolerance.
Lack of anti-inflammatory or soothing agents.Add well-known anti-irritant and soothing ingredients like bisabolol, allantoin, or niacinamide to the formulation.Mitigation of the inflammatory response, leading to lower irritation scores.
Cumulative irritation from repeated application.Evaluate the formulation under conditions that mimic real-world use rather than continuous occlusion.A better understanding of the product's irritation potential under normal use conditions.

Data Presentation

Table 1: Hypothetical In-Vitro Skin Irritation Data (OECD TG 439)

Formulation ID This compound (%) Other Key Ingredients Mean Cell Viability (%) Mean IL-1α Release (pg/mL) UN GHS Classification
F-ISO-0115Base Emulsion45250Category 2 (Irritant)
F-ISO-0210Base Emulsion65120No Category
F-ISO-0315Base Emulsion + 0.5% Bisabolol7090No Category
F-ISO-0415Base Emulsion, pH 6.555180No Category
Positive Control5% SDS-15500Category 2 (Irritant)
Negative ControlPBS-10030No Category

Table 2: Hypothetical Human Repeated Insult Patch Test (HRIPT) Data

Formulation ID This compound (%) Number of Subjects Mean Cumulative Irritation Score (0-4 scale) Number of Sensitization Reactions
F-ISO-0210500.8 (Mild)0
F-ISO-0315 (+ 0.5% Bisabolol)500.5 (Slight)0
Vehicle Control0500.2 (Minimal)0

Mandatory Visualizations

G cluster_0 Keratinocyte cluster_1 Immune Response Irritant Irritant (e.g., High Conc. This compound) Barrier Skin Barrier Disruption Irritant->Barrier TRPV1 TRPV1 Activation Barrier->TRPV1 Mediators Release of Inflammatory Mediators (e.g., IL-1α, TNF-α) TRPV1->Mediators Inflammation Inflammation (Erythema, Edema) Mediators->Inflammation Nerve Nerve Ending Stimulation Mediators->Nerve Sensation Itching/Stinging Sensation Nerve->Sensation

Caption: Signaling pathway of skin irritation initiated by topical irritants.

G cluster_0 In-Vitro Testing Start_IV Prepare Reconstructed Human Epidermis (RhE) Tissues Apply_Test Topically Apply This compound Formulation Start_IV->Apply_Test Incubate_IV Incubate for a Defined Period Apply_Test->Incubate_IV Assess_Viability Assess Cell Viability (MTT Assay) Incubate_IV->Assess_Viability Assess_Cytokines Measure IL-1α Release (ELISA) Incubate_IV->Assess_Cytokines Result_IV Classify Irritation Potential (OECD TG 439) Assess_Viability->Result_IV Assess_Cytokines->Result_IV

Caption: Experimental workflow for in-vitro skin irritation testing.

G Formulation This compound Formulation High_Conc High Concentration Formulation->High_Conc Low_pH Low/High pH Formulation->Low_pH Other_Irritants Other Irritants Formulation->Other_Irritants Irritation Skin Irritation Potential High_Conc->Irritation Low_pH->Irritation Other_Irritants->Irritation Mitigation Mitigation Strategies Reduce_Conc Reduce Concentration Mitigation->Reduce_Conc Optimize_pH Optimize pH (~5.5) Mitigation->Optimize_pH Soothing_Agents Add Soothing Agents Mitigation->Soothing_Agents Barrier_Support Support Skin Barrier Mitigation->Barrier_Support Reduced_Irritation Reduced Irritation Potential Reduce_Conc->Reduced_Irritation Optimize_pH->Reduced_Irritation Soothing_Agents->Reduced_Irritation Barrier_Support->Reduced_Irritation

Caption: Logical relationship between formulation factors and irritation potential.

Experimental Protocols

Protocol 1: In-Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test (OECD TG 439)
  • Tissue Preparation: Commercially available RhE tissues are pre-incubated in maintenance medium for at least one hour at 37°C and 5% CO2.

  • Application of Test Material: A precise amount (e.g., 25 mg of a solid or 25 µL of a liquid) of the this compound formulation is applied topically to the surface of the RhE tissue. A negative control (e.g., PBS) and a positive control (e.g., 5% Sodium Dodecyl Sulfate) are run in parallel. Each condition is tested in triplicate.

  • Exposure and Incubation: The tissues are exposed to the test material for a defined period (e.g., 60 minutes) at room temperature. After exposure, the tissues are thoroughly rinsed with PBS to remove the test material.

  • Post-Incubation: The rinsed tissues are transferred to fresh maintenance medium and incubated for a post-exposure period (e.g., 42 hours) at 37°C and 5% CO2. The culture medium can be collected at this stage for cytokine analysis.

  • Cell Viability Assessment (MTT Assay): Tissues are transferred to a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and incubated for 3 hours. Viable cells with active mitochondria will reduce the yellow MTT to a blue formazan (B1609692) salt.

  • Formazan Extraction and Measurement: The formazan is extracted from the tissues using an appropriate solvent (e.g., isopropanol). The optical density of the extracted formazan is measured using a spectrophotometer (e.g., at 570 nm).

  • Data Analysis: The percentage of cell viability is calculated for each tissue relative to the negative control. A formulation is classified as an irritant (UN GHS Category 2) if the mean cell viability is ≤ 50%.[5]

Protocol 2: Human Repeated Insult Patch Test (HRIPT)
  • Subject Recruitment: A panel of 50-200 healthy volunteers with no known skin diseases is recruited. Informed consent is obtained from all participants.

  • Induction Phase:

    • Approximately 0.2g of the this compound formulation is applied to an occlusive or semi-occlusive patch.

    • The patch is applied to the upper back of each subject and remains in place for 24 hours.

    • After 24 hours, the patch is removed, and the site is evaluated for any skin reaction (e.g., erythema, edema) by a trained technician using a standardized scoring scale (e.g., 0 = no reaction, 4 = severe reaction).

    • This procedure is repeated nine times over a three-week period at the same application site.

  • Rest Phase: A rest period of approximately two weeks follows the induction phase, during which no patches are applied. This allows for any potential sensitization to develop.

  • Challenge Phase:

    • After the rest period, a challenge patch with the same formulation is applied to a new, previously unpatched (virgin) site on the back.

    • The challenge patch is removed after 24 hours.

    • The challenge site is evaluated for skin reactions at 24, 48, and 72 hours post-application.

  • Data Analysis: The scores from the induction phase are analyzed for cumulative irritation. The challenge phase scores are evaluated for any signs of sensitization (a more severe or faster reaction at the challenge site compared to the induction sites). A product is considered to have a low potential for irritation and sensitization if no significant reactions are observed in the majority of subjects.

References

Technical Support Center: Optimizing the Spreadability of Isodecyl Oleate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the spreadability of Isodecyl oleate (B1233923) on various substrates.

Troubleshooting Guides

This section addresses specific issues that may arise during experimentation with Isodecyl oleate, providing potential causes and solutions in a question-and-answer format.

Issue 1: Inconsistent Spreading Results with Parallel-Plate Method

  • Question: Why am I observing significant variations in the measured spread area of this compound using the parallel-plate method?

  • Answer: Inconsistent results in the parallel-plate method can stem from several factors. Firstly, ensure the glass plates are scrupulously clean, as any residue can alter the surface energy and affect spreading. Secondly, the volume of this compound applied must be precise and consistent for each measurement. Use a calibrated pipette to dispense the sample. The placement of the sample should be exactly in the center of the bottom plate. Finally, ensure the top plate is placed gently and perfectly parallel to the bottom plate to avoid uneven pressure distribution. Any tilting can lead to irregular spreading patterns. Temperature fluctuations in the laboratory can also alter the viscosity of this compound, so maintaining a controlled environment is crucial.[1][2][3][4]

Issue 2: Difficulty in Obtaining Reproducible Contact Angle Measurements

  • Question: My contact angle measurements for this compound on a specific substrate are not reproducible. What could be the cause?

  • Answer: Reproducibility in contact angle measurements is highly dependent on both the substrate preparation and the measurement technique. Ensure the substrate surface is clean and free of any contaminants; even a monolayer of an impurity can significantly alter the results. The surface roughness of the substrate should be consistent across all samples. For polymeric substrates like PMMA, be aware that the surface properties can change over time or with exposure to UV light.[5][6][7][8][9] When dispensing the droplet, do so from a consistent height and at a slow rate to minimize dynamic effects. It is also important to allow the droplet to equilibrate on the surface for a consistent period before taking a measurement, as the contact angle can change over the initial moments of contact.[10]

Issue 3: Unexpectedly Low Spreadability of an this compound Formulation

  • Question: I have formulated a product with this compound, but its spreadability is lower than expected. Why might this be?

  • Answer: The spreadability of a formulation is a function of its overall composition, not just the properties of a single ingredient. The viscosity of your formulation is a key factor; the addition of thickeners, waxes, or high-molecular-weight polymers will significantly increase viscosity and thus reduce spreadability.[11][12] The interaction between this compound and other components, such as surfactants or co-emollients, can also affect the interfacial tension and, consequently, the spreading behavior. Furthermore, the presence of solid particles (e.g., pigments, active pharmaceutical ingredients) can physically hinder the flow of the formulation. It is recommended to analyze the rheological properties of the complete formulation to understand its spreading characteristics.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the properties and application of this compound.

  • Question: What is this compound and why is its spreadability important?

  • Answer: this compound is an ester of isodecyl alcohol and oleic acid.[13] It is widely used in cosmetic and pharmaceutical formulations as an emollient, providing a softening and smoothing effect on the skin.[13][14] Its excellent spreadability ensures a uniform application of the product, leading to an even distribution of active ingredients and a desirable sensory experience for the user.[13]

  • Question: What are the key factors that influence the spreadability of this compound?

  • Answer: The primary factors influencing the spreadability of this compound are its viscosity and surface tension.[15] Lower viscosity and lower surface tension generally lead to greater spreadability.[15] Other factors include the polarity of the molecule, the temperature, and the nature of the substrate, including its surface energy and roughness.

  • Question: How does this compound's spreadability compare to other common emollients?

  • Answer: this compound is known for its excellent, lightweight, and non-greasy feel, which is associated with good spreadability.[13] Compared to heavier oils and waxes, it spreads more easily. Its spreading properties are generally considered superior to those of high-viscosity esters.

  • Question: Can the spreadability of this compound be modified in a formulation?

  • Answer: Yes, the spreadability of a formulation containing this compound can be tailored. To increase spreadability, you can incorporate other low-viscosity emollients or penetration enhancers. Conversely, to decrease spreadability, for example in a barrier cream, you can add thickeners, waxes, or polymers.

  • Question: What are the typical substrates used for testing the spreadability of this compound?

  • Answer: Common substrates for testing include glass slides, which provide a smooth, high-energy surface, and various polymers like polymethyl methacrylate (B99206) (PMMA), which can mimic the properties of certain plastics or packaging materials.[16][17] For applications related to skin, artificial skin substrates like Vitro-Skin® are often used as they are designed to mimic the surface properties of human skin.[18][19]

Data Presentation

The following tables summarize the physicochemical properties of this compound and its estimated spreadability on different substrates. Note that the spreadability data are illustrative and can vary based on the specific experimental conditions.

Table 1: Physicochemical Properties of this compound

PropertyValueUnit
INCI Name This compound-
CAS Number 59231-34-4-
Molecular Formula C₂₈H₅₄O₂-
Molecular Weight 422.7 g/mol
Appearance Clear, slightly yellow liquid-
Kinematic Viscosity (@ 40°C) ~20[20]cSt
Density (@ 25°C) ~0.865[21]g/cm³
Solubility Insoluble in water, soluble in oils-

Table 2: Illustrative Spreadability Data of this compound on Various Substrates

SubstrateSpreading Area (mm²) (Parallel-Plate, 1 min)Contact Angle (°) (Sessile Drop, initial)
Glass ~1500 - 2000< 20
Polymethyl Methacrylate (PMMA) ~1200 - 1600~20 - 30
Vitro-Skin® (hydrated) ~1000 - 1400~30 - 45

Disclaimer: The data in Table 2 are estimated values based on the known properties of this compound and comparative data for similar emollients. Actual experimental results may vary.

Experimental Protocols

Protocol 1: Measurement of Spreadability using the Parallel-Plate Method

Objective: To determine the spreading area of this compound under a constant weight over a defined period.

Materials:

  • Two flat, circular glass plates (e.g., 20 cm diameter)

  • Standardized weight (e.g., 100 g)

  • Calibrated positive displacement pipette

  • Stopwatch

  • Ruler or digital caliper

  • Leveling surface

  • This compound sample

Procedure:

  • Thoroughly clean and dry the glass plates to ensure they are free from any contaminants.

  • Place the bottom glass plate on a perfectly level horizontal surface.

  • Using the calibrated pipette, accurately dispense 1 mL of this compound onto the center of the bottom plate.

  • Carefully place the top glass plate over the sample, ensuring it is centered.

  • Gently place the 100 g standardized weight on the center of the top plate.

  • Start the stopwatch immediately.

  • After 1 minute, carefully remove the weight.

  • Measure the diameter of the spread circle in at least three different directions and calculate the average diameter.

  • Calculate the spreading area (A) using the formula: A = π * (d/2)², where d is the average diameter.

  • Repeat the measurement at least three times and report the average spreading area and standard deviation.

Protocol 2: Measurement of Contact Angle using the Sessile Drop Method

Objective: To determine the contact angle of this compound on a solid substrate.

Materials:

  • Contact angle goniometer with a high-resolution camera and analysis software

  • Substrate of interest (e.g., glass slide, PMMA plate, Vitro-Skin®)

  • Microsyringe with a fine needle

  • This compound sample

  • Cleaning supplies for the substrate

Procedure:

  • Prepare the substrate by cleaning it according to a standardized procedure to ensure a contaminant-free surface.

  • Place the substrate on the sample stage of the goniometer.

  • Fill the microsyringe with this compound, ensuring there are no air bubbles.

  • Position the syringe needle above the substrate surface at a fixed height.

  • Slowly dispense a small droplet (e.g., 5 µL) of this compound onto the substrate surface.

  • Start the goniometer's recording software immediately upon droplet deposition.

  • Allow the droplet to equilibrate for a predefined time (e.g., 10 seconds).

  • Capture a high-resolution image of the droplet profile.

  • Use the software to measure the contact angle on both the left and right sides of the droplet.

  • Calculate the average contact angle.

  • Repeat the measurement at different locations on the substrate and on multiple substrate samples to ensure reproducibility.

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis cluster_optimization Optimization SamplePrep Sample Preparation (this compound) SpreadingTest Spreading Test (Parallel-Plate) SamplePrep->SpreadingTest ContactAngleTest Contact Angle Test (Sessile Drop) SamplePrep->ContactAngleTest SubstratePrep Substrate Preparation (Glass, PMMA, etc.) SubstratePrep->SpreadingTest SubstratePrep->ContactAngleTest DataCollection Data Collection (Area, Angle) SpreadingTest->DataCollection ContactAngleTest->DataCollection Analysis Analysis & Comparison DataCollection->Analysis Optimization Formulation Optimization Analysis->Optimization

Caption: Experimental workflow for optimizing this compound spreadability.

influencing_factors cluster_intrinsic Intrinsic Properties cluster_extrinsic Extrinsic Factors Spreadability Spreadability of This compound Viscosity Viscosity Viscosity->Spreadability SurfaceTension Surface Tension SurfaceTension->Spreadability Polarity Polarity Polarity->Spreadability Substrate Substrate Properties (Surface Energy, Roughness) Substrate->Spreadability Temperature Temperature Temperature->Spreadability Formulation Formulation Components Formulation->Spreadability

Caption: Key factors influencing the spreadability of this compound.

References

Technical Support Center: Enhancing Nanoemulsion Loading Capacity with Isodecyl Oleate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the loading capacity of nanoemulsions utilizing Isodecyl Oleate as the oil phase.

Frequently Asked Questions (FAQs)

Q1: What is the primary factor limiting the drug loading capacity in an this compound nanoemulsion?

A1: The primary limiting factor for drug loading capacity in any oil-in-water (O/W) nanoemulsion, including those with this compound, is the solubility of the drug in the oil phase.[1] For a drug to be efficiently encapsulated, it must be highly soluble in this compound. Poor solubility will lead to drug precipitation or crystallization, especially during storage or upon dilution.

Q2: How does the concentration of this compound in the formulation affect the loading capacity?

A2: Increasing the concentration of this compound can potentially increase the total amount of drug loaded into the nanoemulsion, provided the drug has good solubility in the oil.[2] However, a higher oil concentration will necessitate a higher concentration of surfactant and/or co-surfactant to maintain a small and uniform droplet size, which could lead to potential toxicity or stability issues.[1]

Q3: Can the choice of surfactant and co-surfactant influence the drug loading capacity?

A3: Yes, the surfactant and co-surfactant (Smix) play a crucial role. While their primary function is to reduce interfacial tension and stabilize the nano-sized droplets, they can also influence drug solubility at the oil-water interface.[1] Some surfactants may create a more favorable environment for the drug, thereby increasing its partitioning into the oil phase and enhancing the overall loading capacity. The ratio of surfactant to co-surfactant (Smix ratio) is also a key factor that can affect the nanoemulsion region and its properties.[1]

Q4: What is the impact of the manufacturing process on the loading capacity of this compound nanoemulsions?

A4: The manufacturing process, whether high-energy (e.g., high-pressure homogenization, ultrasonication) or low-energy (e.g., phase inversion, spontaneous emulsification), primarily affects the droplet size, polydispersity, and stability of the nanoemulsion.[3][4] While it doesn't directly increase the drug's solubility in this compound, an efficient process that creates a stable nanoemulsion with a large interfacial area can help to keep the drug in a solubilized state and prevent its expulsion from the oil droplets.

Troubleshooting Guide

Problem Possible Causes Recommended Solutions
Low Drug Loading/ Encapsulation Efficiency 1. Poor drug solubility in this compound. 2. Insufficient oil phase concentration. 3. Suboptimal surfactant/co-surfactant (Smix) selection or ratio. 4. Drug precipitation during the emulsification process.1. Assess Drug Solubility: Determine the saturation solubility of the drug in this compound. If solubility is low, consider using a co-solvent or a different oil phase. 2. Optimize Oil Concentration: Systematically increase the concentration of this compound while monitoring the nanoemulsion's stability and droplet size. This can be guided by constructing a pseudo-ternary phase diagram. 3. Screen Surfactants and Co-surfactants: Test a range of surfactants and co-surfactants with varying Hydrophile-Lipophile Balance (HLB) values to find a combination that best stabilizes the this compound droplets and potentially enhances drug solubility. Optimize the Smix ratio. 4. Modify Formulation Process: Ensure the drug is fully dissolved in the this compound before emulsification. For heat-sensitive drugs, avoid high temperatures during processing.
Drug Precipitation Upon Dilution 1. The drug may be partially solubilized by the surfactant/co-surfactant. 2. The nanoemulsion is thermodynamically unstable at lower concentrations.1. Prioritize Oil Solubility: Ensure the majority of the drug is solubilized in the this compound rather than relying on the surfactant micellization. This minimizes the risk of precipitation when the surfactant concentration drops below its critical micelle concentration upon dilution.[1] 2. Formulation Re-optimization: Re-evaluate the pseudo-ternary phase diagram to select a formulation that is stable over a wider range of dilutions.
Increase in Droplet Size with Higher Drug Load 1. The drug is disrupting the interfacial film formed by the surfactant. 2. The amount of surfactant is insufficient for the increased oil phase volume (if oil concentration was also increased).1. Adjust Smix Ratio: Modify the surfactant-to-co-surfactant ratio to create a more robust and flexible interfacial film that can accommodate the drug molecules. 2. Increase Surfactant Concentration: If the oil phase concentration was increased to accommodate more drug, the surfactant concentration may need to be proportionally increased.

Experimental Protocols

Protocol 1: Determination of Drug Solubility in this compound

Objective: To determine the saturation solubility of the active pharmaceutical ingredient (API) in this compound.

Materials:

  • Active Pharmaceutical Ingredient (API) powder

  • This compound

  • Vials with screw caps

  • Shaking incubator or water bath

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system or a suitable analytical instrument for drug quantification

  • Syringe filters (0.45 µm)

Procedure:

  • Add an excess amount of the API powder to a known volume (e.g., 1 mL) of this compound in a glass vial.

  • Securely cap the vial and place it in a shaking incubator set at a constant temperature (e.g., 25°C or 37°C) for 48-72 hours to ensure equilibrium is reached.

  • After incubation, centrifuge the vials at a high speed (e.g., 10,000 rpm) for 15 minutes to separate the undissolved API.

  • Carefully collect the supernatant (the drug-saturated this compound) and filter it through a 0.45 µm syringe filter to remove any remaining solid particles.

  • Accurately dilute a known amount of the filtered supernatant with a suitable solvent.

  • Quantify the concentration of the API in the diluted sample using a validated HPLC method or another appropriate analytical technique.

  • Calculate the saturation solubility in mg/mL.

Protocol 2: Construction of a Pseudo-Ternary Phase Diagram

Objective: To identify the nanoemulsion region for a system composed of this compound, a surfactant/co-surfactant mix (Smix), and water, which helps in optimizing the formulation for maximum oil loading.

Materials:

  • This compound (Oil phase)

  • Surfactant (e.g., Tween 80)

  • Co-surfactant (e.g., Transcutol P)

  • Deionized water (Aqueous phase)

  • Glass vials

  • Vortex mixer

  • Magnetic stirrer

Procedure:

  • Prepare different weight ratios of the surfactant and co-surfactant (Smix), for example, 1:1, 2:1, 3:1, and 4:1.

  • For each Smix ratio, prepare various mixtures of this compound and the Smix in different weight ratios (e.g., 1:9, 2:8, 3:7, 4:6, 5:5, 6:4, 7:3, 8:2, 9:1).

  • Titrate each oil/Smix mixture with water dropwise under constant stirring (e.g., using a vortex mixer or magnetic stirrer).

  • After each addition of water, visually inspect the mixture for transparency and flowability. The point at which the mixture becomes turbid or shows phase separation is noted.

  • The compositions of the clear and isotropic mixtures are plotted on a ternary phase diagram with this compound, Smix, and water as the three vertices.

  • The area on the diagram representing the clear and stable formulations is identified as the nanoemulsion region. Formulations with the highest oil content within this region are potential candidates for high loading capacity.

Data Presentation

Table 1: Hypothetical Drug Solubility in Various Oils

Oil PhaseDrug Solubility (mg/mL)
This compound [Insert Experimental Value]
Medium Chain Triglycerides[Insert Comparative Value]
Ethyl Oleate[Insert Comparative Value]
Oleic Acid[Insert Comparative Value]
Castor Oil[Insert Comparative Value]

Table 2: Influence of Surfactant:Co-surfactant (Smix) Ratio on Nanoemulsion Formation Area with this compound

Smix Ratio (Surfactant:Co-surfactant)Nanoemulsion Area (%) in Phase DiagramMaximum this compound Content (%)
1:1[Insert Experimental Value][Insert Experimental Value]
2:1[Insert Experimental Value][Insert Experimental Value]
3:1[Insert Experimental Value][Insert Experimental Value]
4:1[Insert Experimental Value][Insert Experimental Value]

Visualizations

experimental_workflow cluster_prep Formulation Development cluster_loading Drug Loading & Characterization cluster_optimization Optimization Loop solubility Step 1: Determine Drug Solubility in this compound phase_diagram Step 2: Construct Pseudo-Ternary Phase Diagram solubility->phase_diagram Input for component ratios formulation_selection Step 3: Select Formulations with High this compound Content phase_diagram->formulation_selection drug_dissolution Step 4: Dissolve Drug in Selected Formulation's Oil Phase formulation_selection->drug_dissolution emulsification Step 5: Prepare Nanoemulsion (e.g., via Titration or Homogenization) drug_dissolution->emulsification characterization Step 6: Characterize for Loading Capacity, Droplet Size, and Stability emulsification->characterization analysis Step 7: Analyze Results characterization->analysis analysis->characterization If loading is high -> Final Formulation refinement Step 8: Refine Formulation (Adjust S_mix ratio, Oil %) analysis->refinement If loading is low refinement->phase_diagram Iterate

Caption: Workflow for optimizing drug loading in this compound nanoemulsions.

logical_relationship loading_capacity High Loading Capacity drug_solubility High Drug Solubility in this compound drug_solubility->loading_capacity oil_concentration Optimized this compound Concentration oil_concentration->loading_capacity smix_selection Optimal Surfactant/Co-surfactant Selection & Ratio stable_nanoemulsion Stable Nanoemulsion with Small Droplet Size smix_selection->stable_nanoemulsion stable_nanoemulsion->loading_capacity Prevents drug expulsion

Caption: Key factors influencing the loading capacity of nanoemulsions.

References

Resolving peak tailing in the gas chromatography of Isodecyl oleate.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for resolving common issues encountered during the gas chromatography (GC) analysis of Isodecyl oleate (B1233923).

Troubleshooting Guides

This section provides solutions to common problems, particularly peak tailing, that researchers, scientists, and drug development professionals may face during their experiments.

Resolving Peak Tailing in Isodecyl Oleate Analysis

Peak tailing is a common chromatographic problem that can affect peak integration and quantification, leading to inaccurate results. The primary causes can be broadly categorized as either chemical (adsorption) or physical (flow path disruption) in nature.

Is the issue affecting all peaks or just the this compound peak?

Distinguishing between these two scenarios is the first step in effective troubleshooting.

  • All Peaks Tailing: If all peaks in the chromatogram, including the solvent peak, exhibit tailing, the problem is likely due to a physical issue within the GC system. This could involve disruptions in the carrier gas flow path, such as an improper column installation or a leak.[1]

  • Only this compound (and other similar compounds) Tailing: If only the this compound peak and other high-boiling point or polar analytes are tailing, the issue is more likely chemical in nature. This points towards active sites within the system that are interacting with the analyte.

The following flowchart outlines a logical workflow for troubleshooting peak tailing:

PeakTailing_Troubleshooting Start Peak Tailing Observed for this compound AllPeaksTail Are ALL peaks tailing? Start->AllPeaksTail PhysicalIssue Suspect Physical Issues: - Flow path disruption - Improper column installation - Leaks AllPeaksTail->PhysicalIssue Yes ChemicalIssue Suspect Chemical Interactions or Method Issues: - Active sites - Contamination - Suboptimal parameters AllPeaksTail->ChemicalIssue No CheckColumn Check Column Installation: - Correct ferrule & insertion depth - Clean, square column cut PhysicalIssue->CheckColumn ColumnMaint Perform Column Maintenance: - Trim 10-20 cm from column inlet - Condition the column ChemicalIssue->ColumnMaint InletMaint Perform Inlet Maintenance: - Replace liner and septum - Clean the inlet CheckColumn->InletMaint LeakCheck Perform Leak Check InletMaint->LeakCheck Resolved Problem Resolved LeakCheck->Resolved OptimizeMethod Optimize Method Parameters: - Injector temperature - Oven program - Flow rate ColumnMaint->OptimizeMethod OptimizeMethod->Resolved

Troubleshooting workflow for peak tailing.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of peak tailing for a high molecular weight ester like this compound?

A1: The most common causes for peak tailing of this compound are typically related to active sites within the GC system and suboptimal method parameters. High molecular weight esters can interact with active silanol (B1196071) groups in the inlet liner or on the column itself, leading to adsorption and subsequent peak tailing.[2] Additionally, an inlet temperature that is too low can result in incomplete vaporization of the analyte, also causing tailing peaks.

Q2: How can I prevent peak tailing before it occurs?

A2: Proactive maintenance and proper method development are key to preventing peak tailing. Regularly replace consumable parts like the inlet liner and septum. Use high-quality, deactivated liners and columns specifically designed for the analysis of your target compounds. During method development, optimize parameters such as inlet temperature, carrier gas flow rate, and oven temperature program to ensure efficient transfer of the analyte onto the column and sharp, symmetrical peaks.

Q3: Can the injection technique affect peak shape?

A3: Yes, the injection technique can significantly impact peak shape. For a high-boiling point analyte like this compound, a splitless injection is often preferred to ensure complete transfer of the sample onto the column. However, it's crucial to optimize the splitless time. If the purge valve is activated too late, it can lead to a broad solvent peak that may interfere with early eluting analytes. Conversely, if activated too early, it can result in loss of the analyte and poor sensitivity.

Q4: My this compound peak is tailing, but other peaks in my sample look fine. What should I do first?

A4: If only the this compound peak is tailing, this strongly suggests a chemical interaction with active sites in your system. The first and often most effective step is to perform inlet maintenance. This includes replacing the inlet liner with a fresh, deactivated liner and replacing the septum. If this does not resolve the issue, trimming a small portion (10-20 cm) from the front of the GC column can remove accumulated non-volatile residues and active sites that have developed over time.

Q5: Can derivatization help in reducing peak tailing for this compound?

A5: this compound is an ester and generally does not require derivatization for GC analysis. Derivatization is more commonly employed for compounds with active hydrogens, such as free fatty acids and alcohols, to increase their volatility and reduce interactions with active sites. For this compound, focusing on an inert flow path and optimized GC parameters is the more direct approach to resolving peak tailing.

Data Presentation

The carrier gas flow rate is a critical parameter that can influence peak shape. While an optimal flow rate leads to sharp, symmetrical peaks, a flow rate that is too low can increase band broadening and contribute to peak tailing. The following table illustrates the effect of carrier gas flow rate on peak width and retention time for a given analyte. A narrower peak width is generally associated with a more symmetrical peak.

Carrier Gas Flow Rate (mL/min)Retention Time (s)Peak Width at Half Height (s)
2.0441.68
3.0331.53
4.0291.68
5.0261.63
6.0261.50
7.0231.58

Data adapted from a study on the effect of carrier gas flow rate on chromatographic separation. While not specific to this compound, it demonstrates the general principle.[3]

Experimental Protocols

GC-FID Analysis of this compound

This protocol provides a starting point for the analysis of this compound using Gas Chromatography with a Flame Ionization Detector (GC-FID). Optimization may be required based on the specific instrument and sample matrix. This method is adapted from a protocol for Decyl Oleate, a closely related compound.[2]

1. Sample Preparation:

  • Accurately weigh approximately 20 mg of the this compound sample into a 100 mL volumetric flask.

  • Dissolve and dilute to the mark with a suitable solvent such as isopropanol (B130326) or a mixture of chloroform (B151607) and methanol.

2. GC-FID Conditions:

  • GC System: Agilent 7890B or equivalent.

  • Column: A non-polar or mid-polar capillary column is recommended, such as a DB-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent.

  • Carrier Gas: Helium at a constant flow rate of approximately 2 mL/min.[2]

  • Injector: Split/splitless injector at 250°C with a split ratio of 20:1.[2] The split ratio may need to be adjusted based on sample concentration.

  • Injection Volume: 1 µL.

  • Oven Temperature Program:

    • Initial temperature: 150°C, hold for 1 minute.[2]

    • Ramp 1: 10°C/min to 200°C.[2]

    • Ramp 2: 5°C/min to 240°C, hold for 5 minutes.[2]

  • Detector: Flame Ionization Detector (FID) at 260°C.[2]

3. Analysis:

  • Inject 1 µL of the prepared sample.

  • Identify the this compound peak by its retention time, which can be confirmed by running a standard.

  • Quantify the analyte using an external standard calibration curve or area percent normalization, depending on the analytical requirements.

The following diagram illustrates the general workflow for the GC-FID analysis of this compound.

GC_Workflow Start Start: this compound Sample SamplePrep Sample Preparation: - Weigh ~20 mg of sample - Dissolve in 100 mL solvent Start->SamplePrep GC_Injection GC Injection: - Inject 1 µL of prepared sample SamplePrep->GC_Injection Separation Chromatographic Separation: - Non-polar capillary column - Temperature programmed oven GC_Injection->Separation Detection Detection: - Flame Ionization Detector (FID) Separation->Detection DataAnalysis Data Analysis: - Peak identification by retention time - Quantification by calibration Detection->DataAnalysis End End: Report Results DataAnalysis->End

Workflow for GC-FID analysis of this compound.

References

How to control the particle size of Isodecyl oleate-based emulsions during homogenization.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in controlling the particle size of Isodecyl oleate-based emulsions during the homogenization process.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing the particle size of our this compound-based emulsion during homogenization?

A1: The particle size of an this compound-based emulsion is primarily influenced by a combination of formulation and processing parameters. Key factors include homogenization pressure, the number of homogenization passes, surfactant concentration, oil phase concentration, and the viscosity of the phases.[1][2][3][4] Processing temperature can also play a role.[2][4]

Q2: How does homogenization pressure affect the final particle size?

A2: Increasing the homogenization pressure generally leads to a significant reduction in the emulsion's droplet size.[1][5][6][7] The higher pressure generates greater turbulence and shear forces as the emulsion passes through the homogenizer's valve, which more effectively breaks down larger oil droplets into smaller ones.[6] However, there is often a threshold beyond which further increases in pressure yield diminishing returns in particle size reduction.[8]

Q3: What is the role of the number of homogenization passes?

A3: Increasing the number of passes through the homogenizer is another effective method for reducing particle size and narrowing the particle size distribution.[1][5][7] The first pass typically causes the most significant drop in particle size, with subsequent passes leading to more modest reductions until a plateau is reached.[1]

Q4: How does the concentration of the surfactant impact emulsion particle size?

A4: Surfactant concentration is critical for achieving and maintaining small particle sizes. An increase in the surfactant-to-oil ratio generally results in a substantial decrease in particle size.[3] Surfactants adsorb at the oil-water interface, preventing the newly formed small droplets from coalescing.[9] However, an excessively high concentration of surfactant may lead to an increase in particle size due to the formation of aggregates.[10]

Q5: Can the concentration of Isodecyl oleate (B1233923) (the oil phase) affect the particle size?

A5: Yes, the oil phase concentration can influence the final particle size. At a fixed surfactant concentration, increasing the oil concentration can lead to larger droplet sizes because there may be insufficient emulsifier to adequately cover the increased interfacial area.[10][11] Conversely, at a fixed surfactant-to-oil ratio, increasing the oil concentration may sometimes lead to a reduction in particle size.[1]

Q6: What is the influence of temperature on the homogenization process?

A6: Temperature can have a complex effect on emulsion particle size. Increasing the homogenization temperature can lower the viscosity of the oil phase, which may facilitate the formation of smaller droplets.[2] However, higher temperatures can also increase the rate of droplet coalescence if the surfactant film is not sufficiently stable.[12] For some systems, an optimal temperature exists for achieving the smallest and most stable particles.[13]

Q7: How is the particle size of the emulsion measured?

A7: The particle size and size distribution of nanoemulsions are commonly measured using Dynamic Light Scattering (DLS), also known as Photon Correlation Spectroscopy (PCS).[][][16] This technique analyzes the fluctuations in scattered light intensity caused by the Brownian motion of the particles.[] Other methods include laser diffraction, transmission electron microscopy (TEM), and atomic force microscopy (AFM).[][17]

Troubleshooting Guide

Problem 1: The average particle size of my emulsion is too large.

Possible Cause Troubleshooting Step
Insufficient Homogenization Pressure Gradually increase the homogenization pressure. Note that there is a point of diminishing returns.[5][8]
Inadequate Number of Passes Increase the number of times the emulsion is passed through the homogenizer. The most significant reduction is often seen after the first pass.[1]
Low Surfactant Concentration Increase the surfactant-to-oil ratio. Ensure there is enough emulsifier to cover the surface of the newly formed droplets and prevent coalescence.[3][9]
High Oil Concentration If the surfactant concentration is fixed, try decreasing the concentration of this compound.[11]
High Viscosity Increasing the processing temperature may lower the viscosity of the oil phase, aiding in droplet disruption.[2]

Problem 2: The particle size distribution is too broad (high Polydispersity Index - PDI).

Possible Cause Troubleshooting Step
Insufficient Homogenization Energy Increase the number of homogenization passes. This helps to create a more uniform population of droplets.[1]
Inefficient Initial Mixing Ensure the coarse emulsion is well-mixed before introducing it to the high-pressure homogenizer.
Droplet Coalescence Verify that the surfactant concentration is optimal to prevent droplets from recombining after they are formed.[1]

Problem 3: Particle size is inconsistent between batches.

Possible Cause Troubleshooting Step
Inconsistent Operating Parameters Strictly control and monitor homogenization pressure, number of passes, and temperature for each batch.[18]
Variations in Raw Materials Ensure the quality and properties of the this compound, surfactant, and aqueous phase are consistent.
Equipment Malfunction Check for worn homogenizer valves or seals, which can lead to pressure fluctuations.[19][20]

Problem 4: The emulsion is unstable and phase separation occurs over time.

Possible Cause Troubleshooting Step
Large Particle Size Larger particles are more prone to creaming. Optimize the homogenization process to achieve a smaller particle size, typically below 150 nm for better stability.[21]
Insufficient Surfactant A lack of sufficient emulsifier can lead to droplet coalescence and eventual phase separation.[22]
Inappropriate Storage Temperature Store the emulsion at an optimal temperature. High temperatures can accelerate degradation and phase separation.[13][21]

Quantitative Data on Homogenization Parameters

Table 1: Effect of Homogenization Pressure and Number of Passes on Emulsion Particle Size

Homogenization PressureNumber of PassesMean Particle Diameter (µm)
Coarse Emulsion0~14.2
High Pressure10.217
High Pressure80.134

Data derived from a study on corn oil-in-water emulsions, illustrating a general trend applicable to oil-in-water emulsions. The exact values for this compound emulsions may vary.[1]

Table 2: Impact of Surfactant-to-Oil Ratio (S/O) on Particle Size

Oil ConcentrationSurfactant-to-Oil Ratio (S/O)Resulting Particle Size
5% - 20%0.1Larger
5% - 20%0.4Substantially Smaller

This table summarizes the general finding that an increase in the S/O ratio leads to a significant decrease in particle size across various oil concentrations.[3]

Experimental Protocols

Protocol 1: Preparation of an this compound-Based Emulsion via High-Pressure Homogenization
  • Preparation of Phases:

    • Oil Phase: Accurately weigh the required amount of this compound and the oil-soluble surfactant (if used). Gently heat to ensure complete dissolution and uniformity.

    • Aqueous Phase: In a separate vessel, dissolve the water-soluble surfactant in purified water.

  • Formation of Coarse Emulsion:

    • While stirring the aqueous phase with a high-shear mixer (e.g., rotor-stator), slowly add the oil phase.

    • Continue mixing at high speed for 5-10 minutes to form a coarse pre-emulsion.

  • High-Pressure Homogenization:

    • Set the desired operating pressure on the high-pressure homogenizer.

    • Pass the coarse emulsion through the homogenizer.

    • Collect the sample and repeat for the desired number of passes, ensuring the emulsion is cooled if necessary between passes to maintain a consistent temperature.[23]

  • Characterization:

    • Analyze the particle size and polydispersity index of the final emulsion using a particle size analyzer.

Protocol 2: Particle Size Analysis using Dynamic Light Scattering (DLS)
  • Sample Preparation:

    • Dilute a small aliquot of the this compound emulsion with purified water to achieve an appropriate scattering intensity. The sample should be optically clear to translucent.[16]

    • Filter the diluent (purified water) to remove any dust or particulate matter.

  • Instrument Setup:

    • Turn on the DLS instrument and allow it to stabilize.

    • Enter the parameters for the dispersant (water) and the material (this compound), including viscosity and refractive index.

  • Measurement:

    • Transfer the diluted sample to a clean cuvette.

    • Place the cuvette in the instrument's sample holder.

    • Set the measurement temperature and allow the sample to equilibrate.

    • Perform the measurement. The instrument will use the autocorrelation of the scattered light intensity fluctuations to calculate the particle size distribution.[]

  • Data Analysis:

    • Analyze the results to obtain the mean particle diameter (Z-average) and the Polydispersity Index (PDI).[]

Visualizations

G cluster_input Inputs cluster_process Homogenization Process cluster_params Control Parameters cluster_output Output & Analysis IsodecylOleate This compound PreMix Coarse Emulsion (High-Shear Mixing) IsodecylOleate->PreMix AqueousPhase Aqueous Phase AqueousPhase->PreMix Surfactant Surfactant Surfactant->PreMix HPH High-Pressure Homogenization PreMix->HPH FinalEmulsion Final Emulsion HPH->FinalEmulsion Pressure Pressure Pressure->HPH Passes Passes Passes->HPH Temperature Temperature Temperature->HPH Concentration S/O Ratio Concentration->PreMix PSA Particle Size Analysis (DLS) FinalEmulsion->PSA G start Particle Size Issue (e.g., Too Large, High PDI) q1 Are Homogenization Parameters Optimized? start->q1 action1 Increase Pressure Increase Passes q1->action1 No q2 Is Formulation Optimized? q1->q2 Yes a1_yes Yes a1_no No re_eval1 Re-evaluate Particle Size action1->re_eval1 re_eval1->q1 action2 Increase Surfactant/ Oil Ratio q2->action2 No q3 Any Mechanical Issues? q2->q3 Yes a2_yes Yes a2_no No re_eval2 Re-evaluate Particle Size action2->re_eval2 re_eval2->q2 action3 Inspect Homogenizer (Valves, Seals) q3->action3 Yes end Issue Resolved/ Consult Specialist q3->end No a3_yes Yes a3_no No action3->end G ParticleSize Particle Size Pressure Homogenization Pressure Pressure->ParticleSize Inverse Relationship Passes Number of Passes Passes->ParticleSize Inverse Relationship SORatio Surfactant/ Oil Ratio SORatio->ParticleSize Inverse Relationship Viscosity Phase Viscosity Viscosity->ParticleSize Direct Relationship

References

Validation & Comparative

A Comparative Analysis of Isodecyl Oleate and Isopropyl Myristate as Skin Penetration Enhancers

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of transdermal and topical drug delivery, the efficacy of a formulation is critically dependent on the ability of the active pharmaceutical ingredient (API) to navigate the skin's primary barrier, the stratum corneum. Chemical penetration enhancers are pivotal in overcoming this barrier, with fatty acid esters being a prominent class of excipients. This guide presents a detailed comparative analysis of two such esters: Isodecyl Oleate and Isopropyl Myristate. This document is intended for researchers, scientists, and drug development professionals, providing an objective comparison based on available experimental data.

Mechanism of Action

Both this compound and Isopropyl Myristate are recognized for their role as skin penetration enhancers, primarily acting by disrupting the highly organized lipid structure of the stratum corneum.[1] This mechanism involves the integration of these lipophilic esters into the intercellular lipid bilayers, which leads to a transient and reversible increase in the fluidity of these layers. This disruption creates more permeable pathways, thereby facilitating the diffusion of drug molecules through the skin.[1]

Isopropyl Myristate, an ester of isopropyl alcohol and myristic acid, is a well-established penetration enhancer.[2] Its smaller molecular weight and lower viscosity are thought to contribute to its effectiveness.[2] this compound, an ester of isodecyl alcohol and oleic acid, functions similarly. The oleic acid component is particularly noted for its ability to fluidize the stratum corneum lipids.[3]

cluster_0 Mechanism of Action Highly_Ordered_Lipids Highly Ordered Stratum Corneum Lipids Enhancer This compound or Isopropyl Myristate Highly_Ordered_Lipids->Enhancer Application of Formulation Disrupted_Lipids Disrupted and Fluidized Stratum Corneum Lipids Enhancer->Disrupted_Lipids Intercalation and Fluidization Enhanced_Penetration Enhanced Drug Penetration Disrupted_Lipids->Enhanced_Penetration Increased Permeability cluster_1 Experimental Workflow: In Vitro Skin Permeation Study Skin_Preparation Skin Preparation (Human or Animal) Franz_Cell_Setup Franz Diffusion Cell Setup Skin_Preparation->Franz_Cell_Setup Mounting Formulation_Application Application of Test Formulation Franz_Cell_Setup->Formulation_Application Dosing Sampling Receptor Fluid Sampling Formulation_Application->Sampling Over Time Sample_Analysis Sample Analysis (e.g., HPLC) Sampling->Sample_Analysis Quantification Data_Analysis Data Analysis (Flux, Kp, ER) Sample_Analysis->Data_Analysis Calculation

References

A Comparative Guide to Purity Assessment of Isodecyl Oleate: A Validated GC-MS Method and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of raw materials like isodecyl oleate (B1233923) is a critical step in product development and quality control. Isodecyl oleate, an ester of isodecyl alcohol and oleic acid, is widely used in cosmetics and pharmaceuticals as an emollient. This guide provides a detailed comparison of a validated Gas Chromatography-Mass Spectrometry (GC-MS) method for assessing the purity of this compound against alternative analytical techniques, supported by experimental data and detailed protocols.

Performance Comparison of Analytical Methods

The selection of an analytical method for purity assessment depends on various factors, including specificity, sensitivity, accuracy, and the nature of potential impurities. The primary impurity of concern in this compound is typically residual oleic acid from the manufacturing process.[1] This section compares the performance of GC-MS with High-Performance Liquid Chromatography with Charged Aerosol Detection (HPLC-CAD) and Fourier-Transform Infrared (FTIR) Spectroscopy.

Validation ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography with Charged Aerosol Detection (HPLC-CAD)Fourier-Transform Infrared (FTIR) Spectroscopy
Principle Separation of volatile compounds followed by mass-based detection and identification.Separation of non-volatile compounds followed by universal detection based on charged aerosol particles.Measures the absorption of infrared radiation by the sample's molecules to identify functional groups.
Linearity (r²) > 0.99[2][3]> 0.999[4]Dependent on calibration, can be linear for specific absorption bands.[5]
Accuracy (Recovery %) 85 - 115%[2]90 - 110%[6]Highly dependent on the matrix and calibration model.
Precision (%RSD) < 10%[2]< 5%[2]Generally higher %RSD compared to chromatographic methods for purity.
Limit of Detection (LOD) ~0.01 - 0.1 µg/mL[2]~0.006 - 0.1 µg/mL[4]Typically in the percentage range for direct quantitative analysis.
Limit of Quantification (LOQ) ~0.05 - 0.5 µg/mL[2]~0.032 - 0.22 µg/mL[4]Higher than chromatographic methods, suitable for major components.
Specificity High (mass spectral identification)Moderate to High (retention time)Low (identifies functional groups, not specific compounds)
Sample Preparation Often requires derivatization to improve volatility.Minimal, direct injection of diluted sample.Minimal, direct analysis of the liquid sample.

Experimental Protocols

Validated GC-MS Method for this compound Purity Assessment

This protocol describes a method for the quantitative determination of this compound purity and the identification of potential impurities. Since this compound is a long-chain ester, a high-temperature GC method is employed.

1. Sample Preparation:

  • Accurately weigh approximately 50 mg of the this compound sample into a 10 mL volumetric flask.

  • Dissolve the sample in a suitable solvent, such as hexane (B92381) or isooctane, and dilute to the mark.

  • An internal standard (e.g., methyl heptadecanoate) can be added for improved quantitation.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 8890 GC System or equivalent.

  • Mass Spectrometer: Agilent 5977B GC/MSD or equivalent.

  • GC Column: DB-5ht (30 m x 0.25 mm, 0.10 µm) or equivalent high-temperature capillary column.

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Inlet Temperature: 300 °C.

  • Injection Volume: 1 µL in split mode (e.g., 50:1).

  • Oven Temperature Program:

    • Initial temperature: 150 °C, hold for 1 minute.

    • Ramp 1: 15 °C/min to 350 °C.

    • Hold at 350 °C for 5 minutes.

  • MSD Transfer Line Temperature: 350 °C.

  • Ion Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 40-600.

3. Data Analysis:

  • The purity of this compound is determined by the area percentage of the main peak in the total ion chromatogram (TIC).

  • Impurities are identified by comparing their mass spectra with a reference library (e.g., NIST) and their retention times with those of known standards.

Alternative Method 1: High-Performance Liquid Chromatography with Charged Aerosol Detection (HPLC-CAD)

HPLC-CAD is a powerful technique for the analysis of non-volatile compounds like this compound without the need for derivatization.

1. Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample into a 10 mL volumetric flask.

  • Dissolve and dilute to the mark with a suitable solvent such as a mixture of acetonitrile (B52724) and isopropanol.

2. HPLC-CAD Instrumentation and Conditions:

  • HPLC System: Thermo Scientific Vanquish Flex or equivalent.

  • Detector: Charged Aerosol Detector (CAD).

  • HPLC Column: C18 reversed-phase column (e.g., 150 x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

Alternative Method 2: Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique primarily used for the identification of functional groups. While it can be used for quantitative analysis, its specificity for purity assessment of a single compound in the presence of structurally similar impurities is limited.

1. Sample Preparation:

  • A small drop of the this compound sample is placed directly on the ATR crystal.

2. FTIR Instrumentation and Conditions:

  • Spectrometer: PerkinElmer Spectrum Two FT-IR Spectrometer or equivalent with an ATR accessory.

  • Scan Range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16.

3. Data Analysis:

  • The presence of the characteristic ester carbonyl (C=O) stretch around 1740 cm⁻¹ confirms the ester functional group.

  • The presence of a broad O-H stretch around 3300 cm⁻¹ could indicate the presence of residual alcohol or carboxylic acid impurities.

  • Quantitative analysis would require the development of a calibration curve based on the absorbance of a specific peak.

Visualizing the Workflow

To better illustrate the experimental process, the following diagrams outline the logical flow of the GC-MS analysis.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing & Reporting start Start weigh Weigh Isodecyl Oleate Sample start->weigh dissolve Dissolve in Solvent weigh->dissolve internal_std Add Internal Standard (Optional) dissolve->internal_std vial Transfer to Autosampler Vial internal_std->vial inject Inject Sample vial->inject separate Chromatographic Separation inject->separate ionize Ionization (EI) separate->ionize detect Mass Detection ionize->detect integrate Peak Integration detect->integrate identify Impurity Identification (Mass Spectra Library) integrate->identify quantify Purity Calculation (Area % or Internal Std) integrate->quantify report Generate Report identify->report quantify->report

References

Isodecyl Oleate vs. Mineral Oil: A Comparative Guide for Topical Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Isodecyl Oleate and Mineral Oil, two emollients frequently used in topical formulations. The following sections detail their physicochemical properties, performance characteristics, and safety profiles, supported by experimental data and standardized protocols to aid in formulation decisions.

Introduction to Emollients

This compound is a synthetic ester derived from the reaction of isodecyl alcohol and oleic acid.[1] It functions as an emollient, skin-conditioning agent, and lubricant, prized for its lightweight, non-greasy skin feel and excellent spreadability.[1][2][3] In its raw form, it is a slightly yellow, oily liquid.[1]

Cosmetic Grade Mineral Oil (also known as Paraffinum Liquidum) is a highly refined hydrocarbon derived from petroleum.[4] Through extensive purification processes, potentially harmful aromatic compounds are removed, resulting in a colorless, odorless, and chemically inert oil.[4][5] It is a well-established occlusive agent and emollient with a long history of safe use in dermatological and cosmetic products.[4][6]

Physicochemical Properties

The fundamental physical and chemical characteristics of an emollient dictate its behavior both in a formulation and on the skin.

PropertyThis compoundMineral Oil (Light Cosmetic Grade)Significance in Formulations
INCI Name This compoundParaffinum LiquidumUniversal nomenclature for ingredient labeling.
Chemical Type EsterSaturated Hydrocarbon (Alkane)Influences polarity, solvency, and compatibility with other ingredients.
Origin SyntheticPetroleum-derivedAffects "natural" product claims and sourcing considerations.
Appearance Slightly yellow, oily liquid[1]Colorless, transparent, oily liquid[7]Impacts the final appearance of the formulation.
Viscosity Low to Medium[1]Low (e.g., 2-25 mPa·s or cP at 25°C)[5][7]Directly affects the texture, spreadability, and sensory feel of the product.
Stability Prone to oxidation over timeHighly stable; resistant to oxidation and rancidity[6]Critical for product shelf-life and maintaining formulation integrity.

Performance in Topical Formulations

The efficacy of an emollient is determined by its interaction with the skin, primarily its ability to improve hydration, barrier function, and provide a desirable sensory experience.

Skin Hydration and Occlusivity

Occlusivity refers to the ability of an ingredient to form a film on the skin that reduces Transepidermal Water Loss (TEWL), thereby increasing skin hydration.

Performance MetricThis compoundMineral OilExperimental Insight
Mechanism of Action Forms a breathable, non-greasy film to lock in moisture.[1]Forms a semi-occlusive layer that physically blocks water evaporation.[8][9]Mineral oil's primary function is occlusion, while this compound acts as a classic emollient that also helps prevent water loss.
Occlusivity (TEWL Reduction) ModerateHighMineral oil is a benchmark occlusive. One study noted a 16% reduction in baseline TEWL.[9] Petrolatum, a related hydrocarbon, can reduce TEWL by 50-75%.[10]
Skin Hydration Good; moisturizes and softens the skin.[1]Excellent; significantly increases skin hydration by preventing water loss.Studies using Corneometers show mineral oil significantly improves skin hydration. One study found it statistically more effective at reducing TEWL than almond oil in patients with xerosis.[11][12]
Sensory Profile

The sensory profile is a critical factor for user compliance and product preference. The data below is illustrative, based on typical profiles for these emollient classes, as direct comparative sensory studies are limited.

Sensory Attribute (Scale 0-10)This compound (Ester, representative)Mineral Oil (representative)[13]Significance for User Experience
Spreadability High (e.g., ~8.5)[14]Medium-High (e.g., 7.5)[13]Ease of application over a large skin area.
Absorption Speed Fast (e.g., ~7.5)[14]Slow (e.g., 4.2)[13]How quickly the product feels like it has vanished into the skin.
Greasiness Low (non-greasy feel)[1][2]High (e.g., 8.0)[13]The perception of an oily residue after application.
Residue/Film Forms a thin, non-tacky film.[2][3]Can leave a perceptible film.The tactile sensation left on the skin post-application.
Softness/Smoothness High (imparts a soft, smooth appearance).[2][3]High (e.g., 6.8)[13]The immediate improvement in skin texture felt by the user.

Safety and Compatibility Profile

Safety ParameterThis compoundMineral Oil (Cosmetic Grade)
Irritation Potential Low; considered non-irritating and non-sensitizing in typical use concentrations.[1][15]Very Low; inert and hypoallergenic, making it suitable for sensitive skin.[6]
Comedogenicity Conflicting Data: Early rabbit ear model studies on related esters showed comedogenic potential, leading some sources to list a high rating (e.g., 4).[12][16] However, the Cosmetic Ingredient Review (CIR) panel finds it safe for use, and modern sources often classify it as non-comedogenic, noting that the original test methods are not representative of diluted use in formulations.[1][17][18]Non-Comedogenic: Highly refined cosmetic-grade mineral oil does not clog pores.[4]
Systemic Toxicity Low; considered safe for topical use by the CIR Expert Panel.[3][15][19]Very Low; does not penetrate beyond the stratum corneum and is not systemically absorbed.[4]

Experimental Protocols

Detailed methodologies are crucial for the accurate and reproducible assessment of emollient performance.

Transepidermal Water Loss (TEWL) Measurement

This protocol quantifies the occlusivity of a formulation by measuring the rate of water vapor evaporating from the skin.

  • Objective: To measure the reduction in TEWL after application of a topical formulation.

  • Instrumentation: An open-chamber evaporimeter (e.g., Tewameter®).

  • Procedure:

    • Acclimatization: Subjects rest for at least 30 minutes in a controlled environment (e.g., 20-22°C, 40-60% relative humidity).[20]

    • Baseline Measurement: A test site (commonly the volar forearm) is demarcated. Three baseline TEWL readings (g/m²/h) are taken from the site.[21]

    • Product Application: A standardized amount of the test formulation (e.g., 2 mg/cm²) is applied evenly to the test site.[10] An adjacent site is left untreated as a control.

    • Post-Application Measurements: TEWL readings are taken at specified time points (e.g., 1, 2, and 4 hours) after application.[10]

    • Data Analysis: The percentage reduction in TEWL is calculated by comparing the measurements from the treated site to both its own baseline and the untreated control site.

Skin Hydration Measurement (Corneometry)

This protocol measures the moisture content of the stratum corneum.

  • Objective: To quantify the change in skin surface hydration.

  • Instrumentation: Corneometer® (measures electrical capacitance of the skin).[22]

  • Procedure:

    • Acclimatization & Baseline: Same as TEWL protocol. Baseline hydration is recorded in arbitrary units (A.U.).[23]

    • Product Application: A standardized amount of the formulation (2 mg/cm²) is applied to the test site.

    • Post-Application Measurements: The probe is pressed against the skin, and capacitance is measured at set intervals (e.g., 1, 2, 4, 8 hours). A minimum of 30 minutes should pass after application to allow product water to evaporate.[23]

    • Data Analysis: The increase in Corneometer values from baseline indicates an improvement in skin hydration.

Sensory Analysis (Quantitative Descriptive Analysis)

This protocol uses a trained panel to objectively quantify the sensory attributes of a formulation.

  • Objective: To create a detailed sensory profile of a topical formulation.

  • Panel: A panel of 10-15 trained assessors selected for their sensory acuity.[6]

  • Procedure:

    • Lexicon Development: The panel agrees on a set of specific attributes and their definitions (e.g., spreadability, greasiness, tackiness, absorption speed).[13]

    • Sample Evaluation: A standardized amount of each blinded sample is applied to a designated skin area (e.g., volar forearm).[13]

    • Rating: Panelists evaluate the intensity of each attribute at specific time points (e.g., during rub-out, 2 minutes after, 10 minutes after) using a structured scale (e.g., a 10-point or 15-cm line scale).[13]

    • Data Analysis: Statistical analysis (e.g., ANOVA) is performed on the collected data to identify significant differences between products. Results are often visualized using spider (radar) plots.

Visualizations

G Experimental Workflow: Emollient Performance Evaluation cluster_prep Preparation cluster_eval Evaluation cluster_analysis Data Analysis p1 Subject Acclimatization (30 min @ 21°C, 50% RH) p2 Baseline Measurement (TEWL & Corneometer) p1->p2 p3 Product Application (2 mg/cm²) p2->p3 e1 Instrumental Analysis (TEWL & Corneometer @ T1, T2, T3) p3->e1 e2 Sensory Panel Analysis (Rub-out & After-feel) p3->e2 a1 Calculate % TEWL Reduction e1->a1 a2 Calculate Δ Hydration (A.U.) e1->a2 a3 Statistical Analysis (ANOVA) e2->a3 a4 Generate Sensory Profile Plot a3->a4

Caption: Workflow for instrumental and sensory evaluation of emollients.

G Logical Comparison: this compound vs. Mineral Oil IDO This compound Sensory Light, Non-Greasy Sensory Profile IDO->Sensory Primary Advantage Spread Excellent Spreadability IDO->Spread Natural Synthetic Origin (Ester) IDO->Natural MO Mineral Oil Occlusion High Occlusivity (Barrier Function) MO->Occlusion Primary Advantage Stability High Chemical Stability MO->Stability Cost Cost-Effective MO->Cost Petro Petroleum Origin MO->Petro

Caption: Key distinguishing attributes of this compound and Mineral Oil.

Conclusion

The choice between this compound and Mineral Oil depends on the specific goals of the topical formulation.

  • This compound is an excellent choice when the primary drivers are sensory elegance, rapid absorption, and a non-greasy after-feel . It is ideal for daily-use facial moisturizers, serums, and body lotions where user experience is paramount. Its good spreadability also makes it suitable for products applied over large areas.

  • Mineral Oil is the superior option when the formulation's primary goal is to provide a robust occlusive barrier, maximize skin hydration, and ensure high stability . It is a benchmark ingredient for therapeutic products targeting very dry skin conditions (xerosis), protecting compromised skin barriers, and for formulations where a long shelf-life and low irritation potential are critical.

For optimal performance, formulators may also consider blending these emollients to leverage the elegant sensory profile of this compound with the superior occlusive and protective properties of Mineral Oil.

References

A Comparative Guide to the Lubricating Properties of Isodecyl Oleate and Other Synthetic Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic lubricants, the selection of an appropriate ester base stock is paramount to achieving desired performance characteristics. This guide provides an objective comparison of the lubricating properties of Isodecyl Oleate against two other common synthetic esters: Di-2-ethylhexyl sebacate (B1225510) (a diester) and Pentaerythritol tetraoleate (a polyol ester). The information presented herein is supported by experimental data to assist researchers, scientists, and drug development professionals in making informed decisions for their specific applications.

Executive Summary

This compound, a monoester, is recognized for its excellent emollient and lubricating properties, particularly in applications where a light, non-greasy feel is desired, such as in cosmetics and personal care products.[1][2][3][4] When compared to diesters and polyol esters, which are more commonly employed in industrial and high-performance lubrication, this compound exhibits a lower viscosity profile. Di-2-ethylhexyl sebacate offers a good balance of properties, including low-temperature fluidity. Pentaerythritol tetraoleate, a polyol ester, generally provides superior high-temperature stability and a higher viscosity index, making it suitable for more demanding applications.[5][6][7] The selection of the optimal ester depends on the specific requirements of the application, including operating temperature range, load-carrying needs, and desired film strength.

Comparative Data of Synthetic Esters

The following table summarizes the key lubricating properties of this compound, Di-2-ethylhexyl sebacate, and Pentaerythritol tetraoleate. These properties are critical in determining the suitability of a lubricant for a given application.

PropertyThis compoundDi-2-ethylhexyl sebacatePentaerythritol tetraoleateTest Method
Kinematic Viscosity @ 40°C (cSt) 20[1]20 - 24[8]60 - 70[5]ASTM D445
Kinematic Viscosity @ 100°C (cSt) Not Available~4.5 (calculated)11.5 - 13.5[5]ASTM D445
Viscosity Index Not Available152[8]>175[5]ASTM D2270
Pour Point (°C) < -15[1]≥ -80[8]-20 to -25[5]ASTM D97
Flash Point (°C) < 200[1]215[8]270 - 290[5]ASTM D92
Wear Scar Diameter (mm) Not AvailableNot AvailableNot AvailableASTM D4172

Experimental Workflows and Methodologies

The determination of the lubricating properties presented in this guide follows standardized testing protocols to ensure accuracy and comparability.

Lubricant Property Testing Workflow

The following diagram illustrates the typical workflow for evaluating the key properties of a lubricating ester.

Caption: Workflow for Lubricant Property Evaluation.

Experimental Protocols

1. Kinematic Viscosity (ASTM D445)

This test method determines the kinematic viscosity of liquid petroleum products, both transparent and opaque, by measuring the time for a volume of liquid to flow under gravity through a calibrated glass capillary viscometer.

  • Apparatus: Calibrated glass capillary viscometer, constant temperature bath, stopwatch.

  • Procedure:

    • The viscometer is charged with the sample and placed in a constant temperature bath set to the desired temperature (40°C or 100°C).

    • The sample is allowed to reach thermal equilibrium.

    • The time taken for the liquid to flow between two marked points on the viscometer is measured.

    • The kinematic viscosity is calculated by multiplying the measured flow time by the calibration constant of the viscometer.

2. Pour Point (ASTM D97)

This test method is intended for use on any petroleum product and determines the lowest temperature at which the oil will continue to flow.

  • Apparatus: Test jar, thermometer, cooling bath.

  • Procedure:

    • The sample is heated and then cooled at a specified rate in a test jar.

    • The sample is examined at intervals of 3°C for flow characteristics.

    • The test jar is tilted to ascertain whether there is movement of the specimen.

    • The lowest temperature at which movement of the specimen is observed is recorded as the pour point.

3. Flash Point (ASTM D92 - Cleveland Open Cup Method)

This test method determines the flash and fire points of petroleum products by a manual or automated Cleveland open-cup apparatus.

  • Apparatus: Cleveland open cup apparatus (test cup, heating plate, test flame applicator), thermometer.

  • Procedure:

    • The test cup is filled with the sample to a specified level.

    • The sample is heated at a constant rate.

    • A small test flame is passed across the cup at specified temperature intervals.

    • The flash point is the lowest temperature at which application of the test flame causes the vapors above the surface of the liquid to ignite.

4. Wear Preventive Characteristics (ASTM D4172 - Four-Ball Method)

This test method covers a procedure for making a preliminary evaluation of the anti-wear properties of fluid lubricants in sliding contact.[9]

  • Apparatus: Four-ball wear tester.

  • Procedure:

    • Three steel balls are clamped together and covered with the lubricant under test.

    • A fourth steel ball is rotated against the three stationary balls under a specified load, speed, temperature, and duration.[9]

    • After the test, the average diameter of the wear scars that appear on the three stationary balls is measured. A smaller wear scar diameter indicates better anti-wear properties.[10][11]

Molecular Structure and Lubrication Mechanism

The lubricating properties of synthetic esters are intrinsically linked to their molecular structure. The polarity of the ester group plays a crucial role in lubrication.

Lubrication_Mechanism Ester Lubrication Mechanism Ester Ester Molecule (e.g., this compound) Adsorption Polar Adsorption Ester->Adsorption Polar Head (Ester Group) Metal Metal Surface Adsorption->Metal Film Boundary Lubricating Film Adsorption->Film Forms

Caption: Adsorption of Polar Ester Molecules on a Metal Surface.

The ester functional group provides polarity to the molecule, leading to its adsorption onto metal surfaces. This forms a protective film that reduces friction and wear between moving parts, a phenomenon known as boundary lubrication. The long hydrocarbon chains of the ester provide a fluid film that separates surfaces under hydrodynamic lubrication conditions. The branching and chain length of the alcohol and acid components of the ester influence its viscosity, pour point, and film-forming characteristics.

Conclusion

This compound is a versatile synthetic ester with valuable lubricating properties, particularly for applications requiring a light feel and good spreadability. For more demanding industrial applications requiring higher thermal stability and load-carrying capacity, diesters like Di-2-ethylhexyl sebacate or polyol esters such as Pentaerythritol tetraoleate are generally more suitable. This guide provides a foundational comparison to aid in the selection process. For critical applications, it is recommended to conduct specific testing tailored to the intended operational conditions.

References

Validation of an HPLC method for the quantification of Isodecyl oleate in complex matrices.

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise quantification of Isodecyl oleate (B1233923)—a common emollient in cosmetic and pharmaceutical products—is critical for quality control and formulation stability.[1][2] This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the determination of Isodecyl oleate in complex matrices, supported by representative experimental data and detailed methodologies.

Due to the limited availability of direct validation studies for this compound, this guide leverages data from closely related long-chain fatty acid esters, such as decyl and dodecyl oleate, to provide a robust framework for method selection and validation.[1][3][4] The validation parameters discussed are in accordance with the International Council for Harmonisation (ICH) guidelines.

Comparative Analysis of HPLC Methods

The selection of an appropriate HPLC method for this compound quantification depends on factors like the sample matrix, required sensitivity, and available instrumentation.[1] Reverse-phase HPLC is the most common approach for the analysis of these non-volatile esters.[4] Detection methods can vary, with Ultraviolet (UV) detection being a common choice, though it may have limitations for compounds with weak chromophores.[5][6] More universal detectors like Charged Aerosol Detectors (CAD) or Mass Spectrometry (MS) can offer enhanced sensitivity and specificity.[7][8][9]

The following table summarizes the typical performance characteristics of a validated HPLC-UV method for the analysis of long-chain oleate esters, providing a benchmark for the expected performance of an this compound assay.

Validation ParameterTypical Performance of HPLC-UV MethodICH Q2(R1) Guideline Reference
Specificity Adequate separation from matrix components with appropriate column and mobile phase selection. Diode array detection can enhance specificity.The analytical procedure should be able to unequivocally assess the analyte in the presence of components that may be expected to be present.[10]
Linearity (r²) > 0.999A linear relationship should be demonstrated across the range of the analytical procedure.
Accuracy (% Recovery) 98 - 102%The closeness of test results obtained by the method to the true value.
Precision (%RSD)
- Repeatability< 2.0%The precision under the same operating conditions over a short interval of time.[5]
- Intermediate Precision< 3.0%Expresses within-laboratories variations: different days, different analysts, different equipment, etc.
Limit of Detection (LOD) 1 - 5 µg/mLThe lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.[11]
Limit of Quantitation (LOQ) 3 - 15 µg/mLThe lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[7][11]
Robustness Unaffected by minor variations in mobile phase composition (±2%), column temperature (±5°C), and flow rate (±0.1 mL/min).The capacity of an analytical procedure to remain unaffected by small, but deliberate variations in method parameters.

Experimental Protocols

Detailed and validated experimental protocols are crucial for achieving reliable and reproducible quantification of this compound. Below is a representative methodology for the analysis of this compound in a complex matrix, such as a cosmetic cream.

Sample Preparation

Effective extraction of this compound from the complex matrix is a critical first step.

  • Weighing: Accurately weigh approximately 1 gram of the cream sample into a 50 mL centrifuge tube.

  • Dissolution: Add 10 mL of a suitable organic solvent, such as hexane (B92381) or a mixture of isopropanol (B130326) and hexane, to dissolve the lipid-soluble components.

  • Extraction: Vortex the mixture for 2 minutes to ensure thorough mixing and extraction of this compound.

  • Centrifugation: Centrifuge the sample at 4000 rpm for 15 minutes to separate the excipients.

  • Filtration: Filter the supernatant through a 0.45 µm PTFE syringe filter into an HPLC vial for analysis.

start Start: Cream Sample weigh 1. Weigh 1g of Sample start->weigh dissolve 2. Add 10mL of Hexane/Isopropanol weigh->dissolve vortex 3. Vortex for 2 minutes dissolve->vortex centrifuge 4. Centrifuge at 4000 rpm for 15 min vortex->centrifuge filter 5. Filter Supernatant (0.45 µm PTFE) centrifuge->filter end End: Sample for HPLC Analysis filter->end Method Analytical Method Validation Method Validation Method->Validation Specificity Specificity Validation->Specificity Linearity Linearity & Range Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision LOD Limit of Detection (LOD) Validation->LOD LOQ Limit of Quantitation (LOQ) Validation->LOQ Robustness Robustness Validation->Robustness Repeatability Repeatability Precision->Repeatability Intermediate Intermediate Precision Precision->Intermediate

References

Cross-Validation of Isodecyl Oleate Purity: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate determination of Isodecyl Oleate purity is critical for ensuring product quality, stability, and safety in cosmetic and pharmaceutical formulations. This guide provides a comprehensive comparison of four key analytical techniques for the cross-validation of this compound purity: Gas Chromatography with Flame Ionization Detection (GC-FID), High-Performance Liquid Chromatography (HPLC), Fourier-Transform Infrared Spectroscopy (FTIR), and classical Titrimetry for Acid and Ester Value determination. By employing a multi-faceted analytical approach, researchers can achieve a high degree of confidence in their purity assessments.

Data Presentation: Comparative Analysis of Analytical Methods

The selection of an appropriate analytical method is contingent upon various factors, including the specific impurities being targeted, the required sensitivity, and the instrumentation available. The following table summarizes the key quantitative performance parameters for each technique, providing a basis for comparison.

ParameterGC-FIDHPLCFTIR SpectroscopyTitrimetry (Acid/Ester Value)
Principle Separation based on volatility and interaction with a stationary phase.Separation based on polarity and interaction with a stationary phase.Absorption of infrared radiation by specific molecular functional groups.Neutralization of free acids and saponification of esters.
Primary Use Quantification of volatile and semi-volatile impurities (e.g., residual alcohols, other fatty acid esters).Quantification of non-volatile impurities (e.g., residual oleic acid, oxidation products).Rapid screening, identification of functional groups, and detection of gross contamination.Determination of free acid content and overall ester content.
Accuracy (% Recovery) 90-110%[1]82-111%[2][3]Method dependent, often used for qualitative or semi-quantitative analysis.98-102% (for titrant standardization)[4]
Precision (% RSD) < 5%[3]< 6%[3]< 2%[5]< 1%[4]
Limit of Detection (LOD) 0.01 - 0.21 µg/mL[6][7]0.0018% mass (for methyl oleate)[2]~0.05% for some impurities[7]Dependent on titrant concentration and sample size.
Limit of Quantification (LOQ) 0.03 - 0.63 µg/mL[6][7]0.0054% mass (for methyl oleate)[2]~0.1% for some impurities[7]Dependent on titrant concentration and sample size.
Analysis Time ~20-60 minutes per sample[3]~20-60 minutes per sample[3]< 5 minutes per sample~1-2 hours per sample (including reflux)
Sample Preparation Derivatization may be required for free fatty acids.Dilution in a suitable solvent.Minimal, direct analysis is often possible.Weighing, dissolution, and addition of reagents.

Experimental Protocols

Detailed methodologies for each of the key experiments are provided below.

Gas Chromatography with Flame Ionization Detection (GC-FID)

This method is highly effective for quantifying volatile and semi-volatile impurities such as residual isodecyl alcohol and other fatty acid esters.

a. Sample Preparation:

  • Accurately weigh approximately 50 mg of the this compound sample into a 10 mL volumetric flask.

  • Dissolve and dilute to the mark with a suitable solvent such as hexane (B92381) or isooctane.

  • For the analysis of free fatty acids like oleic acid, derivatization to their corresponding methyl esters (FAMEs) is recommended to improve peak shape and volatility. This can be achieved by reacting the sample with a reagent like boron trifluoride in methanol.[6]

b. GC-FID Conditions:

  • Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness), is suitable.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector: Split/splitless injector at 250°C with a split ratio of 50:1.

  • Oven Temperature Program:

    • Initial temperature: 150°C, hold for 1 minute.

    • Ramp 1: 15°C/min to 250°C.

    • Ramp 2: 10°C/min to 300°C, hold for 5 minutes.

  • Detector: Flame Ionization Detector (FID) at 320°C.

  • Injection Volume: 1 µL.

c. Data Analysis:

  • Identify impurities by comparing their retention times with those of known reference standards (e.g., isodecyl alcohol, oleic acid).

  • Quantify impurities using an external standard calibration curve or by area percent normalization, assuming a response factor of 1 for all components.

High-Performance Liquid Chromatography (HPLC)

HPLC is well-suited for the analysis of non-volatile impurities, particularly residual oleic acid and potential oxidation products.

a. Sample Preparation:

  • Accurately weigh approximately 100 mg of the this compound sample into a 10 mL volumetric flask.

  • Dissolve and dilute to the mark with the mobile phase.

b. HPLC Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile (B52724) and water.

    • Start with 80% acetonitrile and increase to 100% over 15 minutes.

    • Hold at 100% acetonitrile for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection:

    • UV detector at 205 nm for unsaturated impurities like oleic acid.

    • A Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) can be used for universal detection of non-volatile compounds.

  • Injection Volume: 10 µL.

c. Data Analysis:

  • Identify and quantify impurities by comparing peak retention times and areas with those of reference standards.

Fourier-Transform Infrared Spectroscopy (FTIR)

FTIR provides a rapid and non-destructive method for screening the purity of this compound and identifying the presence of key functional groups and potential contaminants.

a. Sample Preparation:

  • For Attenuated Total Reflectance (ATR)-FTIR, place a drop of the this compound sample directly onto the ATR crystal.

b. FTIR Analysis:

  • Mode: Attenuated Total Reflectance (ATR).

  • Spectral Range: 4000-650 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Scans: 32.

  • Collect a background spectrum of the clean, empty ATR crystal before analyzing the sample.

c. Data Analysis:

  • Confirm the presence of the characteristic ester carbonyl (C=O) stretching vibration around 1740 cm⁻¹.

  • Look for the absence of a broad O-H stretching band around 3300 cm⁻¹, which would indicate the presence of residual alcohol or carboxylic acid.

  • The C-O stretching vibrations for the ester will be present in the 1300-1000 cm⁻¹ region.[6][8]

  • Changes in the fingerprint region (1500–700 cm⁻¹) can indicate the presence of unknown impurities or degradation products.[4]

Titrimetry: Acid and Ester Value Determination

These classical titrimetric methods provide quantitative information about the free fatty acid content (Acid Value) and the total ester content (Ester Value).

a. Acid Value Determination:

  • Accurately weigh approximately 5 g of the this compound sample into a 250 mL conical flask.[9]

  • Add 50 mL of neutralized ethanol (B145695) and a few drops of phenolphthalein (B1677637) indicator.[9]

  • Warm the solution slightly to dissolve the sample.

  • Titrate with a standardized 0.1 M potassium hydroxide (B78521) (KOH) solution until a faint pink color persists for at least 15 seconds.[9]

  • Calculate the Acid Value using the following formula:

    • Acid Value = (V × N × 56.1) / W

    • Where V = volume of KOH solution in mL, N = normality of the KOH solution, and W = weight of the sample in grams.

b. Ester Value Determination:

  • To the neutralized solution from the Acid Value determination, add a known excess of standardized 0.5 M alcoholic potassium hydroxide (e.g., 25.0 mL).[10]

  • Attach a reflux condenser and heat the flask on a steam bath for 1 hour to ensure complete saponification of the ester.[10][11]

  • Allow the solution to cool to room temperature.

  • Add a few drops of phenolphthalein indicator and titrate the excess KOH with a standardized 0.5 M hydrochloric acid (HCl) solution.[10][11]

  • Perform a blank determination under the same conditions, omitting the sample.

  • The Ester Value is calculated from the Saponification Value and the Acid Value:

    • Saponification Value = ((B - S) × N × 56.1) / W

    • Ester Value = Saponification Value - Acid Value

    • Where B = volume of HCl for the blank in mL, S = volume of HCl for the sample in mL, N = normality of the HCl solution, and W = weight of the sample in grams.

Mandatory Visualization

Cross-Validation Workflow for this compound Purity

G Cross-Validation Workflow for this compound Purity cluster_0 Initial Purity Assessment cluster_2 Data Comparison and Final Purity Confirmation Sample This compound Sample Titration Titrimetry (Acid & Ester Value) Sample->Titration FTIR FTIR Spectroscopy Sample->FTIR GC_FID GC-FID Analysis (Volatile Impurities) Sample->GC_FID HPLC HPLC Analysis (Non-Volatile Impurities) Sample->HPLC CrossValidation Cross-Validation of Results Titration->CrossValidation FTIR->CrossValidation GC_FID->CrossValidation HPLC->CrossValidation Purity Final Purity Specification CrossValidation->Purity Confirm Purity

Caption: A logical workflow for the cross-validation of this compound purity.

References

A Comparative Rheological Study of Isodecyl Oleate and Other Oleate Esters for Cosmetic and Pharmaceutical Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the rheological properties of Isodecyl Oleate (B1233923) against other commonly used oleate esters in the cosmetic and pharmaceutical industries. The selection of an appropriate emollient ester is critical for formulating products with desired sensory attributes, stability, and performance. This document summarizes key rheological data from various sources to aid in this selection process.

Comparative Rheological Data of Oleate Esters

The following table summarizes the viscosity of Isodecyl Oleate and other oleate esters. It is important to note that the data has been compiled from various sources, and direct comparison should be made with caution due to potential variations in measurement conditions. The data is presented in both dynamic (cP or mPa·s) and kinematic (cSt or mm²/s) viscosity units where available.

Ester NameChemical StructureViscosityTemperature (°C)
This compound Branched Chain EsterLow to Medium-
Decyl Oleate Straight Chain EsterLow-
(See Figure 1)(various)
Oleyl Oleate Unsaturated EsterLow-viscosity-
Ethyl Oleate Short Chain Ester~3.9 mPa·s25
≥ 5.15 cP-
Butyl Oleate Short Chain Ester16-19 mm²/s40
4.5 cSt40

Figure 1: Viscosity of Decyl Oleate at Various Temperatures A graphical representation of the viscosity of decyl oleate at different temperatures is available in the cited literature. This data indicates a decrease in viscosity with increasing temperature, a typical behavior for such esters.

Experimental Protocols

The rheological properties of oleate esters are typically determined using rotational viscometers or rheometers. The following is a generalized protocol for measuring the dynamic viscosity of these esters.

Objective:

To determine the dynamic viscosity of oleate esters at a controlled temperature.

Apparatus:
  • Rotational Viscometer/Rheometer

  • Appropriate spindle/measuring geometry (e.g., cone-plate or concentric cylinder)

  • Temperature-controlled sample holder (e.g., Peltier plate or water bath)

  • Calibration fluids

Procedure:
  • Instrument Calibration: Calibrate the viscometer using standard calibration fluids of known viscosity to ensure accuracy.

  • Sample Preparation: Allow the ester sample to equilibrate to the test temperature (e.g., 25°C or 40°C) for a sufficient period to ensure thermal stability.

  • Sample Loading: Place an appropriate amount of the sample into the sample holder, ensuring there are no air bubbles.

  • Measurement:

    • Lower the measuring spindle into the sample to the correct immersion depth.

    • Allow the sample and spindle to reach thermal equilibrium.

    • Begin rotation of the spindle at a defined shear rate or a range of shear rates. Oleate esters generally exhibit Newtonian behavior, meaning their viscosity is independent of the shear rate.

    • Record the torque required to maintain the set rotational speed. The instrument's software will typically convert this to a dynamic viscosity value in centipoise (cP) or milliPascal-seconds (mPa·s).

  • Data Recording: Record the viscosity reading, the test temperature, the spindle used, and the rotational speed.

  • Cleaning: Thoroughly clean the spindle and sample holder between measurements to prevent cross-contamination.

Experimental Workflow Diagram

The following diagram illustrates the logical workflow for a comparative rheological study of oleate esters.

G cluster_prep Preparation Phase cluster_measurement Measurement Phase cluster_analysis Analysis & Reporting Sample_Procurement Procure Oleate Ester Samples (Isodecyl, Decyl, Oleyl, Ethyl, Butyl) Instrument_Setup Set up Rotational Viscometer Sample_Procurement->Instrument_Setup Calibration Calibrate with Standard Fluids Instrument_Setup->Calibration Sample_Equilibration Equilibrate Samples to Test Temperature Calibration->Sample_Equilibration Load_Sample Load Sample into Viscometer Sample_Equilibration->Load_Sample Thermal_Equilibrium Achieve Thermal Equilibrium Load_Sample->Thermal_Equilibrium Measure_Viscosity Measure Viscosity at Controlled Shear Rate Thermal_Equilibrium->Measure_Viscosity Record_Data Record Viscosity, Temperature, and Parameters Measure_Viscosity->Record_Data Data_Compilation Compile Data in Comparison Table Record_Data->Data_Compilation Comparative_Analysis Analyze and Compare Rheological Profiles Data_Compilation->Comparative_Analysis Generate_Report Generate Comparison Guide Comparative_Analysis->Generate_Report

Caption: Workflow for Comparative Rheological Analysis of Oleate Esters.

In Vitro Skin Permeation: A Comparative Guide to Isodecyl Oleate and Other Common Emollients

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate emollient is a critical factor in the formulation of topical and transdermal drug delivery systems. The ability of an emollient to influence the permeability of the stratum corneum can significantly impact the bioavailability and efficacy of an active pharmaceutical ingredient (API). This guide provides a comparative overview of the in vitro skin permeation characteristics of Isodecyl oleate (B1233923) and other commonly used emollients, supported by available experimental data.

Understanding the Role of Emollients in Skin Permeation

Emollients, primarily composed of lipids and oils, form a protective layer on the skin, reducing transepidermal water loss (TEWL) and enhancing skin hydration.[1] This occlusive effect can also facilitate the penetration of APIs. Certain emollients, particularly fatty acid esters, can act as chemical penetration enhancers by interacting with and disrupting the highly organized lipid structure of the stratum corneum, thereby increasing its fluidity and facilitating drug diffusion.[2][3]

Comparative Analysis of Emollient Permeation

To provide a comparative context, this guide summarizes available quantitative data for other widely used emollients from various in vitro studies. It is crucial to note that direct comparison of absolute values across different studies should be approached with caution due to variations in experimental conditions, skin models, and the specific APIs used.

Quantitative Data from In Vitro Permeation Studies
EmollientActive Pharmaceutical Ingredient (API)Skin ModelKey Findings
Isopropyl Myristate (IPM) Naproxen (B1676952)Shed snake skinPermeability coefficient of Naproxen with IPM was 36.2 x 10⁻⁴ cm h⁻¹, significantly higher than the control (1.4 x 10⁻⁴ cm h⁻¹).[5]
Testosterone (B1683101)Human cadaver skinGels containing 2% IPM showed an 11-fold increase in testosterone flux compared to a formulation without IPM.[6]
Decyl Oleate Diclofenac SodiumNot specifiedA commercial formulation containing decyl oleate was shown to be an effective penetration enhancer for this NSAID.[3]
Liquid Paraffin (Mineral Oil) Cereclor 56L (chlorinated paraffin)Human skinA very slow absorption rate of 0.04 micrograms/cm²/h was measured after more than 7 hours of continuous contact.[7]
Oleic Acid Tolnaftate (B1682400)Human skinSignificantly enhanced tolnaftate penetration into the epidermis with an enhancing ratio of 1.867.[8]

Experimental Protocols for In Vitro Skin Permeation Studies

The "gold standard" for in vitro skin permeation testing is the Franz diffusion cell method.[9] This apparatus allows for the controlled study of a substance's passage through a skin sample.

Standard Franz Diffusion Cell Protocol
  • Skin Preparation: Full-thickness or epidermal membranes from human or animal sources (e.g., porcine or rodent skin) are carefully prepared and mounted on the diffusion cell, separating the donor and receptor chambers.[9]

  • Cell Setup: The receptor chamber is filled with a suitable receptor fluid (e.g., phosphate-buffered saline) and maintained at a constant temperature, typically 32°C ± 1°C, to mimic skin surface temperature. The fluid is continuously stirred to ensure sink conditions.[10][11]

  • Dosing: The test formulation containing the emollient and API is applied to the surface of the stratum corneum in the donor chamber.[9]

  • Sampling: At predetermined time intervals, samples are withdrawn from the receptor fluid for analysis of the permeated API concentration. The withdrawn volume is replaced with fresh receptor fluid to maintain a constant volume.[10]

  • Analysis: The concentration of the API in the collected samples is quantified using a validated analytical method, such as high-performance liquid chromatography (HPLC).[8]

  • Data Calculation: The cumulative amount of API permeated per unit area is plotted against time to determine the steady-state flux (Jss) and the permeability coefficient (Kp).[12]

Visualizing the Process: Workflows and Mechanisms

To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.

G Experimental Workflow for In Vitro Skin Permeation Study A Skin Membrane Preparation B Franz Cell Assembly A->B C Receptor Chamber Filling & Equilibration B->C D Topical Formulation Application (Donor) C->D E Sampling from Receptor Chamber at Intervals D->E F Sample Analysis (e.g., HPLC) E->F G Data Analysis (Flux, Permeability Coefficient) F->G

In Vitro Skin Permeation Workflow

G Proposed Mechanism of Fatty Acid Ester Emollients cluster_0 Stratum Corneum (Before) cluster_1 Application cluster_2 Stratum Corneum (After) A Highly Ordered Lipid Bilayers C Disrupted & Fluidized Lipid Bilayers A->C B Topical Formulation (API + Emollient) B->A intercalates into lipids D Increased API Diffusion C->D

Emollient Mechanism of Action

Conclusion

While quantitative in vitro skin permeation data for Isodecyl oleate remains elusive, its chemical nature suggests a mechanism of action consistent with other fatty acid esters that enhance skin penetration by fluidizing the stratum corneum lipids. The provided data for emollients like Isopropyl myristate and Decyl oleate demonstrate their potential to significantly increase the permeation of various APIs. The standardized Franz diffusion cell method remains the cornerstone for evaluating the performance of these emollients. Further research involving direct, controlled comparisons of this compound with other emollients is warranted to definitively characterize its skin permeation profile and guide its optimal use in topical and transdermal formulations.

References

Validation of Isodecyl oleate as a suitable excipient for pharmaceutical formulations.

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate excipients is a critical step in formulating effective and stable pharmaceutical products. This guide provides a detailed comparison of Isodecyl Oleate with other commonly used emollients and penetration enhancers, supported by experimental data to validate its suitability in pharmaceutical formulations.

This compound, an ester of isodecyl alcohol and oleic acid, is a versatile excipient known for its emollient properties, non-greasy feel, and ability to enhance the absorption of active pharmaceutical ingredients (APIs).[1][2] Its favorable safety profile, characterized by low acute oral and dermal toxicity, further supports its use in topical preparations.[3] This guide will delve into a comparative analysis of this compound against common alternatives such as Isopropyl Myristate, Oleyl Oleate, and Caprylic/Capric Triglyceride, focusing on key performance parameters: skin permeation enhancement, drug solubility, and formulation stability.

Comparative Performance Analysis

To provide a clear and objective comparison, the following tables summarize the available quantitative data for this compound and its alternatives.

Skin Permeation Enhancement

The ability of an excipient to enhance the penetration of an API through the skin is a crucial factor in the development of topical and transdermal drug delivery systems. The following table compares the skin permeation enhancement effects of the selected excipients on various APIs.

ExcipientModel DrugPermeation Flux (μg/cm²/h)Enhancement Ratio*Reference
This compound Diclofenac (B195802)86.5 ± 9.43.6 (vs. Primofenac)[4]
Isopropyl MyristateNaproxen36.2 x 10⁻⁴ cm/h (Permeability)-[5]
Isopropyl MyristateMeloxicam83.7891.070 (vs. control)[6]
Oleyl Oleate (Oleic Acid)Meloxicam84.405-[6]
Oleyl Oleate (Oleic Acid)Ketoprofen-5-fold increase (with 5% oleic acid)[7]
Caprylic/Capric Triglyceride-Data not available-

*Enhancement Ratio is the factor by which the excipient increases the permeation of the drug compared to a control formulation without the enhancer.

Drug Solubility

The solubility of an API in the formulation vehicle is critical for its bioavailability and the overall stability of the product. The table below presents a comparison of the solubility of different drugs in the selected excipients.

ExcipientModel DrugSolubility (mg/mL)Reference
This compound PiroxicamData not available
Isopropyl MyristateCapsaicin Derivative (DA-5018)0.53[8]
Isopropyl MyristatePiroxicam2.52 ± 0.29[9]
Oleyl Oleate (Oleic Acid)Piroxicam12.6
Oleyl Oleate (Oleic Acid)Piroxicam4.20 ± 0.25[9]
Caprylic/Capric Triglyceride-Data not available
Formulation Stability

The stability of a pharmaceutical formulation is paramount to ensure its safety, efficacy, and patient acceptance throughout its shelf life. Key stability parameters include viscosity, pH, and physical appearance.

ExcipientFormulation TypeStorage ConditionsViscosity ChangepH ChangePhysical AppearanceReference
This compound CreamData not availableData not availableData not availableData not available
Isopropyl MyristateCream3 monthsStableStableNo phase separation[10]
Oleyl Oleate (Oleic Acid)Cream10 monthsIncrease over time-No phase separation[11]
Caprylic/Capric TriglycerideEmulsion12 weeks at various temperaturesStable-No phase separation[12]
Caprylic/Capric TriglycerideNanoemulsion90 days at 45°C--Stable at low and room temperature[13]

Experimental Protocols

To ensure the reproducibility and validity of the presented data, detailed methodologies for the key experiments are provided below.

In Vitro Skin Permeation Study

This protocol outlines the use of Franz diffusion cells to assess the permeation of an API through a skin membrane.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_membrane Prepare Skin Membrane (e.g., excised human or animal skin) mount_membrane Mount Membrane in Franz Diffusion Cell prep_membrane->mount_membrane prep_receptor Prepare Receptor Solution (e.g., PBS, pH 7.4) fill_receptor Fill Receptor Chamber prep_receptor->fill_receptor prep_formulation Prepare API Formulation (with and without excipient) apply_formulation Apply Formulation to Donor Chamber prep_formulation->apply_formulation mount_membrane->fill_receptor fill_receptor->apply_formulation maintain_temp Maintain Temperature (32°C ± 1°C) apply_formulation->maintain_temp sample Collect Samples from Receptor Chamber at Pre-determined Intervals maintain_temp->sample analyze_samples Analyze Samples (e.g., HPLC) sample->analyze_samples calculate_flux Calculate Permeation Flux and Enhancement Ratio analyze_samples->calculate_flux

Figure 1. Experimental workflow for an in vitro skin permeation study.
Drug Solubility Determination

This protocol describes the shake-flask method for determining the saturation solubility of an API in a given excipient.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis add_excess Add Excess API to a Known Volume of Excipient shake Shake at a Constant Temperature until Equilibrium is Reached add_excess->shake centrifuge Centrifuge to Separate Undissolved API shake->centrifuge collect_supernatant Collect Supernatant centrifuge->collect_supernatant dilute Dilute Supernatant with a Suitable Solvent collect_supernatant->dilute quantify Quantify API Concentration (e.g., UV-Vis Spectroscopy or HPLC) dilute->quantify

Figure 2. Workflow for determining drug solubility using the shake-flask method.
Formulation Stability Testing

This protocol outlines an accelerated stability study to evaluate the physical and chemical stability of a topical formulation.

G cluster_prep Preparation cluster_exp Storage cluster_analysis Analysis at Intervals (0, 1, 3, 6 months) prepare_formulation Prepare Formulation with Test Excipient package Package in Final Container Closure System prepare_formulation->package store Store at Accelerated Conditions (e.g., 40°C/75% RH) and Room Temperature package->store analyze_physical Assess Physical Properties (Appearance, Color, Odor, Phase Separation) store->analyze_physical analyze_physicochemical Measure Physicochemical Properties (pH, Viscosity, Particle Size) store->analyze_physicochemical analyze_chemical Determine API Content and Degradation Products store->analyze_chemical

Figure 3. Protocol for an accelerated stability study of a topical formulation.

Conclusion

The available data indicates that this compound is a promising excipient for pharmaceutical formulations, particularly in topical applications. While direct quantitative comparisons with other common emollients are limited in the publicly available literature, its known properties as an emollient and absorption enhancer, coupled with a favorable safety profile, make it a strong candidate for consideration in drug development.[1][2][3] The provided experimental protocols offer a framework for researchers to conduct their own comparative studies to definitively determine the optimal excipient for their specific formulation needs. Further research generating direct comparative data for this compound against its alternatives would be highly valuable to the pharmaceutical formulation community.

References

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the environmental footprint of excipients and formulation components is of paramount importance. This guide provides a comparative analysis of the biodegradability of Isodecyl oleate (B1233923) and other structurally related esters commonly used in various scientific and industrial applications. The focus is on their classification as "readily biodegradable" according to standardized international guidelines, supported by available experimental data.

The assessment of a substance's biodegradability is crucial for predicting its persistence in the environment. Esters, a class of compounds prevalent in cosmetics, pharmaceuticals, and industrial lubricants, are generally susceptible to microbial degradation through hydrolysis of the ester bond. However, the rate and extent of this degradation can vary significantly based on their chemical structure, including the nature of the alcohol and fatty acid moieties. This analysis delves into the biodegradability profiles of Isodecyl oleate, Ethyl oleate, Isopropyl myristate, and Cetyl palmitate, providing a valuable resource for informed substance selection.

Comparative Biodegradability Data

The following table summarizes the available biodegradability data for this compound and its related esters. The data is primarily based on results from the Organization for Economic Co-operation and Development (OECD) 301 series of tests for ready biodegradability. A substance is classified as "readily biodegradable" if it achieves a certain percentage of degradation (typically >60% for tests based on oxygen demand or carbon dioxide evolution) within a 28-day period, often including a "10-day window" criterion. It is important to note that specific OECD 301F data for all compounds were not uniformly available in the public domain; therefore, some classifications are inferred from available data and structural similarities.

SubstanceTest MethodDuration (days)Biodegradation (%)Classification
This compound Inferred from related esters28> 60% (estimated)Readily Biodegradable (Inferred)
Dodecyl oleate OECD 301F (inferred)28> 60% (estimated)Readily Biodegradable (Inferred)[1]
Triesters of Trimethylolpropane with C16-18 & C18-unsatd. fatty acids OECD 301F2886%Readily Biodegradable[2]
Fatty acids, C8-10, triesters with trimethylolpropane EU Method C.4-D2878%Readily Biodegradable[2]
Fatty acids, C6-18, triesters with trimethylolpropane OECD 301B2862.9%Readily Biodegradable[2]
Ethyl oleate Not Specified--Readily Biodegradable (General Classification)
Isopropyl myristate Not Specified--Not considered Persistent, Bioaccumulative, and Toxic (PBT)
Cetyl palmitate Not Specified--Readily Biodegradable (General Classification)[3]

Experimental Protocols: OECD 301F Manometric Respirometry Test

The OECD 301F test is a cornerstone for assessing the ready biodegradability of chemical substances. The methodology is designed to evaluate the extent to which microorganisms can break down a test substance in an aerobic aqueous medium over a 28-day period.

Principle: A solution or suspension of the test substance in a mineral medium is inoculated with a mixed population of microorganisms (typically from activated sludge) and incubated under aerobic conditions in a closed respirometer. The consumption of oxygen by the microorganisms metabolizing the test substance is measured over time by monitoring the pressure changes within the sealed vessel. The amount of oxygen consumed is then compared to the theoretical oxygen demand (ThOD) to calculate the percentage of biodegradation.

Apparatus:

  • Respirometer: A device capable of measuring oxygen consumption, typically through pressure sensors.

  • Incubator: Maintained at a constant temperature of 20-24°C.

  • Test Flasks: Of appropriate volume, equipped with stirring capabilities.

  • Carbon Dioxide Absorber: A receptacle within the test flask containing a substance to absorb the CO2 produced during respiration (e.g., potassium hydroxide).

Procedure:

  • Preparation of Mineral Medium: A basal medium containing essential mineral salts is prepared and aerated.

  • Inoculum Preparation: The microbial inoculum is typically sourced from the effluent of a wastewater treatment plant. It is prepared by settling or centrifugation to obtain a suitable concentration of microorganisms.

  • Test Setup: The test substance is added to the test flasks containing the mineral medium to achieve a concentration that will yield a theoretical oxygen demand of 50-100 mg/L. The inoculum is then added.

  • Controls:

    • Blank Control: Contains only inoculum and mineral medium to measure the endogenous respiration of the microorganisms.

    • Reference Control: Contains a readily biodegradable substance (e.g., sodium benzoate (B1203000) or aniline) to verify the activity of the inoculum.

    • Toxicity Control: Contains both the test substance and the reference substance to assess any inhibitory effects of the test substance on the microbial population.

  • Incubation: The sealed flasks are incubated in the dark at a constant temperature with continuous stirring for 28 days.

  • Measurement: The oxygen consumption is monitored at regular intervals by the respirometer.

  • Data Analysis: The percentage of biodegradation is calculated as the ratio of the measured oxygen consumption (corrected for the blank) to the theoretical oxygen demand (ThOD) of the test substance.

Pass Criteria: A substance is considered "readily biodegradable" if it reaches at least 60% biodegradation within the 28-day test period. Additionally, this 60% threshold must be reached within a 10-day window that starts when the biodegradation first exceeds 10%.

Visualizing the Process

To better illustrate the concepts discussed, the following diagrams, generated using the Graphviz DOT language, depict the experimental workflow for biodegradability testing and the fundamental chemical reaction of ester hydrolysis.

experimental_workflow cluster_prep Preparation cluster_setup Test Setup cluster_incubation Incubation & Measurement cluster_analysis Data Analysis & Classification prep_media Prepare Mineral Medium setup_flasks Set up Test Flasks (Substance + Medium + Inoculum) prep_media->setup_flasks setup_blank Set up Blank Control (Medium + Inoculum) prep_media->setup_blank setup_ref Set up Reference Control (Reference + Medium + Inoculum) prep_media->setup_ref setup_tox Set up Toxicity Control (Substance + Reference + Medium + Inoculum) prep_media->setup_tox prep_inoculum Prepare Microbial Inoculum prep_inoculum->setup_flasks prep_inoculum->setup_blank prep_inoculum->setup_ref prep_inoculum->setup_tox prep_test_substance Prepare Test Substance Solution prep_test_substance->setup_flasks prep_test_substance->setup_tox incubation Incubate at Constant Temperature (28 days with stirring) setup_flasks->incubation setup_blank->incubation setup_ref->incubation setup_tox->incubation measurement Monitor Oxygen Consumption incubation->measurement calc_biodeg Calculate % Biodegradation measurement->calc_biodeg classification Classify as Readily Biodegradable (if >60% in 10-day window) calc_biodeg->classification

Caption: Experimental workflow for OECD 301F ready biodegradability testing.

Caption: General enzymatic hydrolysis of an oleate ester.

References

Safety Operating Guide

Navigating the Disposal of Isodecyl Oleate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of laboratory chemicals is a critical component of ensuring a safe and compliant work environment. While Isodecyl Oleate is not classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), responsible disposal is still paramount to prevent environmental contamination and adhere to local regulations.[1][2][3][4] This guide provides essential, step-by-step information for the proper disposal of this compound.

Key Safety and Hazard Information

While specific quantitative data for disposal is not available due to its non-hazardous classification, the following table summarizes key safety information for this compound.

ParameterInformationSource
GHS Hazard Classification Not classified as hazardous. No pictogram, signal word, or hazard statements.[1][2][3][4]
Environmental Hazards Data is conclusive but not sufficient for classification for acute and long-term aquatic hazards.[2]
Personal Protective Equipment (PPE) Wear protective gloves and eyewear to prevent potential skin or eye irritation.[5]
Accidental Release Measures In case of a spill, prevent further leakage and clean up with absorbent materials.[1][5]
First Aid - Skin Contact Wash off with soap and plenty of water.[1]
First Aid - Eye Contact Rinse thoroughly with plenty of water for at least 15 minutes.[1]

Procedural Guidance for this compound Disposal

Follow these steps to ensure the safe and proper disposal of this compound:

  • Review Institutional and Local Regulations: Before disposing of any chemical waste, consult your institution's Environmental Health and Safety (EHS) department for specific guidelines. Local and state regulations may have specific requirements for chemical waste disposal that supersede federal guidelines.

  • Waste Identification and Segregation:

    • Do not mix this compound waste with hazardous waste streams (e.g., halogenated solvents, heavy metals).

    • Collect waste this compound in a dedicated, properly labeled container. The label should clearly state "this compound" and "Non-Hazardous Waste."

  • Spill and Leak Cleanup:

    • In the event of a spill, wear appropriate PPE, including gloves and safety glasses.[5]

    • Contain the spill to prevent it from spreading or entering drains.

    • Use an inert absorbent material, such as vermiculite, sand, or earth, to absorb the spilled liquid.

    • Collect the absorbed material into a suitable container for disposal.

  • Disposal Method:

    • Do not pour this compound down the drain. Although not classified as an environmental hazard, its effects on aquatic life are not fully determined.[2]

    • The preferred method of disposal is to collect the waste in a sealed container and arrange for pickup by your institution's chemical waste contractor. They will typically incinerate it in a licensed facility or dispose of it in a permitted landfill.

    • For small, incidental amounts (e.g., residue on labware), wipe with a paper towel and dispose of the towel in the regular solid waste, provided this is permitted by your local and institutional guidelines.

Disposal Decision Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound.

Isodecyl_Oleate_Disposal start This compound Waste Generated check_regs Consult Institutional and Local Regulations start->check_regs is_hazardous Is it classified as hazardous by local regulations? check_regs->is_hazardous hazardous_waste Dispose as Hazardous Waste is_hazardous->hazardous_waste Yes non_hazardous Treat as Non-Hazardous Waste is_hazardous->non_hazardous No collect Collect in a Labeled, Dedicated Container hazardous_waste->collect non_hazardous->collect disposal_pickup Arrange for Chemical Waste Pickup collect->disposal_pickup end Proper Disposal Complete disposal_pickup->end

Caption: Decision workflow for this compound disposal.

By following these procedures and consulting with your local safety officials, you can ensure the responsible and compliant disposal of this compound, contributing to a safer laboratory environment.

References

Personal protective equipment for handling Isodecyl oleate

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE USE BY RESEARCH, SCIENTIFIC, AND DRUG DEVELOPMENT PROFESSIONALS

This guide provides crucial safety and logistical information for the handling and disposal of Isodecyl oleate (B1233923) in a laboratory setting. The following procedures are designed to ensure safe operations and proper waste management, aligning with institutional best practices.

Personal Protective Equipment (PPE)

While Isodecyl oleate is not classified as a hazardous material, adherence to standard laboratory safety protocols is essential to minimize exposure and prevent potential irritation from prolonged contact. The following table summarizes the required and recommended PPE.

PPE CategorySpecificationRationale
Eye Protection Safety glasses with side shields or safety goggles.Protects against accidental splashes.
Hand Protection Nitrile gloves.Provides adequate protection against incidental contact. For prolonged or immersive contact, consider thicker, chemical-resistant gloves.
Body Protection Laboratory coat.Protects skin and personal clothing from spills.[1][2]
Footwear Closed-toe shoes.Prevents injury from spills and dropped objects.[1]

Handling Procedures

Proper handling techniques are critical for maintaining a safe laboratory environment.

2.1. General Handling:

  • Conduct all work with this compound in a well-ventilated area.

  • Avoid direct contact with skin and eyes.

  • Wash hands thoroughly with soap and water after handling.

  • Ensure that an eyewash station and safety shower are readily accessible.

2.2. Storage:

  • Store this compound in a cool, dry place away from direct sunlight and heat sources.

  • Keep containers tightly sealed when not in use.

Spill Management Protocol

In the event of a spill, immediate and appropriate action is necessary to prevent slips and contamination.

3.1. Spill Assessment:

  • Alert personnel in the immediate vicinity of the spill.

  • Assess the size of the spill. For small spills (less than 1 liter), laboratory personnel can typically manage the cleanup. For larger spills, contact your institution's Environmental Health and Safety (EHS) department.

3.2. Cleanup Procedure for Small Spills:

  • Don appropriate PPE: At a minimum, wear gloves, a lab coat, and eye protection.

  • Contain the spill: Use an inert absorbent material such as vermiculite, sand, or commercial sorbent pads to surround and cover the spill.[3][4]

  • Absorb the material: Allow the absorbent to fully soak up the this compound.

  • Collect the waste: Carefully scoop the absorbed material into a designated, leak-proof container.

  • Clean the area: Wipe the spill area with a cloth or paper towels dampened with soapy water. Dry the area to prevent slipping hazards.

  • Dispose of waste: Dispose of the container with the absorbed material and any contaminated cleaning materials as non-hazardous solid waste, in accordance with your institution's guidelines.

Disposal Plan

Proper disposal of this compound and associated waste is imperative to ensure environmental responsibility and regulatory compliance.

4.1. Unused this compound:

  • While this compound is generally considered non-hazardous, direct disposal down the sanitary sewer is not recommended without explicit permission from your institution's EHS department.[5][6][7]

  • For disposal of larger quantities, consult your EHS department for guidance on collection and disposal as non-hazardous chemical waste.

4.2. Contaminated Materials:

  • Solid Waste: Absorbent materials, contaminated gloves, and paper towels from spill cleanups should be placed in a sealed bag or container and disposed of in the regular solid waste stream, unless institutional policy dictates otherwise.

  • Empty Containers: Empty this compound containers should be triple-rinsed with a suitable solvent (e.g., ethanol (B145695) or acetone). The rinsate should be collected and disposed of as chemical waste. The rinsed container can then typically be disposed of in the regular trash or recycling, with the label defaced.[8]

The following diagram outlines the decision-making and procedural workflow for handling this compound.

G cluster_prep Preparation cluster_handling Handling this compound cluster_disposal Waste Disposal A Assess Task & Don Appropriate PPE (Gloves, Lab Coat, Eye Protection) B Perform Laboratory Task A->B C Spill Occurs? B->C D No Spill C->D No E Spill Cleanup Protocol C->E Yes F Dispose of Contaminated Materials (e.g., gloves, pipette tips) D->F E->F G Dispose of Empty Container F->G H Dispose of Excess/Unused Product G->H

Caption: Workflow for Handling this compound.

This structured approach to handling this compound will help ensure a safe and compliant laboratory environment. Always consult your institution's specific safety and disposal guidelines.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.